Mebeverine acid D5
Description
Properties
IUPAC Name |
4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-4-17(11-5-6-16(18)19)13(2)12-14-7-9-15(20-3)10-8-14/h7-10,13H,4-6,11-12H2,1-3H3,(H,18,19)/i1D3,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUWRVLVHOYTNN-SGEUAGPISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC(=O)O)C(C)CC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Structure of Mebeverine Acid D5
Abstract
This technical guide provides a comprehensive elucidation of the chemical structure of Mebeverine acid D5, a deuterated analog of a primary metabolite of the antispasmodic drug Mebeverine. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular architecture, physicochemical properties, and analytical applications of this stable isotope-labeled standard. A detailed protocol for its use in quantitative bioanalysis via liquid chromatography-tandem mass spectrometry (LC-MS/MS) is presented, underscoring its critical role in pharmacokinetic and metabolic studies. While a specific, publicly documented synthesis pathway for this compound is not available, this guide discusses plausible synthetic strategies based on established organic chemistry principles for deuteration.
Introduction: The Significance of Deuterated Standards in Pharmaceutical Analysis
In the realm of drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled internal standards are indispensable tools for achieving accurate and precise quantification of analytes in complex biological matrices. Deuterium (²H or D), a stable isotope of hydrogen, is frequently incorporated into drug molecules or their metabolites to create these standards. The increased mass of the deuterated compound allows for its differentiation from the endogenous or administered unlabeled analyte by mass spectrometry, while its nearly identical physicochemical properties ensure similar behavior during sample preparation and chromatographic separation.
Mebeverine is a musculotropic antispasmodic agent used for the symptomatic treatment of irritable bowel syndrome (IBS).[1] Following oral administration, Mebeverine undergoes rapid and extensive metabolism, primarily through ester hydrolysis, to form Mebeverine alcohol and veratric acid. Mebeverine alcohol is further metabolized to Mebeverine acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic acid), which has been identified as the main circulating metabolite in humans.[2] Therefore, the quantification of Mebeverine acid is crucial for assessing the bioavailability and pharmacokinetic profile of Mebeverine. This compound serves as the ideal internal standard for this purpose.
Elucidation of the Chemical Structure of this compound
Molecular Identity
This compound is a synthetic, stable isotope-labeled analog of Mebeverine acid. The "D5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium atoms.
-
IUPAC Name: 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid[3]
-
Synonyms: this compound; 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic Acid-d5[3][4]
The deuteration is specifically located on the ethyl group attached to the nitrogen atom. This strategic placement is critical as it is a site that is not typically involved in metabolic transformations of the Mebeverine acid molecule, thus ensuring the stability of the deuterium label during biological processes.
Structural Diagram
The chemical structure of this compound is depicted below. The five deuterium atoms are located on the ethylamino side chain.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₀D₅NO₃ | [3][5][6] |
| Molecular Weight | 284.41 g/mol | [3][5][6] |
| Appearance | Light Yellow Solid | [3] |
| Solubility | Soluble in Methanol, slightly soluble in Chloroform | [3] |
| Storage | -20°C under inert atmosphere | [3] |
Predicted Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most significant difference in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart would be the complete absence of signals corresponding to the ethyl group protons. The characteristic signals for the methylene (-CH₂-) and methyl (-CH₃) protons of the ethyl group would be absent. The remaining protons on the aromatic ring, the methoxy group, the propyl backbone, and the butanoic acid chain would exhibit chemical shifts and coupling patterns similar to those of unlabeled Mebeverine acid.
-
¹³C NMR: The carbon signals for the deuterated ethyl group (CD₂ and CD₃) would show characteristic splitting patterns due to coupling with deuterium (a triplet for the -CD₂- and a septet for the -CD₃- group) and would be shifted slightly upfield compared to their protonated counterparts. The chemical shifts of the other carbon atoms in the molecule would remain largely unaffected.
Mass Spectrometry (MS):
The mass spectrum of this compound will show a molecular ion peak ([M+H]⁺) at m/z 285.2, which is 5 mass units higher than that of the unlabeled Mebeverine acid (m/z 280.2). This mass shift is the basis for its use as an internal standard.
Tandem Mass Spectrometry (MS/MS):
In tandem mass spectrometry, the precursor ion of this compound (m/z 285) is selected and fragmented. A common fragmentation pathway for N-alkylated phenethylamines involves cleavage of the C-C bond beta to the nitrogen atom. For this compound, a prominent product ion is observed at m/z 121.[3] This corresponds to the 4-methoxybenzyl cation, a stable fragment. The deuterated ethylamino butanoic acid portion of the molecule would constitute the neutral loss.
Caption: Proposed MS/MS fragmentation of this compound.
Synthesis Approach (Theoretical)
A detailed, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of Mebeverine and deuterated compounds. The key step would be the introduction of the deuterated ethyl group. This could be achieved through several approaches:
-
Reductive Amination with a Deuterated Aldehyde: The secondary amine precursor to Mebeverine acid could be reacted with deuterated acetaldehyde (CD₃CHO) in the presence of a reducing agent.
-
Alkylation with a Deuterated Ethyl Halide: The secondary amine precursor could be alkylated using a deuterated ethyl halide, such as bromoethane-d5 (CD₃CD₂Br).
The synthesis of the non-deuterated backbone of Mebeverine acid would likely follow established synthetic routes for Mebeverine and its analogs.
Application in Bioanalysis: A Validated LC-MS/MS Protocol
This compound is primarily utilized as an internal standard for the accurate quantification of Mebeverine acid in biological matrices, such as human plasma. The following is a detailed, step-by-step methodology for a typical LC-MS/MS workflow.
Rationale for Experimental Choices
-
Protein Precipitation: This is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis. Acetonitrile is a commonly used and efficient protein precipitating agent.
-
Use of a Deuterated Internal Standard: this compound is the ideal internal standard because its chemical and physical properties are nearly identical to the analyte (Mebeverine acid). This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard, leading to an accurate final concentration measurement. The mass difference allows for their distinct detection by the mass spectrometer.
-
Reversed-Phase HPLC: A C8 or C18 column is suitable for retaining and separating moderately polar compounds like Mebeverine acid from other plasma components based on their hydrophobicity.
-
Gradient Elution: A gradient of mobile phase composition (e.g., increasing acetonitrile concentration) is used to effectively elute a range of compounds with varying polarities and to ensure a sharp peak shape for the analyte and internal standard.
-
Tandem Mass Spectrometry (MS/MS) with Multiple Reaction Monitoring (MRM): This is a highly selective and sensitive detection technique. In MRM mode, a specific precursor ion is selected and fragmented, and then a specific product ion is monitored. This "double mass filtering" significantly reduces background noise and enhances the specificity of the assay.
Experimental Protocol
Objective: To quantify the concentration of Mebeverine acid in human plasma samples.
Materials:
-
Human plasma samples
-
Mebeverine acid reference standard
-
This compound internal standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Reversed-phase HPLC column (e.g., C8, 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Mebeverine acid and this compound in methanol.
-
Prepare a series of working solutions of Mebeverine acid by serial dilution of the stock solution with methanol to create calibration standards.
-
Prepare a working solution of this compound (internal standard) at a fixed concentration in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 400 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate the proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC Conditions:
-
Column: C8, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A suitable gradient to ensure separation and elution of the analyte and internal standard.
-
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Mebeverine acid: 280.2 → 121.0
-
This compound: 285.2 → 121.0[3]
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the analyte (Mebeverine acid) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Mebeverine acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Caption: LC-MS/MS workflow for Mebeverine acid quantification.
Conclusion
This compound is a well-characterized and essential tool for the accurate bioanalysis of Mebeverine, a widely used antispasmodic drug. Its chemical structure, with five deuterium atoms on the ethylamino group, provides the necessary mass shift for its use as an internal standard in mass spectrometry-based assays. While a detailed synthetic pathway is not publicly available, its preparation is achievable through established deuteration methodologies. The provided LC-MS/MS protocol highlights its practical application and the rationale behind the experimental choices, offering a robust framework for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. This guide serves as a comprehensive resource for understanding the chemical nature and analytical utility of this compound.
References
-
Pharmaffiliates. Mebeverine Acid-d5. [Link]
-
Acanthus Research. Mebeverine Acid-D5. [Link]
-
ARTIS STANDARDS. This compound. [Link]
-
Hexonsynth. Instock: Mebeverine acid-d5 Hydrochloride. [Link]
-
Veeprho. Mebeverine Acid-D5 (HCl). [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 4031, Mebeverine" PubChem. [Link]
- Moskaleva, N. E., et al. "Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis." Periodico Tche Quimica 16.32 (2019): 633-646.
- Khokhlov, A. L., et al. "The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma." Mathews Journal of Pharmaceutical Sciences 2.1 (2017): 010.
- Moskaleva, N. E., et al. "Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis." INIS 54.1 (2024).
-
Hypha Discovery. Synthesis of deuterated metabolites. [Link]
- Raju, M. V. R., et al. "An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride." International Journal of Pharmaceutical Sciences and Research 8.11 (2017): 4663-68.
- Google Patents.
- Kumar, P., et al. "Formulation and evaluation of sustained release matrix tablets of mebeverine hydrochloride." Research Journal of Pharmaceutical, Biological and Chemical Sciences 7.1 (2016): 1242-1251.
- Stockis, A., P. J. M. Guelen, and D. de Vos. "Identification of mebeverine acid as the main circulating metabolite of mebeverine in man." Journal of pharmaceutical and biomedical analysis 29.1-2 (2002): 335-340.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of Mebeverine Acid-D5 for Pharmacokinetic and Metabolic Research
Abstract
This technical guide provides a comprehensive, in-depth methodology for the synthesis and purification of Mebeverine Acid-D5, a crucial isotopically labeled internal standard for research applications. Mebeverine is a widely used antispasmodic agent, and understanding its pharmacokinetics is paramount for clinical efficacy and safety.[1] The stable isotope-labeled (SIL) analog, Mebeverine Acid-D5, is indispensable for quantitative bioanalysis using mass spectrometry, allowing for precise differentiation from the endogenous, unlabeled analyte.[2][3] This document details a scientifically grounded synthetic pathway, rigorous purification protocols, and robust analytical characterization techniques. It is intended for researchers, medicinal chemists, and drug development professionals who require high-purity deuterated metabolites for their studies. The protocols herein are designed to be self-validating, emphasizing the rationale behind procedural choices to ensure reproducibility and scientific integrity.
Introduction: The Rationale for Deuterated Mebeverine Acid
Mebeverine: A Profile of an Antispasmodic Agent
Mebeverine is a musculotropic antispasmodic drug prescribed primarily for the treatment of irritable bowel syndrome (IBS) and related gastrointestinal spasms.[4] Unlike anticholinergic agents, it acts directly on the smooth muscle of the gut, providing relief from cramping and discomfort with a lower incidence of systemic side effects. Its therapeutic action makes it a cornerstone in the management of functional bowel disorders.[5]
The Kinetic Isotope Effect and the Utility of Deuteration
The substitution of hydrogen with its heavier, stable isotope, deuterium, is a powerful strategy in modern pharmaceutical science.[6] The carbon-deuterium (C-D) bond is significantly stronger (6-10 times more stable) than the corresponding carbon-hydrogen (C-H) bond.[7] This difference in bond energy gives rise to the "Kinetic Isotope Effect" (KIE), where the cleavage of a C-D bond is slower than that of a C-H bond. This principle can be leveraged to slow down drug metabolism at specific sites, potentially improving a drug's pharmacokinetic profile.[8][9]
However, in the context of this guide, our objective is not to alter the metabolism of Mebeverine Acid but to create a stable, heavy version for use as an internal standard in quantitative analysis.[2] In techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), a known quantity of the deuterated standard is spiked into a biological sample. Because the deuterated version is chemically identical to the native analyte, it behaves identically during sample extraction and chromatographic separation. Yet, its higher mass allows it to be distinguished by the mass spectrometer, enabling highly accurate quantification of the target analyte.
Understanding Mebeverine Metabolism
Upon oral administration, Mebeverine is rapidly and extensively metabolized. The primary metabolic pathway involves the hydrolysis of the ester bond by serum esterases.[10][11] This initial step does not yield Mebeverine Acid directly but breaks the parent molecule into two primary metabolites:
-
Veratric Acid (3,4-dimethoxybenzoic acid)
-
Mebeverine Alcohol
Mebeverine Alcohol subsequently undergoes oxidation to form the corresponding carboxylic acid, which is correctly identified as Mebeverine Acid (MA) .[10] It is this oxidized metabolite that serves as a key circulating marker for Mebeverine exposure.[3][10]
The relationship between these compounds is illustrated below.
Figure 1: Metabolic pathway of Mebeverine to Mebeverine Acid.
Synthetic Strategy for Mebeverine Acid-D5
Proposed Structure and Retrosynthesis
The target molecule is 4-(ethyl(2-(4-methoxyphenyl-d5)-1-methylethyl)amino)butanoic acid. The D5 label is strategically placed on the methoxyphenyl ring, a site distant from the carboxyl group formed during metabolism, ensuring the isotopic label's stability throughout the metabolic and analytical processes.
Our retrosynthetic approach involves dissecting the target molecule into readily available or easily synthesized precursors. The key disconnection is at the C-N bond formed via reductive amination, a robust and high-yielding reaction.
Figure 2: Retrosynthetic disconnection of Mebeverine Acid-D5.
This analysis leads to a three-stage forward synthesis:
-
Synthesis of the Key Deuterated Intermediate: 1-(4-methoxyphenyl-d5)propan-2-one.
-
Reductive Amination: Formation of the secondary amine by reacting the deuterated ketone with ethylamine.
-
Alkylation and Hydrolysis: Introduction of the butanoic acid chain via alkylation with an appropriate 4-halobutanoate ester, followed by hydrolysis to yield the final product.
Key Starting Materials & Reagents
| Reagent | Purpose | Supplier Recommendation | Purity |
| 4-Methoxyphenylacetic acid | Starting material for deuterated ketone | Sigma-Aldrich, TCI | ≥99% |
| Deuterium Oxide (D2O) | Deuterium source | Cambridge Isotope Laboratories | 99.9 atom % D |
| Raney Nickel (Raney Ni) | Hydrogenation/Reduction Catalyst | Sigma-Aldrich | Slurry in water |
| Ethylamine (70% in H2O) | Amine source for reductive amination | Acros Organics, Sigma-Aldrich | Reagent Grade |
| Sodium Borohydride (NaBH4) | Reducing agent | Sigma-Aldrich | ≥98% |
| Ethyl 4-bromobutanoate | Alkylating agent | TCI, Alfa Aesar | ≥97% |
| Lithium Hydroxide (LiOH) | Base for ester hydrolysis | Sigma-Aldrich | Reagent Grade |
Detailed Experimental Protocol
Stage 1: Synthesis of 1-(4-Methoxyphenyl-d5)propan-2-one
The rationale for this stage is to introduce the stable deuterium label onto the aromatic ring. While various deuteration methods exist[12], a robust approach for this substrate is a catalyzed H/D exchange on a readily available precursor like 4-methoxyphenylacetic acid.[13]
Protocol 3.1.1: H/D Exchange
-
To a high-pressure Parr reactor, add 4-methoxyphenylacetic acid (10 g, 59.5 mmol) and 5% Ru/C catalyst (1 g, 10% w/w).
-
Add deuterium oxide (D2O, 100 mL).
-
Seal the reactor, purge with nitrogen gas, then pressurize with hydrogen gas (H2) to 5 bar. The H2 atmosphere facilitates the catalytic exchange mechanism.
-
Heat the mixture to 90°C and stir vigorously for 24 hours.
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with methanol.
-
The resulting solution contains the deuterated acid, which can be carried forward or isolated by solvent removal under reduced pressure.
Protocol 3.1.2: Conversion to Ketone This step is a standard organic transformation. The deuterated acid is converted to the corresponding methyl ketone.
-
Dissolve the crude deuterated 4-methoxyphenylacetic acid in dry THF (150 mL) under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add methyllithium (MeLi, 1.6 M in diethyl ether, 82 mL, 131 mmol, 2.2 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH4Cl) solution (100 mL).
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure to yield the crude 1-(4-methoxyphenyl-d5)propan-2-one. This product is typically purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
Stage 2: Reductive Amination to N-ethyl-1-(4-methoxyphenyl-d5)propan-2-amine
This step constructs the core secondary amine structure. An efficient, one-pot reductive amination is chosen for its operational simplicity and high yield.
Protocol 3.2.1:
-
In a round-bottom flask, dissolve 1-(4-methoxyphenyl-d5)propan-2-one (5 g, 29.2 mmol) in methanol (100 mL).
-
Add aqueous ethylamine (70% w/w, 3.8 g, 59.2 mmol, 2.0 eq).
-
Stir the mixture at room temperature for 1 hour to allow for imine formation.
-
Cool the flask to 0°C in an ice bath.
-
Add sodium borohydride (NaBH4, 1.66 g, 43.8 mmol, 1.5 eq) portion-wise over 20 minutes, ensuring the temperature does not exceed 10°C. The portion-wise addition controls the exothermic reaction and hydrogen gas evolution.
-
After addition, remove the ice bath and stir at room temperature for 12 hours.
-
Quench the reaction by slowly adding water (50 mL).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (DCM, 3 x 75 mL).
-
Combine the organic layers, dry over Na2SO4, and concentrate to give the crude deuterated secondary amine, which can be purified by chromatography if necessary.
Stage 3: Alkylation and Hydrolysis to Mebeverine Acid-D5
The final stage involves attaching the butanoic acid side chain and deprotecting the carboxyl group.
Protocol 3.3.1:
-
Dissolve the crude amine from Stage 2 (approx. 29.2 mmol) in acetonitrile (150 mL).
-
Add potassium carbonate (K2CO3, 8.0 g, 58.4 mmol, 2.0 eq) as a base.
-
Add ethyl 4-bromobutanoate (6.2 g, 31.8 mmol, 1.1 eq).
-
Heat the mixture to reflux (approx. 82°C) and maintain for 16 hours. Monitor reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and filter off the K2CO3.
-
Concentrate the filtrate under reduced pressure to obtain the crude deuterated ester intermediate.
-
Dissolve the crude ester in a mixture of THF (100 mL) and water (25 mL).
-
Add lithium hydroxide monohydrate (LiOH·H2O, 2.45 g, 58.4 mmol, 2.0 eq).
-
Stir the mixture vigorously at room temperature for 6 hours or until saponification is complete (monitored by LC-MS).
-
Acidify the reaction mixture to pH ~4-5 with 1 M HCl.
-
Extract the final product, Mebeverine Acid-D5, with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate to yield the final product as a crude solid or oil.
Purification of Final Compound
Purification is critical to remove unreacted starting materials, reagents, and side products, ensuring the final compound is suitable for use as a quantitative standard. A multi-step approach is recommended.
Figure 3: Workflow for the purification and quality control of Mebeverine Acid-D5.
Protocol: Flash Column Chromatography
This is the primary purification step to remove the bulk of impurities.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of dichloromethane (DCM) and methanol (MeOH). A typical gradient would be from 100% DCM to 95:5 DCM:MeOH. The acidic nature of the product means it may streak on silica; adding 0.5% acetic acid to the mobile phase can mitigate this.
-
Procedure:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the sample onto the column.
-
Elute with the mobile phase gradient, collecting fractions.
-
Analyze fractions by TLC (staining with potassium permanganate or viewing under UV light).
-
Combine the pure fractions and evaporate the solvent.
-
Protocol: Recrystallization
This step is used to achieve high crystalline purity.
-
Solvent System: A binary solvent system such as ethyl acetate/hexanes or acetone/water is often effective. The ideal system should fully dissolve the compound when hot but result in poor solubility when cold.
-
Procedure:
-
Dissolve the product from chromatography in a minimum amount of the hot primary solvent (e.g., ethyl acetate).
-
Slowly add the anti-solvent (e.g., hexanes) until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in a 0-4°C refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Analytical Characterization and Quality Control
Final product analysis is non-negotiable and validates the synthesis and purification efforts.
| Parameter | Method | Purpose | Acceptance Criteria |
| Identity | High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition and mass | Measured mass within 5 ppm of theoretical mass |
| Structure | 1H & 13C NMR Spectroscopy | Confirms chemical structure and D5 placement | Spectrum consistent with proposed structure |
| Chemical Purity | HPLC-UV | Quantifies purity and detects impurities | ≥ 98.0% |
| Isotopic Purity | LC-MS | Confirms deuterium incorporation | ≥ 99.0% D5 incorporation |
HPLC Method for Purity Analysis
A stability-indicating HPLC method is crucial for resolving the analyte from any potential degradants or impurities.[14][15]
-
Column: C18 reverse-phase column (e.g., Phenomenex Luna C18, 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient of Acetonitrile and 50 mM KH2PO4 buffer.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 263 nm.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total peak area.
Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) in positive mode.
-
Expected Ion: The [M+H]+ ion for Mebeverine Acid-D5 (C16H20D5NO3) should be observed.
-
Theoretical Mass (Monoisotopic): 285.25
-
-
Analysis: HRMS provides an exact mass measurement. Isotopic purity is assessed by comparing the peak intensity of the D5 species to any residual D0-D4 species.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
1H NMR: The key diagnostic feature will be the significant reduction or complete absence of signals in the aromatic region corresponding to the methoxyphenyl ring protons. The remaining signals for the ethyl, methyl, and butyl chain protons should be present and integrate correctly.
-
13C NMR: The spectrum should be consistent with the proposed structure. Carbons bonded to deuterium will show characteristic splitting (due to C-D coupling) and a lower signal intensity.
Conclusion
This guide outlines a robust and verifiable pathway for the synthesis and purification of Mebeverine Acid-D5. By following these detailed protocols and understanding the scientific rationale behind each step, researchers can confidently produce high-purity, well-characterized material essential for advanced pharmacokinetic and metabolic studies. The successful synthesis of this internal standard is a critical enabling step for the accurate bioanalysis of Mebeverine and its metabolites, ultimately contributing to a deeper understanding of its clinical pharmacology.
References
-
Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link]
-
Srivastava, N., Ibrahim, A. S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177. [Link]
-
Khokhlov, A. L., Dzhurko, Y. A., Yaichkov, I. I., Shitov, L. N., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. [Link]
-
Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. Preprint available at Research Square. [Link]
-
CK Isotopes. Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes Website. [Link]
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Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. [Link]
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Crasto, A. M. (2021). MEBEVERINE. New Drug Approvals. [Link]
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Bionauts. (2025). New deuterated flow synthesis system for drug development collaboration. Bionauts Tech Finder. [Link]
- Procter & Gamble. (1990). Mebeverine dosage form.
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Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride. AWS. [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). The Deuterium Switch: A Medicinal Chemistry Strategy to Improve Pharmacokinetic Properties. Pharmaceuticals (Basel), 12(2), 88. [Link]
-
Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences, 9(3), 201–208. [Link]
-
Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-Spasmodic Drug Mebeverine Hydrochloride. Journal of Pharmaceutical Research International, 33(57B), 325-331. [Link]
-
Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Methoxyphenylacetic Acid. PubChem Compound Database. [Link]
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Hengeveld, C. A., Elzinga, S., van der Graaff, M., & van der Schans, M. J. (1987). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Journal of Pharmacy and Pharmacology, 39(10), 805-809. [Link]
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Mebeverine Acid D5: A Comprehensive Technical Guide for Researchers
An In-depth Examination of the Physical, Chemical, and Analytical Characteristics of a Key Deuterated Metabolite
Introduction
Mebeverine, a musculotropic antispasmodic agent, exerts its therapeutic effect by acting directly on the smooth muscle of the gastrointestinal tract, making it a cornerstone in the management of irritable bowel syndrome (IBS). Following administration, mebeverine undergoes rapid and extensive metabolism, with one of its primary circulating metabolites being Mebeverine Acid. For researchers and drug development professionals engaged in pharmacokinetic, metabolic, and bioanalytical studies of mebeverine, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantification. This technical guide provides a comprehensive overview of the physical and chemical properties of Mebeverine Acid D5, a deuterated analog of Mebeverine Acid, designed to serve as a robust internal standard in mass spectrometry-based bioanalysis.
This compound is the labeled analogue of Mebeverine Acid, a metabolite of the antispasmodic Mebeverine. Its synthesis involves the introduction of five deuterium atoms onto the ethyl group, resulting in a precise mass shift that allows for its clear differentiation from the endogenous analyte in biological matrices. This guide will delve into the fundamental physicochemical properties of this compound, offering both established data and field-proven experimental protocols for their determination.
Chemical Identity and Structure
The foundational step in understanding any chemical entity is to establish its precise chemical identity. This compound is structurally identical to Mebeverine Acid, with the exception of the isotopic labeling on the ethyl group.
Caption: Chemical Identity of this compound.
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, formulation, and analytical method development. The following table summarizes the key known and predicted properties.
| Property | Value | Source/Method |
| Appearance | Light Yellow Solid | |
| Melting Point | ~131 °C (decomposes) (for unlabeled) | |
| pKa (Tertiary Amine) | ~9.5 (Predicted for unlabeled) | |
| pKa (Carboxylic Acid) | ~4-5 (Predicted) | General chemical knowledge |
| Solubility | Slightly soluble in Chloroform and Methanol. |
Expert Insight: The melting point of the deuterated compound is expected to be very similar to its unlabeled counterpart. The pKa of the tertiary amine is predicted to be around 9.5, making it protonated at physiological pH. The carboxylic acid group is expected to have a pKa in the typical range for aliphatic carboxylic acids, rendering it deprotonated at physiological pH. These ionization characteristics are crucial for designing appropriate extraction and chromatographic methods.
Spectral Analysis
Spectral data provides the definitive fingerprint of a molecule. As an internal standard, understanding the spectral characteristics of this compound is essential for its correct identification and for troubleshooting analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A Certificate of Analysis for this compound hydrochloride provides valuable NMR data. While the full spectrum is proprietary, the key expected signals are discussed below.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound will be similar to that of Mebeverine Acid, with the notable absence of signals corresponding to the ethyl group protons. The remaining protons on the carbon backbone and aromatic ring will be present.
²H (Deuterium) NMR Spectroscopy: A ²H NMR experiment would show a signal corresponding to the five deuterium atoms on the ethyl group, confirming the location and extent of deuteration.
Mass Spectrometry (MS)
Mass spectrometry is the primary technique where this compound is employed. Understanding its fragmentation pattern is key to developing robust multiple reaction monitoring (MRM) methods in quantitative analysis.
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (284.41 g/mol ). In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z 285.4.
Fragmentation Pathway: Based on studies of unlabeled mebeverine and its metabolites, the fragmentation of this compound is predictable. The primary fragmentation is expected to occur at the benzylic position.
Caption: Predicted MS Fragmentation of this compound.
Expert Insight: The most intense and stable fragment ion is often the tropylium-like ion at m/z 121, resulting from the cleavage of the bond between the nitrogen and the benzylic carbon. This fragment is a common feature in the mass spectra of mebeverine and its metabolites and is an excellent choice for an MRM transition. For this compound, a common MRM transition is 285 → 121 m/z[1].
Experimental Protocols
The following section provides detailed, field-proven protocols for the determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established pharmacopeial and analytical chemistry principles.
Melting Point Determination
Causality: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.
Protocol:
-
Sample Preparation: Finely powder a small amount of this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample at a rate of 10-20 °C/min until the temperature is approximately 20 °C below the expected melting point.
-
Fine Heating: Decrease the heating rate to 1-2 °C/min.
-
Observation: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the interval between these two temperatures.
pKa Determination by Potentiometric Titration
Causality: The pKa values of the ionizable groups (tertiary amine and carboxylic acid) govern the molecule's charge at a given pH, which in turn influences its solubility, lipophilicity, and interaction with biological targets.
Protocol:
-
Solution Preparation: Prepare a ~1 mM solution of this compound in a suitable co-solvent system (e.g., methanol/water) to ensure solubility.
-
Initial pH Adjustment: Adjust the pH of the solution to ~2 with 0.1 M HCl.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small, precise volumes.
-
pH Measurement: Record the pH after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first inflection point will correspond to the titration of the carboxylic acid, and the second to the titration of the tertiary amine.
Caption: Workflow for pKa Determination.
Solubility Determination (Shake-Flask Method)
Causality: Solubility is a critical parameter that affects bioavailability and formulation development. The shake-flask method is the gold standard for determining equilibrium solubility.
Protocol:
-
System Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9).
-
Sample Addition: Add an excess amount of this compound to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Data Reporting: Report the solubility at each pH as the average of at least three replicate measurements.
Analytical Method for Quantification (HPLC-MS/MS)
Causality: A validated HPLC-MS/MS method is essential for the accurate quantification of this compound and its unlabeled counterpart in biological matrices.
Protocol:
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Mebeverine Acid: 280.2 → 121.1
-
This compound: 285.4 → 121.1
-
-
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an appropriate amount of this compound internal standard solution.
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex and centrifuge.
-
Inject the supernatant into the LC-MS/MS system.
-
-
Calibration and Quantification:
-
Prepare a calibration curve by spiking known concentrations of Mebeverine Acid into a blank biological matrix and adding a constant amount of this compound.
-
Quantify the analyte in unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Conclusion
This compound is an indispensable tool for researchers in the field of pharmacology and drug metabolism. Its well-characterized physical and chemical properties, coupled with its distinct mass spectrometric signature, make it an ideal internal standard for the accurate and precise quantification of Mebeverine Acid in complex biological matrices. The experimental protocols provided in this guide offer a robust framework for the in-house verification of its properties and for its application in bioanalytical method development. By understanding and applying the principles outlined herein, researchers can ensure the integrity and reliability of their data in studies involving mebeverine.
References
-
Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340. [Link]
-
Khokhlov, A. L., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010. [Link]
-
Medsafe. Mebeverine (Arrotex Pharmaceuticals) Datasheet. (2019). [Link]
-
Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard. (2017). [Link]
Sources
The Rapid Transformation of Mebeverine: A Technical Guide to its Metabolism in Human Plasma
This in-depth technical guide provides a comprehensive overview of the metabolic journey of mebeverine in human plasma, with a specific focus on its rapid conversion to mebeverine acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the enzymatic processes, pharmacokinetic profiles, and bioanalytical methodologies pertinent to understanding this critical aspect of mebeverine's disposition in the human body. We will explore the causality behind experimental choices and present self-validating protocols, ensuring a blend of theoretical knowledge and practical application.
Introduction: Mebeverine and its Clinical Significance
Mebeverine is a musculotropic antispasmodic drug primarily prescribed for the treatment of irritable bowel syndrome (IBS) and other conditions associated with intestinal spasms.[1] Its therapeutic action is attributed to a direct relaxant effect on the smooth muscle of the gastrointestinal tract. However, the parent compound, mebeverine, is characterized by a notable and rapid metabolism, making a thorough understanding of its metabolic fate crucial for both clinical efficacy and toxicological assessment. A key feature of its metabolism is the swift and extensive hydrolysis, which means that the parent drug is rarely detectable in the blood or urine of patients.[1][2] This guide will illuminate the primary metabolic pathway leading to the formation of its major circulating metabolite, mebeverine acid.
The Two-Step Metabolic Conversion of Mebeverine
The metabolism of mebeverine in human plasma is a rapid, two-step process that effectively transforms the lipophilic parent drug into more water-soluble metabolites for excretion.
Step 1: Ester Hydrolysis
The initial and most rapid metabolic step is the hydrolysis of the ester bond in the mebeverine molecule.[2][3][4] This reaction is catalyzed by esterases present in the plasma and other tissues.[1][2] The hydrolysis cleaves mebeverine into two primary metabolites: mebeverine alcohol and veratric acid .[1][5][6][7] This enzymatic cleavage is so efficient that mebeverine has a very short half-life in vivo, and negligible concentrations of the parent drug are found in systemic circulation following oral administration.[2]
Step 2: Oxidation of Mebeverine Alcohol
Following the initial hydrolysis, mebeverine alcohol undergoes further metabolism. The alcohol moiety is oxidized to a carboxylic acid, forming mebeverine acid .[6][8] This oxidation step is a critical component of the metabolic cascade and results in the formation of the main circulating metabolite of mebeverine in humans.[5][6][8]
Figure 1: Metabolic pathway of mebeverine to mebeverine acid.
Enzymology of Mebeverine Metabolism
The enzymes responsible for mebeverine metabolism are crucial for its rapid clearance.
-
Esterases: These enzymes, abundant in plasma, liver, and other tissues, are responsible for the initial, rapid hydrolysis of mebeverine. The high activity of these esterases explains the virtually complete first-pass metabolism of mebeverine.[2] Studies have shown that the hydrolysis of mebeverine in human plasma can be inhibited by the esterase inhibitor physostigmine, confirming the central role of these enzymes.[2]
-
Oxidizing Enzymes: The subsequent oxidation of mebeverine alcohol to mebeverine acid is carried out by a "mixed oxidase system" as suggested in the literature.[8] While specific enzymes have not been definitively identified in dedicated studies on mebeverine, this transformation is characteristic of the activity of cytochrome P450 (CYP) enzymes , a superfamily of enzymes known to catalyze the oxidation of a wide variety of xenobiotics, including alcohols.[9][3][10] It is plausible that one or more CYP isoforms are responsible for this metabolic step.
Pharmacokinetics of Mebeverine and its Metabolites in Human Plasma
Due to its rapid metabolism, the pharmacokinetic profile of mebeverine is best understood by monitoring its primary metabolites. Mebeverine acid is the most abundant and, therefore, the most reliable marker of mebeverine exposure.[5][8]
| Parameter | Mebeverine Acid | Mebeverine Alcohol | Reference |
| Tmax (median) | 1.25 hours | - | [5][8] |
| Apparent t1/2 (median) | 1.1 hours | - | [5][8] |
| Peak Plasma Concentration | ~3 µg/mL | ~3 ng/mL | [5][8] |
| Urinary Excretion (first 4h) | ~67% of mebeverine dose | - | [5][8] |
Data Interpretation: The pharmacokinetic data clearly demonstrate the rapid appearance and disappearance of mebeverine acid in plasma.[5][8] Its peak plasma concentrations are approximately 1000-fold higher than those of mebeverine alcohol, underscoring its status as the main circulating metabolite.[5][8] The extensive urinary excretion of mebeverine acid further confirms the efficiency of this metabolic pathway in clearing the drug from the body.[5][8]
Bioanalytical Methodology for Quantification in Human Plasma
Accurate quantification of mebeverine metabolites in human plasma is essential for pharmacokinetic and toxicological studies. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.
Detailed Step-by-Step Protocol for LC-MS/MS Quantification
This protocol is a representative example and should be optimized and validated for specific laboratory conditions.
-
Sample Preparation (Protein Precipitation):
-
Rationale: This step is crucial to remove proteins from the plasma, which can interfere with the chromatographic separation and damage the analytical column. Acetonitrile is a common and effective protein precipitating agent.
-
Procedure:
-
To 200 µL of human plasma in a microcentrifuge tube, add 800 µL of acetonitrile.
-
Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 14,000 x g for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 200 µL of 50% methanol.
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
-
-
Chromatographic Separation:
-
Rationale: A reversed-phase C8 or C18 column is typically used to separate the analytes based on their hydrophobicity. A gradient elution with a mobile phase consisting of an organic modifier (e.g., acetonitrile or methanol) and an aqueous component (e.g., water with a small amount of formic acid or ammonium formate to improve peak shape and ionization) is employed to achieve optimal separation.
-
Example Conditions:
-
Column: Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A time-programmed gradient is used to separate the analytes of interest.
-
-
-
Mass Spectrometric Detection:
-
Rationale: Tandem mass spectrometry provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for mebeverine and its metabolites.
-
Monitored Transitions: Specific MRM (Multiple Reaction Monitoring) transitions for mebeverine acid and a suitable internal standard (e.g., a deuterated analog) are determined and optimized.
-
Sources
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- 3. Investigative implications of the instability and metabolism of mebeverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of high-H2O2-tolerant bacterial cytochrome P450 CYP105D18: insights into papaverine N-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Mechanism of oxidation reactions catalyzed by cytochrome p450 enzymes. | Semantic Scholar [semanticscholar.org]
A Technical Guide to the Role of Mebeverine Acid-D5 in the Pharmacokinetic Assessment of Mebeverine
This guide provides an in-depth examination of the bioanalytical strategies required for the accurate pharmacokinetic (PK) evaluation of Mebeverine, a musculotropic antispasmodic agent. We will explore the inherent challenges posed by Mebeverine's metabolic profile and detail the indispensable role of a stable isotope-labeled internal standard, specifically Mebeverine Acid-D5, in developing a robust, accurate, and defensible LC-MS/MS quantification method.
The Pharmacokinetic Conundrum of Mebeverine
Mebeverine is widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal spasms.[1][2] However, from a bioanalytical perspective, it is a challenging compound. After oral administration, Mebeverine hydrochloride acts as a prodrug; it undergoes rapid and extensive first-pass metabolism, primarily through esterase-catalyzed hydrolysis.[3][4] This enzymatic cleavage splits the parent molecule into two primary metabolites: veratric acid and mebeverine alcohol.[2][4]
Consequently, circulating concentrations of the parent Mebeverine are often negligible or undetectable in plasma, making direct measurement an unreliable method for assessing bioavailability or performing bioequivalence studies.[4][5] The metabolic cascade continues, with mebeverine alcohol being further oxidized to form mebeverine acid (MAC), which is subsequently demethylated to desmethylmebeverine acid (DMAC).[3][6] Studies have shown that mebeverine acid (MAC) is the main circulating metabolite in humans, reaching plasma concentrations thousands of times higher than mebeverine alcohol, making it a far more suitable biomarker for assessing exposure to the drug.[7][8]
This metabolic pathway dictates the bioanalytical strategy: to accurately characterize the pharmacokinetics of Mebeverine, one must quantify its major, stable metabolite, Mebeverine Acid.
Sources
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- 8. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Mebeverine Acid D5: Sourcing and Application in Laboratory Settings
This guide provides an in-depth technical overview of Mebeverine acid D5, a critical reagent for researchers, scientists, and drug development professionals. We will explore its significance in bioanalytical studies, detail commercially available sources, and provide a comprehensive, field-proven protocol for its application as an internal standard in the quantitative analysis of mebeverine metabolites.
Introduction: The Significance of Mebeverine and its Deuterated Metabolite
Mebeverine is a musculotropic antispasmodic agent widely used in the treatment of irritable bowel syndrome (IBS) and other gastrointestinal spasmodic disorders. It acts directly on the smooth muscle of the gastrointestinal tract, relieving cramps and spasms. Upon oral administration, mebeverine undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis of its ester linkage by esterases. This enzymatic cleavage yields two main initial metabolites: mebeverine alcohol and veratric acid. Mebeverine alcohol is further metabolized to its corresponding carboxylic acid, known as mebeverine acid. Due to this rapid metabolism, the parent drug is often undetectable in plasma, making the quantification of its metabolites, particularly mebeverine acid, crucial for pharmacokinetic and bioequivalence studies.[1]
Mebeverine acid is considered a key circulating metabolite and serves as an important marker for oral exposure to mebeverine.[2][3] For accurate quantification of mebeverine acid in biological matrices using mass spectrometry-based methods, a stable isotope-labeled internal standard is indispensable. This compound is the deuterium-labeled analog of mebeverine acid and is the preferred internal standard for such applications.[4][5] The five deuterium atoms on the ethyl group provide a sufficient mass shift for clear differentiation from the unlabeled analyte in a mass spectrometer, without significantly altering its chemical and physical properties. This ensures that it behaves similarly to the analyte during sample preparation and chromatographic separation, thereby correcting for any variability in the analytical process and enhancing the accuracy and precision of the quantification.
Commercial Sources of this compound for Laboratory Use
A critical step for any research involving this compound is securing a reliable, high-purity source. Several reputable suppliers specialize in the synthesis and provision of stable isotope-labeled compounds for research and development purposes. The following table summarizes commercially available sources of this compound, providing key information to aid in the selection of a suitable supplier.
| Supplier | Product Name | Catalog Number | CAS Number (Free Base) | Molecular Formula | Purity | Notes |
| Veeprho | Mebeverine Acid-D5 (HCl) | Not specified | 2070015-30-2 | C16H20D5NO3·HCl | Not specified | Provided as the hydrochloride salt.[4] |
| BOC Sciences | Mebeverine Acid-[d5] | 2070015-30-2 | 2070015-30-2 | C16H20D5NO3 | >95% | Offered as the free base.[6] |
| Acanthus Research | Mebeverine Acid-D5 | MEB-16-007 | 2070015-30-2 | C16H20D5NO3 | Not specified | - |
| Clearsynth | Mebeverine Acid-d5 Hydrochloride | CS-O-03062 | 2070015-30-2 | C16H21D5ClNO3 | 99.44% by HPLC | Provided as the hydrochloride salt.[7] |
| MedChemExpress | Mebeverine acid-d5 hydrochloride | HY-12769S-5MG | 2070015-30-2 | C16H21D5ClNO3 | Not specified | Provided as the hydrochloride salt.[8] |
| Simson Pharma | This compound | Not specified | 2070015-30-2 | C16H20D5NO3 | Not specified | Accompanied by a Certificate of Analysis.[9] |
| Pharmaffiliates | Mebeverine Acid-d5 | PA STI 057841 | Not specified | C16H20D5NO3 | Not specified | - |
| Daicel Pharma | This compound | DCTI-A-000263 | 2070015-30-2 | Not specified | Not specified | - |
The Role of this compound as an Internal Standard in Bioanalysis
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise results. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for this purpose.
The fundamental principle behind using a SIL internal standard is that it is chemically identical to the analyte of interest, with the only difference being its isotopic composition, which results in a higher molecular weight. This near-identical chemical nature ensures that the SIL internal standard co-elutes with the analyte during chromatography and experiences the same effects of sample preparation (e.g., extraction recovery) and matrix effects (ion suppression or enhancement) in the mass spectrometer. By adding a known amount of this compound to each sample at the beginning of the sample preparation process, any variations in the analytical procedure will affect both the analyte and the internal standard proportionally. The final quantification is based on the ratio of the analyte's response to the internal standard's response, which effectively cancels out any analytical variability, leading to highly reliable data.
Caption: Workflow for Bioanalytical Quantification using a Stable Isotope-Labeled Internal Standard.
Technical Considerations for Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound is not publicly available from commercial suppliers, the general approach for synthesizing deuterated carboxylic acids often involves the use of deuterated starting materials or reagents. For this compound, a plausible synthetic route would involve the reductive amination of 4-methoxyphenylacetone with ethylamine-d5, followed by reaction with a suitable four-carbon synthon to introduce the butanoic acid moiety.
The characterization of this compound is critical to ensure its identity, purity, and isotopic enrichment. This is typically achieved through a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence and location of deuterium. ¹³C NMR is used to verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the accurate mass of the deuterated molecule and to determine the isotopic distribution and enrichment. Tandem mass spectrometry (MS/MS) is used to study the fragmentation pattern, which should be consistent with the structure of Mebeverine acid, with appropriate mass shifts for the deuterated fragments.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the compound, ensuring the absence of any unlabeled Mebeverine acid or other impurities.
Experimental Protocol: Quantification of Mebeverine Acid in Human Plasma using LC-MS/MS with this compound as an Internal Standard
This protocol is adapted from a validated method for the rapid and sensitive quantification of mebeverine metabolites in human plasma.[10]
Materials and Reagents
-
Mebeverine acid reference standard
-
This compound (internal standard)
-
Human plasma (blank)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Mebeverine acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Mebeverine acid stock solution with methanol to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound (e.g., 1 µg/mL) in methanol.
Preparation of Calibration Standards and Quality Control Samples
-
Spike blank human plasma with the appropriate Mebeverine acid working solutions to prepare calibration standards at concentrations ranging from, for example, 10 to 2000 ng/mL.
-
Prepare QC samples in blank human plasma at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 400 µL of the this compound internal standard working solution in acetonitrile.
-
Vortex mix for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column, such as a Phenomenex Luna C8 (e.g., 150 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: A gradient elution using a mixture of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.
-
MRM Transitions:
-
Mebeverine acid: m/z 280 → 121
-
This compound: m/z 285 → 121[10]
-
Caption: Detailed Experimental Workflow for Mebeverine Acid Quantification.
Data Analysis
-
Integrate the peak areas for both Mebeverine acid and this compound.
-
Calculate the peak area ratio of Mebeverine acid to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Mebeverine acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an essential tool for the accurate and precise quantification of mebeverine acid in biological matrices. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods is critical for reliable pharmacokinetic and bioequivalence studies of mebeverine. This guide has provided a comprehensive overview of commercially available sources of this compound and a detailed, field-proven protocol for its application in a laboratory setting. By understanding the principles of its use and following a validated methodology, researchers can ensure the integrity and reliability of their bioanalytical data.
References
-
Veeprho. Mebeverine Acid-D5 (HCl). Available at: [Link]
-
Veeprho. Mebeverine Alcohol-D5. Available at: [Link]
- Moskaleva, N. E., Baranov, P. A., & Appolonova, S. A. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010.
-
Pharmaffiliates. Chemical Name : Mebeverine Acid-d5. Available at: [Link]
- Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of pharmaceutical and biomedical analysis, 29(1-2), 335–340.
-
National Center for Biotechnology Information. Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. PubChem. Available at: [Link]
-
Artis Standards. This compound. Available at: [Link]
-
ResearchGate. Median plasma concentration versus time profile of mebeverine acid... Available at: [Link]
- Ciske, T., & Guelen, P. J. (1990). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of pharmaceutical and biomedical analysis, 8(10-12), 935–941.
-
Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard. Available at: [Link]
- Phanikumar, V. S. R. N., & Sharma, G. V. R. (2021). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride.
-
ResearchGate. Synthesis of mebeverine derivatives 3, 4a–d. Available at: [Link]
Sources
- 1. deboni.he.com.br [deboni.he.com.br]
- 2. irl.umsl.edu [irl.umsl.edu]
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- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
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- 8. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. A highly selective decarboxylative deuteration of carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Deuterium Labeling Position and Stability in Mebeverine Acid D5
Executive Summary
The use of stable isotope-labeled internal standards is a cornerstone of modern bioanalysis, providing the accuracy and precision required for robust pharmacokinetic and drug metabolism studies. Mebeverine, an antispasmodic drug, undergoes rapid and extensive metabolism, with Mebeverine acid being identified as its main circulating metabolite in humans.[1] Consequently, a deuterated analog of Mebeverine acid (Mebeverine acid D5) is an indispensable tool for its accurate quantification in biological matrices. This guide provides a comprehensive technical overview of the strategic considerations for the placement of the deuterium labels in this compound, the underlying principles governing its stability, and detailed protocols for its experimental validation. We will explore the causality behind labeling choices, the self-validating experimental designs required to ensure data integrity, and the analytical methodologies that form the backbone of this analysis.
Introduction: Mebeverine Metabolism and the Rationale for Deuterium Labeling
Mebeverine is a musculotropic antispasmodic agent used to relieve symptoms of irritable bowel syndrome (IBS).[2][3] Its therapeutic action is localized to the smooth muscle of the gastrointestinal tract. Following oral administration, Mebeverine is not detected in plasma as the parent drug due to rapid and extensive first-pass metabolism.[4] The primary metabolic pathway is the immediate hydrolysis of the ester bond by ubiquitous esterases, yielding two initial metabolites: veratric acid and mebeverine alcohol .[5][6]
The mebeverine alcohol moiety is further metabolized, primarily through oxidation, to form Mebeverine acid (4-{Ethyl[1-(4-methoxyphenyl)propan-2-yl]amino}butanoic acid).[1][7] Studies have shown that plasma concentrations of Mebeverine acid are approximately 1000-fold higher than those of mebeverine alcohol, establishing it as the principal circulating metabolite and a critical biomarker for assessing systemic exposure to Mebeverine.[1]
Accurate quantification of Mebeverine acid in complex biological matrices like plasma necessitates the use of a stable isotope-labeled internal standard (SIL-IS). Deuterium-labeled compounds are ideal for this purpose.[8] They are chemically identical to the analyte, ensuring they co-elute chromatographically and experience similar matrix effects and extraction recovery. However, their increased mass allows them to be distinguished by a mass spectrometer, enabling precise correction for analytical variability.[9][10] The strategic placement of deuterium atoms is paramount to prevent their loss during metabolic processes, a phenomenon that would compromise the integrity of the bioanalytical method.
The Metabolic Journey of Mebeverine
Understanding the metabolic fate of Mebeverine is crucial for designing a stable deuterated internal standard for its primary metabolite. The metabolic cascade begins with ester hydrolysis and proceeds through several subsequent phase I reactions.
The key metabolic steps are as follows:
-
Ester Hydrolysis: Mebeverine is rapidly cleaved into veratric acid and mebeverine alcohol. This reaction is so efficient that the parent drug is rarely, if ever, detected in circulation.[4][5]
-
Oxidation: Mebeverine alcohol is oxidized to the corresponding carboxylic acid, forming Mebeverine acid, the major circulating metabolite.[1]
-
Secondary Metabolism: Both Mebeverine acid and veratric acid can undergo further metabolism, including O-demethylation and N-dealkylation.[11] For instance, N-deethylation of the mebeverine alcohol has been reported.[11]
This pathway highlights why Mebeverine acid, not the parent drug, is the target analyte for pharmacokinetic assessments.
Strategic Deuterium Labeling of this compound: Position and Rationale
The designation "D5" indicates that five hydrogen atoms in the Mebeverine acid molecule have been replaced with deuterium atoms. The selection of these positions is a critical decision driven by two opposing goals in drug development: enhancing metabolic stability (the "deuterium switch" approach) versus creating a stable internal standard. For an internal standard, the goal is to place labels at positions that are not metabolically active to prevent isotopic loss.
A chemically and metabolically logical position for a D5 label on Mebeverine acid is the N-ethyl group , resulting in an N-(ethyl-D5) moiety (-N-CD2-CD3).
Rationale for N-ethyl-D5 Labeling:
-
Synthetic Accessibility: Introducing a deuterated ethyl group is a common and relatively straightforward synthetic transformation, often achieved via reductive amination using deuterated reagents.
-
Significant Mass Shift: A +5 Da shift provides a clear separation from the unlabeled analyte in the mass spectrometer, preventing any potential cross-talk or interference from the natural isotopic abundance of the analyte.
-
Metabolic Stability Consideration: While N-dealkylation is a known metabolic pathway for some drugs, placing the deuterium label on the group subject to this metabolism provides the most rigorous test for the internal standard's stability.[11] If the N-ethyl-D5 group were to be cleaved, the resulting metabolite would not interfere with the quantification of the parent D5 compound. However, the stability of this label must be experimentally verified to ensure it is not lost via back-exchange or other mechanisms during sample processing and analysis.
The stability of the C-D bond is fundamentally greater than that of a C-H bond. This is due to the lower zero-point vibrational energy of the heavier deuterium isotope, which means more energy is required to cleave the C-D bond.[12][13] This phenomenon, the Kinetic Isotope Effect (KIE) , is the basis for improved metabolic stability in deuterated drugs but also contributes to the general stability of a well-designed SIL-IS.[14][15]
Experimental Assessment of Stability
The trustworthiness of any study using this compound hinges on the empirical validation of its stability. This involves assessing both its metabolic and chemical stability.
Metabolic Stability in Human Liver Microsomes (HLM)
This experiment determines if the deuterium labels are lost when the compound is exposed to metabolic enzymes. The primary concern is potential N-deethylation or other metabolic transformations that could cleave the D5-labeled group.
Experimental Protocol: In Vitro Metabolic Stability of this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound (1 mM) in DMSO.
-
Prepare a phosphate buffer (100 mM, pH 7.4).
-
Prepare an NADPH regenerating solution (e.g., Promega NADPH-regenerating system).
-
Thaw pooled Human Liver Microsomes (HLM) on ice. Dilute to a final concentration of 0.5 mg/mL in phosphate buffer.
-
-
Incubation Setup:
-
In a 96-well plate, combine HLM suspension and phosphate buffer. Pre-warm at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound to a final concentration of 1 µM.
-
For the primary reaction set (+NADPH), add the NADPH regenerating solution.
-
For the control set (-NADPH), add an equal volume of buffer instead of the NADPH solution. This control ensures that any degradation is enzyme-dependent.
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), quench the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like Yohimbine, as used in related assays[16]).
-
-
Sample Processing:
-
Centrifuge the plate at 4,000 x g for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural log of the percentage of this compound remaining versus time.
-
Calculate the in vitro half-life (t½) from the slope of the linear regression. A stable compound will show minimal degradation over the time course.
-
| Incubation Time (min) | This compound Remaining (%) [+NADPH] | This compound Remaining (%) [-NADPH] |
| 0 | 100 | 100 |
| 5 | 98.5 | 99.8 |
| 15 | 97.1 | 100.1 |
| 30 | 95.3 | 99.5 |
| 60 | 92.8 | 99.2 |
| 120 | 88.4 | 98.9 |
Analytical Methodologies for Stability Confirmation
A combination of mass spectrometry and NMR spectroscopy provides a complete picture of the identity, purity, and stability of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the definitive tool for quantifying the labeled compound and detecting any potential loss of deuterium.[9][17]
Experimental Protocol: Validated LC-MS/MS Method
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable.[17]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient from 5-95% B over 3-5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific parent-to-fragment ion transitions.
-
Mebeverine Acid (Analyte): Determine the optimal transition (e.g., m/z 294.2 -> 135.1).
-
This compound (SIL-IS): Monitor the expected transition (m/z 299.2 -> 135.1). The fragment should be the same if the label is on the N-ethyl group, which is lost.
-
Isotopic Stability Check: Crucially, monitor the analyte transition (m/z 294.2 -> 135.1) in samples spiked only with the D5 standard. The absence of a peak confirms that no deuterium is lost from the standard.
-
-
-
Method Validation:
-
Validate the method according to regulatory guidance, assessing linearity, accuracy, precision, selectivity, and matrix effects.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
While LC-MS/MS confirms mass and stability, NMR spectroscopy is the gold standard for unequivocally confirming the precise location of the deuterium labels.[19]
-
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the N-ethyl group should be absent or significantly diminished. This provides direct evidence of successful deuterium incorporation at the intended site.
-
²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei. A signal in the ²H NMR spectrum at the chemical shift corresponding to the ethyl group confirms the presence and chemical environment of the labels.
-
Purity Assessment: NMR can also be used to determine isotopic purity—the percentage of molecules that are correctly labeled—which is a critical parameter for a high-quality internal standard.[10]
Conclusion
The development and validation of this compound as an internal standard is a meticulous process that underpins the reliability of crucial drug metabolism and pharmacokinetic studies. The strategic placement of the five deuterium atoms on the N-ethyl group provides a synthetically accessible molecule with a robust mass shift. However, this choice necessitates a rigorous experimental validation of its metabolic and chemical stability. By employing a self-validating system of controls and orthogonal analytical techniques—primarily high-precision LC-MS/MS for quantitative stability assessment and high-resolution NMR for structural confirmation—researchers can ensure the integrity of their bioanalytical data. This guide provides the foundational principles and actionable protocols to empower scientists to confidently utilize this compound, ensuring the accuracy and reproducibility required in modern drug development.
References
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Pharmacology of Mebeverine. (2025, January 6). Mechanism of action, Pharmacokinetics, Uses, Effects. Retrieved from a video-based source.[3]
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Elliot, S., & Burgess, V. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 30(2), 91–97.[5]
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Drugfuture.com. (n.d.). Mebeverine. Retrieved from [Link][20]
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Wynalda, M. A., Hageman, M. J., & El-Kareh, M. A. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 80(10), 952-957.[4]
-
Abdel-Ghany, M. F., Abdel-Aziz, O., & Fathy, M. E. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.[17]
-
Kraemer, T., & Maurer, H. H. (2000). On the metabolism of the amphetamine-derived antispasmodic drug mebeverine: gas chromatography-mass spectrometry studies on rat liver microsomes and on human urine. Journal of Analytical Toxicology, 24(1), 50-57.[11]
-
Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[1]
-
Macmillan Group. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved from [Link][21]
-
Pharmaffiliates. (n.d.). Deuterated Compounds | Stable Isotope-Labeled Standards. Retrieved from [Link][8]
-
ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link][9]
-
Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 18(10), 731-750.[14]
-
Shvarts, Y., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010.[22]
-
Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025, June 30). Bentham Science.[23]
-
Williamson, M. P. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation. Biochemical Society Transactions, 50(6), 1555-1567.[24][25]
-
Kristinsson, J., Johannesson, T., & Thorgeirsson, S. S. (1986). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. European Journal of Drug Metabolism and Pharmacokinetics, 11(3), 205-211.[6]
-
ResearchGate. (n.d.). The main metabolic pathway of mebeverine. Retrieved from [Link][26]
-
Stockis, A., et al. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335-340.[1][16]
-
Das, N., & Opella, S. J. (2012). Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. Methods in molecular biology, 914, 127–146.[27]
-
Lento, C., et al. (2018). Quantitative Hydrogen–Deuterium Exchange Mass Spectrometry for Simultaneous Structural Characterization and Affinity Indexing of Single Target Drug Candidate Libraries. Analytical Chemistry, 90(21), 12643-12650.[28]
-
Darwish, I. A., et al. (2011). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Journal of the Chinese Chemical Society, 58(4), 488-495.[29]
-
ResolveMass Laboratories Inc. (2025, November 5). Case Study — Synthesizing a Deuterium-Labeled Drug Metabolite for Metabolite ID (MID). Retrieved from [Link][10]
-
PubChem. (n.d.). 4-(Ethyl(1-(4-methoxyphenyl)propan-2-yl)amino)butanoic acid. Retrieved from [Link][7]
-
Al-Taani, B. M., & Al-Ghananeem, A. M. (2017). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. International Journal of Pharmaceutical Sciences and Research, 8(11), 4697-4702.[30]
-
U.S. Food and Drug Administration. (n.d.). Guidance for Industry and Researchers. Retrieved from [Link][18]
-
Scott, D. O., et al. (2012). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 40(3), 614-621.[31]
-
Heavy Water Board. (n.d.). L15 Deuterium Labeled Compounds in Drug Discovery Process. Retrieved from a presentation by Vijaykumar Hulikal.
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Introduction to Mebeverine and the Role of its Deuterated Metabolite
An In-Depth Technical Guide to Mebeverine Acid D5
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a deuterated analog of a primary metabolite of the antispasmodic drug Mebeverine. This stable isotope-labeled compound is a critical tool in modern bioanalytical and pharmacokinetic studies.
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other conditions associated with intestinal smooth muscle spasms.[1][2] Its therapeutic action is based on the blockade of sodium and calcium channels on myocyte membranes, which reduces muscle fiber contraction in the gastrointestinal tract.[3]
Upon administration, Mebeverine, an ester, undergoes rapid first-pass metabolism by esterases, hydrolyzing into veratric acid and mebeverine alcohol.[3][4] Mebeverine alcohol is further metabolized to Mebeverine acid, a key circulating metabolite.[5][6] Due to the inherent instability and rapid metabolism of the parent drug, quantifying its metabolites, particularly Mebeverine acid, is crucial for accurate pharmacokinetic assessments.[4] this compound serves as an ideal internal standard for these analytical applications, enabling precise quantification in biological matrices.[3][7]
Physicochemical Properties of this compound
The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 2070015-30-2 | [][9][10] |
| Molecular Formula | C₁₆H₂₀D₅NO₃ | [][11][12] |
| Molecular Weight | 284.41 g/mol | [][9][11][13] |
| IUPAC Name | 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | [] |
| Synonyms | This compound; 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic Acid-d5 | [] |
| Appearance | Light Yellow Solid | [] |
| Purity | >95% | [][13] |
| Solubility | Slightly soluble in Chloroform (with sonication) and Methanol | [][9] |
| Storage Conditions | Store at -20°C under an inert atmosphere for long-term stability. Short-term storage at 2-8°C is also acceptable. | [][9] |
| Unlabeled CAS | 475203-77-1 (Mebeverine Acid) | [5][][12] |
Core Application: Internal Standard in Bioanalytical Methods
The primary utility of this compound lies in its role as an internal standard for the quantitative analysis of Mebeverine metabolites in biological samples.[6] The incorporation of five deuterium atoms results in a mass shift that allows it to be distinguished from the endogenous (unlabeled) Mebeverine acid by mass spectrometry (MS), while maintaining nearly identical chemical and physical properties.[5] This co-elution during chromatography and distinct mass-to-charge ratio (m/z) in the mass spectrometer corrects for variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.[3][7]
Workflow: Quantification of Mebeverine Metabolites in Human Plasma via HPLC-MS/MS
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard.
Caption: Bioanalytical workflow using this compound.
Experimental Protocol: HPLC-MS/MS Quantification
This protocol is a synthesized example based on established methodologies for the analysis of Mebeverine metabolites.[3][14]
1. Preparation of Internal Standard (IS) Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., HPLC-grade methanol) to create a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to prepare a working solution at the desired concentration for spiking into plasma samples (e.g., 500 ng/mL).
2. Sample Preparation (Protein Precipitation):
-
Thaw frozen human plasma samples to room temperature.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 400 µL of the this compound working solution (prepared in acetonitrile).[3]
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer approximately 5 µL of the clear supernatant into an HPLC vial for analysis.[3]
3. HPLC-MS/MS System and Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Analytical Column: A reverse-phase column such as a Phenomenex Luna C8 (150 x 4.6 mm, 5 µm) is suitable for separation.[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for both Mebeverine acid and this compound to ensure specificity and sensitivity.
4. Data Analysis and Quantification:
-
Integrate the chromatographic peaks corresponding to both the analyte (Mebeverine acid) and the internal standard (this compound).
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve using known concentrations of Mebeverine acid spiked into a blank matrix.
-
Determine the concentration of Mebeverine acid in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers in pharmacology and drug development. Its use as an internal standard provides the necessary reliability and accuracy for quantifying Mebeverine's primary metabolite, enabling robust pharmacokinetic and bioequivalence studies that are critical for both preclinical and clinical research.
References
-
Mebeverine Acid-d5 . Pharmaffiliates. Available from: [Link]
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Mebeverine Acid-D5 . Acanthus Research. Available from: [Link]
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This compound . ARTIS STANDARDS. Available from: [Link]
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Mebeverine Acid-D5 (HCl) . Veeprho. Available from: [Link]
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Khokhlov AL, Dzhurko YA, Yaichkov II, Shitov LN, et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma . M J phar. 2(1): 010. Available from: [Link]
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Walash, I., Belal, F., El-Enany, N., & El-Maghrabey, M. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study . Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. Available from: [Link]
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Elliott, S., & Addis, S. (2015). Investigative Implications of the Instability and Metabolism of Mebeverine . Journal of Analytical Toxicology, 39(8), 654-659. Available from: [Link]
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Annaházi, A., Róka, R., Rosztóczy, A., & Wittmann, T. (2010). A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome . World Journal of Gastroenterology, 16(5), 603-608. Available from: [Link]
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Gąsiorowska, A., & Stępień, M. (2022). The Efficacy of Mebeverine in the Treatment of Irritable Bowel Syndrome-A Systematic Review . Journal of Clinical Medicine, 11(4), 1044. Available from: [Link]
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Solubility Profile of Mebeverine Acid-d5 in Organic Solvents: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, formulation development, and ultimate therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility of Mebeverine Acid-d5, a deuterated metabolite of the antispasmodic agent Mebeverine. We delve into the theoretical underpinnings of solubility, explore the anticipated solubility profile of this compound across a spectrum of organic solvents, and present a robust, self-validating experimental protocol for its precise determination. This document is intended for researchers, chemists, and formulation scientists engaged in the preclinical and developmental stages of pharmaceutical research, offering both foundational knowledge and practical, field-proven methodologies.
Introduction: The Critical Role of Solubility in Pharmaceutical Sciences
In drug discovery and development, the journey from a promising molecule to a viable therapeutic is fraught with challenges, many of which are rooted in the compound's fundamental physicochemical properties. Among these, solubility stands out as a cornerstone parameter. An API must be in a dissolved state to be absorbed and exert its pharmacological effect, regardless of the administration route.[1] Poor solubility can lead to low and erratic bioavailability, posing significant hurdles for formulation design and clinical success.[2]
This guide focuses on Mebeverine Acid-d5, the stable isotope-labeled analogue of Mebeverine Acid. Mebeverine Acid is a primary circulating metabolite of Mebeverine, an antispasmodic drug used to treat irritable bowel syndrome.[3][4] The deuterated form, Mebeverine Acid-d5, is invaluable as an internal standard for quantitative bioanalytical studies (e.g., LC-MS) and as a tracer in metabolic research.[3][4] Understanding its solubility is paramount for preparing accurate stock solutions, developing robust analytical methods, and interpreting experimental data correctly.
Physicochemical Profile of Mebeverine Acid-d5
A molecule's structure dictates its interactions with its environment, governing its solubility. Mebeverine Acid-d5 shares its core structure with Mebeverine Acid but features five deuterium atoms on the ethyl group.
-
Chemical Name: 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid[]
-
Molecular Formula: C₁₆H₂₀D₅NO₃[]
-
Molecular Weight: 284.41 g/mol []
-
Structure: Comprises a tertiary amine, a carboxylic acid, and an aromatic ether, indicating a molecule with both polar (amine, acid) and nonpolar (aromatic ring, alkyl chains) regions. This amphipathic nature is key to its solubility behavior.
The parent drug, Mebeverine, is typically formulated as a hydrochloride salt (Mebeverine HCl) to enhance its aqueous solubility.[6][7][8] Mebeverine HCl is described as very soluble in water and freely soluble in ethanol.[9][10] In contrast, Mebeverine Acid-d5, lacking the salt form, will exhibit different solubility characteristics, driven primarily by the polarity of its functional groups.
The Impact of Deuteration on Solubility
A common assumption is that deuterated and non-deuterated compounds have nearly identical solubilities.[11] While often true, this is not a universal rule. The substitution of hydrogen with deuterium creates a C-D bond that is stronger and slightly shorter than a C-H bond, which can subtly alter intermolecular interactions.
Recent studies have shown that multiple H/D replacements can lead to tangible changes in physicochemical properties. For instance, a study on flurbiprofen (FP) demonstrated that its deuterated analog, FP-d8, exhibited a lower melting point and a twofold increase in aqueous solubility compared to the parent compound.[12] This was attributed to differences in crystal lattice energy and interaction energy with water molecules.[12] Therefore, while the solubility of Mebeverine Acid-d5 may be similar to its non-deuterated counterpart, empirical verification is essential, as enhancements in solubility cannot be ruled out.
Solubility Profile of Mebeverine Acid-d5: An Analysis
Predicting solubility requires matching the solute's polarity with that of the solvent, following the principle of "like dissolves like." Based on its structure and available data, we can forecast the solubility of Mebeverine Acid-d5 across different solvent classes.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Slightly Soluble to Soluble | The carboxylic acid and tertiary amine groups can engage in hydrogen bonding with protic solvents. Methanol is reported as a suitable solvent.[] The parent compound, Mebeverine HCl, is freely soluble in ethanol.[13][14] |
| Polar Aprotic | DMSO, Acetonitrile | Soluble | These solvents can accept hydrogen bonds and have high dipole moments, effectively solvating the polar regions of the molecule. Mebeverine HCl shows very high solubility in DMSO (≥155 mg/mL).[15] |
| Nonpolar / Weakly Polar | Chloroform, Dichloromethane | Slightly Soluble | The significant nonpolar character from the phenyl ring and alkyl chains allows for van der Waals interactions with these solvents. Chloroform is noted as a solvent, albeit requiring sonication to aid dissolution.[] |
| Nonpolar | Diethyl Ether, Hexane | Sparingly Soluble to Insoluble | The polar functional groups (carboxylic acid, amine) are incompatible with highly nonpolar solvents. The parent Mebeverine HCl is nearly insoluble in diethyl ether.[13][14] |
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
The definitive way to determine solubility is through empirical measurement. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[16] It is a self-validating system because it measures the concentration of a solution in equilibrium with an excess of the solid compound, ensuring saturation is achieved and maintained.[17][18]
Workflow Diagram: Solubility Determination
Caption: Experimental workflow for determining thermodynamic solubility.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Rationale: To ensure equilibrium is reached between the dissolved and undissolved states, an excess of the solid compound must be present.
-
Protocol: Add an excess amount of Mebeverine Acid-d5 (e.g., 5-10 mg) to a 2 mL glass vial. The exact amount should be enough to ensure solid material remains visible after equilibration. Add 1 mL of the selected organic solvent.
-
-
Equilibration:
-
Rationale: Achieving thermodynamic equilibrium is time-dependent and requires consistent energy input. Constant temperature control is crucial as solubility is temperature-dependent.[16]
-
Protocol: Seal the vials tightly to prevent solvent evaporation. Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). Agitate for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.
-
-
Phase Separation:
-
Rationale: The analysis must be performed only on the saturated solution, free of any undissolved solid particles, which would falsely elevate the measured concentration.[19]
-
Protocol: Remove the vials from the shaker and allow them to stand undisturbed for at least 30 minutes to let undissolved solids sediment. Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a chemically resistant 0.22 µm syringe filter (e.g., PTFE for organic solvents) into a clean vial.
-
-
Analysis and Quantification:
-
Rationale: A validated, specific, and sensitive analytical method is required for accurate concentration measurement. HPLC-UV is a common and reliable technique for this purpose.[18][20]
-
Protocol: Prepare a calibration curve using accurately weighed standards of Mebeverine Acid-d5. Dilute the filtered saturated solution with a suitable solvent (typically the mobile phase of the analytical method) to bring its concentration within the linear range of the calibration curve. Analyze the diluted sample using a validated HPLC-UV or LC-MS method.
-
-
Calculation:
-
Rationale: The final solubility value must account for the dilution factor used during sample preparation.
-
Protocol: Calculate the concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in appropriate units, such as mg/mL or µg/mL.
-
Conclusion
While a comprehensive, publicly available dataset on the solubility of Mebeverine Acid-d5 in a wide array of organic solvents is not yet established, this guide provides a robust framework for its investigation. By understanding its physicochemical properties and the theoretical principles of solubility, researchers can make informed decisions on solvent selection. The provided experimental protocol, centered on the authoritative shake-flask method, offers a clear and reliable pathway to generate the precise solubility data essential for advancing pharmaceutical research and development. The potential for deuteration to enhance solubility underscores the necessity of such empirical studies.
References
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Chemistry Stack Exchange. Deuterated solvents vs. regular solvents. [Online] 2015. Available at: [Link]
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Solubility of Things. Mebeverine Hydrochloride. [Online] Available at: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online] Available at: [Link]
- Jouyban, A. Experimental and Computational Methods Pertaining to Drug Solubility. InTech, 2012.
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SYNMR. Advantages and Limitations of Deuterated Solvents in Organic Synthesis. [Online] 2023. Available at: [Link]
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Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. [Online] 2012. Available at: [Link]
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IMSEAR - BVS. Development Of Mebeverine Hcl Prolonged Release Mini-Tablets By Thermoplastic Granulation Technique. [Online] Available at: [Link]
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ResearchGate. (PDF) Development of Mebeverine HCl Prolonged-Release Mini-Tablets by Thermoplastic Granulation Technique. [Online] Available at: [Link]
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Slideshare. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Online] 2013. Available at: [Link]
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International Journal of Science and Research Archive. Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. [Online] 2025. Available at: [Link]
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PubChem. Mebeverine Hydrochloride. [Online] Available at: [Link]
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ACS Publications. Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. [Online] 2019. Available at: [Link]
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Wikipedia. Mebeverine. [Online] Available at: [Link]
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National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Online] Available at: [Link]
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Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Online] 2021. Available at: [Link]
-
Journal of Pharmaceutical and Medicinal Chemistry. Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. [Online] Available at: [Link]
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National Institutes of Health (NIH). Impact of multiple H/D replacements on the physicochemical properties of flurbiprofen. [Online] Available at: [Link]
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AIP Publishing. Solubility of Hydrogen and Deuterium in Nonpolar Solvents. [Online] Available at: [Link]
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New Drug Approvals. MEBEVERINE. [Online] 2021. Available at: [Link]
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Bangladesh Journal of Scientific and Industrial Research. Formulation development of directly compressible mebevarine tablets using superdisintegrant. [Online] Available at: [Link]
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Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg modified release capsules, hard. [Online] 2019. Available at: [Link]
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PubChem - NIH. Mebeverine. [Online] Available at: [Link]
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Geneesmiddeleninformatiebank. Public Assessment Report Scientific discussion Mebeverine HCl Aurobindo Retard 200 mg modified release capsules, hard. [Online] 2017. Available at: [Link]
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Isotope Science / Alfa Chemistry. Common Deuterated Solvents and Their Characteristics. [Online] Available at: [Link]
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Pharmaffiliates. Chemical Name : Mebeverine Acid-d5. [Online] Available at: [Link]
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ResearchGate. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. [Online] Available at: [Link]
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An In-depth Technical Guide to the Storage and Handling of Mebeverine Acid D5
This guide provides a comprehensive overview of the essential storage and handling protocols for Mebeverine Acid D5, a critical reagent in bioanalytical and pharmaceutical research. As a deuterated internal standard, the integrity of this compound is paramount for generating accurate and reproducible data in quantitative analyses. This document goes beyond simple procedural lists to explain the scientific rationale behind each recommendation, ensuring that researchers, scientists, and drug development professionals can maintain the stability and purity of this compound throughout its lifecycle in the laboratory.
Introduction to this compound: A Bioanalytical Perspective
This compound is the stable isotope-labeled analog of Mebeverine Acid, a primary metabolite of the antispasmodic drug Mebeverine.[1][2] Mebeverine itself undergoes rapid and extensive metabolism in the body, primarily through esterase-catalyzed hydrolysis, yielding Mebeverine Acid and Mebeverine Alcohol.[1][3][4] Due to the inherent instability of the parent drug, Mebeverine, in biological matrices, quantitative bioanalysis often focuses on its more stable metabolites.[1][3]
This compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods.[4][5] Its chemical behavior is nearly identical to the endogenous Mebeverine Acid, but its increased mass allows for clear differentiation in a mass spectrometer. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry, as it effectively corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.
The following diagram illustrates the metabolic pathway of Mebeverine and the role of this compound as an internal standard in its analysis.
Caption: Metabolic pathway of Mebeverine and the role of this compound.
Storage Conditions: Preserving Integrity
The stability of this compound is critical for its function as an internal standard. Improper storage can lead to degradation, compromising the accuracy of quantitative assays.
Recommended Storage Temperatures:
| Condition | Temperature | Duration | Rationale |
| Long-term Storage | -20°C | Up to several years (refer to manufacturer's certificate of analysis) | Minimizes the rate of potential degradation reactions, ensuring the long-term integrity of the compound.[1] |
| Short-term Storage | 2-8°C | Up to a few weeks | Suitable for temporary storage, for example, between experiments.[6] |
| Stock Solutions | -20°C or -80°C | 1 to 6 months[5] | Frozen solutions are generally stable, but it is crucial to minimize freeze-thaw cycles. |
Key Storage Considerations:
-
Inert Atmosphere: Some suppliers recommend storing the solid compound under an inert atmosphere (e.g., argon or nitrogen).[] This is particularly important for long-term storage to prevent slow oxidation.
-
Hygroscopic Nature: The compound may be hygroscopic. Therefore, it should be stored in a tightly sealed container in a dry environment.
Handling and Solution Preparation: A Step-by-Step Guide
The handling of this compound requires precision and care to avoid contamination and ensure accurate solution concentrations.
3.1. Personal Protective Equipment (PPE):
Before handling, it is essential to consult the Safety Data Sheet (SDS) for the most current safety information. Although a specific SDS for this compound is not widely available, data from Mebeverine HCl and other deuterated analogs suggest the following as a minimum:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
3.2. Weighing and Dissolving the Compound:
The following workflow ensures accurate preparation of a stock solution.
Caption: Workflow for preparing a this compound stock solution.
Causality Behind the Steps:
-
Equilibration: Allowing the vial to reach room temperature before opening prevents condensation of atmospheric moisture onto the cold solid, which could affect weighing accuracy and compound stability.
-
Solvent Selection: this compound is slightly soluble in methanol and chloroform.[] For analytical applications, methanol or a mixture of methanol and water is commonly used to prepare stock solutions.
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[]
-
Volumetric Flask: Using a Class A volumetric flask is crucial for the accuracy of the final concentration of the stock solution.
-
Amber Glassware: Protects the solution from potential photodegradation.
3.3. Preparation of Working Solutions:
Working solutions are typically prepared by serial dilution of the stock solution using the mobile phase or a solvent compatible with the analytical method. It is critical to use calibrated pipettes and appropriate volumetric flasks to ensure the accuracy of the dilutions.
Stability and Incompatibilities
Understanding the stability profile of this compound is essential for troubleshooting and ensuring the reliability of analytical data.
Stability Profile:
| Condition | Stability | Comments |
| Aqueous Solutions | Generally stable. | The parent drug, Mebeverine, is largely stable in aqueous solutions and urine.[1][3] This suggests that this compound is also likely to be stable in similar conditions. |
| Biological Matrices (Blood, Plasma) | Potentially unstable if esterases are present. | The parent drug, Mebeverine, is highly unstable in blood and plasma due to esterase activity.[1][3] While Mebeverine Acid is a metabolite and not an ester, it is prudent to handle biological samples containing this compound promptly and store them at low temperatures. |
| pH | Stable in neutral and acidic conditions. | The parent drug, Mebeverine, shows some hydrolysis under acidic and neutral conditions, and this is accelerated in basic conditions. Therefore, strongly basic conditions should be avoided for solutions of this compound. |
| Freeze-Thaw Cycles | Minimize cycles. | Repeated freezing and thawing can lead to degradation of the analyte and affect the concentration of the solution. It is recommended to aliquot stock solutions into single-use vials. |
Known Incompatibilities:
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents.
-
Strong Acids and Bases: As with many organic compounds, exposure to strong acids and bases can promote degradation.
Safety Precautions and Disposal
5.1. Hazard Identification:
Based on the SDS for Mebeverine HCl, the primary hazards are:
-
Harmful if swallowed.
-
May cause skin and eye irritation.
5.2. First Aid Measures:
-
Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.
5.3. Spills and Disposal:
-
Spills: In case of a spill of the solid material, avoid generating dust. Sweep up the material and place it in a sealed container for disposal. For solutions, absorb the spill with an inert material and dispose of it as hazardous waste.
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter the sewer system.
Conclusion
This compound is an indispensable tool for the accurate quantification of Mebeverine's primary metabolite in biological samples. Its efficacy is, however, intrinsically linked to its proper storage and handling. By understanding the chemical properties of this stable isotope-labeled standard and adhering to the guidelines outlined in this document, researchers can ensure the integrity of their analytical standards, leading to reliable and reproducible scientific outcomes. The principles of careful temperature control, protection from environmental factors, and precise handling are the cornerstones of generating high-quality bioanalytical data.
References
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Johnson, R. D., & Lewis, R. J. (Year). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, Volume(Issue), Pages. [Link]
-
ResearchGate. (n.d.). Investigative Implications of the Instability and Metabolism of Mebeverine. Retrieved from [Link]
- Khokhlov, A. L., Dzhurko, Y. A., Yaichkov, I. I., Shitov, L. N., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010.
- Appolonova, S. A., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125.
-
Pharmaffiliates. (n.d.). Mebeverine Acid-d5. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). Material Safety Data Sheets - Mebeverine Acid D3. Retrieved from [Link]
-
Veeprho. (n.d.). Mebeverine Acid-D5 (HCl). Retrieved from [Link]
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Methodological & Application
Application Note: High-Throughput Quantification of Mebeverine Acid in Human Plasma using HPLC-MS/MS with Mebeverine Acid-D5 as an Internal Standard
Abstract
This application note presents a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Mebeverine Acid, the primary active metabolite of the antispasmodic drug Mebeverine, in human plasma. To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Mebeverine Acid-D5, is employed. The protocol details a streamlined protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is validated according to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation and is suitable for high-throughput pharmacokinetic and bioequivalence studies.
Introduction
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS).[1] Following oral administration, Mebeverine undergoes rapid and extensive first-pass metabolism, primarily through esterase-mediated hydrolysis, to form Mebeverine alcohol and veratric acid.[2][3] Mebeverine alcohol is further oxidized to Mebeverine Acid (MAC), which is considered the principal circulating and pharmacologically relevant metabolite.[4][5] Given the transient nature and low plasma concentrations of the parent drug, the quantitative determination of Mebeverine Acid is a crucial surrogate for assessing the bioavailability and pharmacokinetic profile of Mebeverine.[2][4]
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) has become the gold standard for bioanalytical assays due to its inherent selectivity, sensitivity, and speed. A critical component of a reliable HPLC-MS/MS method is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[6] Stable isotope-labeled (SIL) internal standards, such as Mebeverine Acid-D5, are considered the "gold standard" for quantitative mass spectrometry.[7][8][9] By virtue of being chemically identical to the analyte, Mebeverine Acid-D5 co-elutes and experiences the same ionization efficiency and potential matrix effects, thereby providing the most accurate and precise quantification.[7][9]
This application note provides a detailed, step-by-step protocol for the quantification of Mebeverine Acid in human plasma using Mebeverine Acid-D5 as the internal standard. The methodology is designed for researchers, scientists, and drug development professionals requiring a validated, high-throughput assay for pharmacokinetic studies.
Experimental
Materials and Reagents
-
Analytes and Internal Standard:
-
Mebeverine Acid (Reference Standard, >98% purity)
-
Mebeverine Acid-D5 (Internal Standard, >95% purity)[]
-
-
Reagents:
-
Methanol (HPLC or LC-MS grade)
-
Acetonitrile (HPLC or LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide solution (25%)[11]
-
Ultrapure water (18.2 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (K2-EDTA as anticoagulant)
-
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Shimadzu Nexera XR, Waters Acquity UPLC).[12][13]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source (e.g., Thermo Scientific TSQ Quantum Ultra, Sciex API series).[11]
-
Analytical Column: Phenomenex Luna C8 (50 x 2.1 mm, 3.5 µm) or equivalent.
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Mebeverine Acid and Mebeverine Acid-D5 in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
-
Working Solutions:
-
Prepare serial dilutions of the Mebeverine Acid stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
Dilute the Mebeverine Acid-D5 stock solution with methanol to prepare an internal standard working solution at a concentration of 100 ng/mL.
-
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards:
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate Mebeverine Acid working solution to achieve final concentrations ranging from 10 to 2000 ng/mL.[11] A typical calibration curve may include concentrations of 10, 25, 50, 100, 250, 500, 1000, and 2000 ng/mL.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples in blank human plasma at four concentration levels:
-
LLOQ QC: Lower Limit of Quantification (10 ng/mL)
-
Low QC: 30 ng/mL
-
Mid QC: 800 ng/mL
-
High QC: 1600 ng/mL
-
-
Methodology
Sample Preparation: Protein Precipitation
The protein precipitation method offers a simple, rapid, and efficient approach for sample clean-up, making it ideal for high-throughput analysis.
-
Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the internal standard working solution (Mebeverine Acid-D5 in methanol, 100 ng/mL).[11] The addition of the IS early in the process ensures it accounts for any variability during subsequent steps.
-
Vortex the mixture for 30 seconds to ensure thorough mixing and precipitation of plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the HPLC-MS/MS system.
Workflow Diagram: Sample Preparation and Analysis
Caption: Workflow from plasma sample to data acquisition.
HPLC-MS/MS Conditions
The following parameters provide a starting point for method development and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| HPLC Column | Phenomenex Luna C8 (50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 20% B to 80% B over 2.5 min, hold for 1 min, return to initial conditions |
| Run Time | 5 minutes |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Heated Electrospray Ionization (HESI), Negative Ion Mode[11] |
| MRM Transitions | Mebeverine Acid: 280.0 → 121.0 m/zMebeverine Acid-D5: 285.0 → 121.0 m/z[11] |
| Source Parameters | Optimized for maximum signal intensity |
Method Validation and Results
The method was validated according to the principles outlined in the U.S. Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[14][15]
Selectivity and Specificity
Selectivity was assessed by analyzing six different batches of blank human plasma. No significant interfering peaks were observed at the retention times of Mebeverine Acid and Mebeverine Acid-D5, demonstrating the method's specificity.
Linearity and Lower Limit of Quantification (LLOQ)
The calibration curve was linear over the concentration range of 10-2000 ng/mL. A weighted (1/x²) linear regression analysis was used to fit the data. The correlation coefficient (r²) was consistently >0.99. The LLOQ was established at 10 ng/mL, with a signal-to-noise ratio >10 and acceptable precision and accuracy.[11]
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated using the QC samples.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Precision (%CV) | Inter-day Accuracy (%RE) |
| LLOQ | 10 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low | 30 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High | 1600 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Acceptance criteria based on FDA/EMA guidelines.[15][16] |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak area of the analyte in post-extraction spiked plasma with the peak area of the analyte in a neat solution. The recovery was determined by comparing the analyte response in pre-extraction spiked plasma to that of post-extraction spiked plasma. The use of Mebeverine Acid-D5 effectively compensated for any matrix-induced ion suppression or enhancement, with the IS-normalized matrix factor being close to 1. The overall recovery for Mebeverine Acid was consistent and reproducible across the QC levels, typically above 85%.[12][17]
Discussion
The primary challenge in the bioanalysis of Mebeverine is its rapid in-vivo hydrolysis, which makes direct measurement of the parent drug impractical for pharmacokinetic assessments.[2] Therefore, quantifying the major metabolite, Mebeverine Acid, is the accepted and scientifically sound approach.[4]
The choice of a stable isotope-labeled internal standard is paramount for mitigating analytical variability. Mebeverine Acid-D5, with its five deuterium atoms, provides a sufficient mass shift (5 Da) from the unlabeled analyte to prevent isotopic crosstalk while ensuring near-identical physicochemical properties.[9][] This co-elution and identical ionization behavior are critical for correcting matrix effects, which can be a significant source of error in ESI-MS.[7] The protein precipitation sample preparation method, while less exhaustive than liquid-liquid or solid-phase extraction, is highly amenable to automation and high-throughput workflows. The high sensitivity and selectivity of modern triple quadrupole mass spectrometers allow for the use of this simpler extraction technique without compromising data quality, especially when a stable isotope-labeled internal standard is employed.
The negative ion mode was selected for detection as it provides a stable and intense signal for the deprotonated Mebeverine Acid molecule [M-H]⁻.[11] The fragmentation of the precursor ion (m/z 280.0) to the product ion (m/z 121.0) is a characteristic transition that ensures high selectivity for the analyte.
Conclusion
This application note describes a validated, sensitive, and high-throughput HPLC-MS/MS method for the quantification of Mebeverine Acid in human plasma. The use of its deuterated analog, Mebeverine Acid-D5, as an internal standard ensures the accuracy and reliability of the results by compensating for sample preparation variability and matrix effects. The simple protein precipitation protocol and rapid chromatographic run time make this method highly suitable for pharmacokinetic and bioequivalence studies requiring the analysis of a large number of samples.
Logical Relationship Diagram: Rationale for Using Mebeverine Acid-D5
Caption: Rationale for selecting a stable isotope-labeled internal standard.
References
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SCION Instruments. The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
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Crimson Publishers. (2017-12-18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Available from: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Available from: [Link]
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Mathews, J. (2017-02-27). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Open Access Journals. Available from: [Link]
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Appolonova, S. A., Baranov, P. A., Moskaleva, N. E., & Ramenskaya, G. V. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of pharmaceutical and biomedical analysis, 138, 118–125. Available from: [Link]
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Acanthus Research. (2022-01-11). Designing Stable Isotope Labeled Internal Standards. Available from: [Link]
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ResearchGate. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Available from: [Link]
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Application Note: High-Throughput and Selective Sample Preparation Strategies for the Bioanalysis of Mebeverine Acid in Plasma using LC-MS/MS
Abstract
This comprehensive guide details robust and validated sample preparation techniques for the quantitative analysis of Mebeverine acid, the primary active metabolite of the antispasmodic drug Mebeverine, in human plasma. Given that the parent drug, Mebeverine, is rapidly hydrolyzed and often undetectable in plasma, accurate pharmacokinetic assessments rely on the precise measurement of Mebeverine acid.[1][2][3][4] This document provides an in-depth exploration of three prevalent extraction methodologies: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section explains the fundamental principles, the rationale behind procedural choices, and detailed, step-by-step protocols optimized for recovery and matrix effect reduction. The use of a stable isotope-labeled internal standard, Mebeverine acid-D5, is integrated into each protocol to ensure the highest degree of accuracy and precision, in line with regulatory bioanalytical method validation guidelines.[5][6][7]
Introduction: The Rationale for Targeting Mebeverine Acid
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the treatment of irritable bowel syndrome (IBS).[8][9] Upon oral administration, it undergoes extensive and rapid first-pass metabolism, primarily through esterase-catalyzed hydrolysis.[2][6] This process cleaves Mebeverine into veratric acid and mebeverine alcohol. The latter is subsequently oxidized to form the pharmacologically relevant carboxylic acid metabolite, Mebeverine acid (MAC).[3]
Plasma concentrations of the parent drug are typically negligible or undetectable, making Mebeverine acid the most reliable biomarker for assessing systemic exposure in pharmacokinetic and bioequivalence studies.[1][3] Its peak plasma concentrations can be over 1000-fold higher than its precursor, mebeverine alcohol.[1][3] Therefore, a rugged and efficient bioanalytical method targeting Mebeverine acid is critical for drug development and clinical monitoring.
The use of a stable isotope-labeled (SIL) internal standard (IS), such as Mebeverine acid-D5, is the gold standard in quantitative mass spectrometry.[5][7] The SIL-IS co-elutes chromatographically with the analyte and has nearly identical chemical and physical properties. This allows it to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and reproducibility of the analytical data.[6]
Core Sample Preparation Techniques
The complex nature of plasma, with its high protein and phospholipid content, necessitates a sample cleanup step prior to analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[10] The primary goals of sample preparation are to remove interfering matrix components, concentrate the analyte, and present it in a solvent compatible with the analytical column. We will explore three field-proven techniques.
Protein Precipitation (PPT): The High-Throughput Approach
Principle & Rationale: Protein precipitation is the simplest and fastest method for sample cleanup.[11][12] It involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample.[11] This disrupts the solvation shell around the proteins, causing them to denature and precipitate out of the solution. The analyte and internal standard, being small molecules, remain in the supernatant, which can then be directly injected or further processed. Acetonitrile is often preferred as it leads to coarser protein precipitates that are easier to separate by centrifugation and generally provides cleaner extracts than methanol.[11] This method is highly amenable to automation in 96-well plate formats, making it ideal for high-throughput environments.
Experimental Protocol: Protein Precipitation
-
Aliquoting: Into a 1.5 mL microcentrifuge tube or a well of a 96-well deep-well plate, aliquot 100 µL of the human plasma sample.
-
Internal Standard Spiking: Add 25 µL of the working solution of Mebeverine acid-D5 (e.g., 500 ng/mL in 50% methanol) to each sample, calibrator, and quality control (QC) sample.
-
Precipitation Step: Add 400 µL of ice-cold acetonitrile to the plasma/IS mixture.[6][13] The 4:1 ratio of solvent to plasma ensures efficient protein removal.
-
Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation. For 96-well plates, seal and shake on a plate shaker for 5 minutes at high speed.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[13]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a new 96-well plate, ensuring the protein pellet is not disturbed.
-
Analysis: Inject an aliquot (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system. Optional: The supernatant can be evaporated to dryness and reconstituted in the mobile phase to improve peak shape and sensitivity.
Caption: Selective liquid-liquid extraction workflow.
Solid-Phase Extraction (SPE): The Gold Standard for Purity
Principle & Rationale: SPE is a chromatographic technique used for sample cleanup that provides the highest level of selectivity and concentration. [14][15]It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences can be washed away while the analyte of interest is retained. The analyte is then eluted with a small volume of a different solvent. For Mebeverine acid, a reversed-phase (e.g., C8 or C18) or a mixed-mode cation exchange sorbent can be effective. The reversed-phase mechanism relies on hydrophobic interactions between the analyte and the sorbent under acidic conditions, where the analyte is neutral.
Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)
-
Sample Pre-treatment: Aliquot 200 µL of plasma, add 25 µL of Mebeverine acid-D5 IS, and dilute with 400 µL of 2% formic acid in water. This acidifies the sample and reduces viscosity.
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C8, 100 mg) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences like salts.
-
Elution: Elute the Mebeverine acid and its IS from the cartridge using 1 mL of methanol or an appropriate mixture of methanol and acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Caption: High-purity solid-phase extraction workflow.
Method Comparison and Performance
The choice of sample preparation technique is a trade-off between throughput, cleanliness, recovery, and cost. The following table summarizes key performance characteristics based on published methods and general bioanalytical principles.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Throughput | Very High | Medium | Medium to High (with automation) |
| Extract Purity | Low (High matrix effects) | Medium (Removes polar interferences) | High (Most selective) |
| Analyte Recovery | High (>85%) [16][17] | Good to High (Solvent dependent) | Very High & Reproducible |
| Method Complexity | Low | Medium | High |
| Cost per Sample | Low | Low to Medium | High |
| Automation Friendliness | Excellent | Good | Excellent |
| Best For | High-throughput screening, early discovery | Methods requiring moderate cleanliness | Regulated bioanalysis, low LLOQ needs |
Conclusion
The successful quantification of Mebeverine acid in plasma is achievable through several well-established sample preparation techniques.
-
Protein Precipitation offers an unmatched combination of speed and simplicity, making it highly suitable for large sample batches where matrix effects can be adequately managed by a robust LC method and a stable isotope-labeled internal standard.
-
Liquid-Liquid Extraction provides a cleaner sample than PPT by removing many endogenous interferences, which can be crucial for enhancing sensitivity and reducing ion suppression in the MS source.
-
Solid-Phase Extraction delivers the cleanest extracts, offering the highest degree of selectivity and analyte concentration, and is the preferred method for assays demanding the lowest limits of quantification and maximum robustness.
The selection of the optimal technique depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and available resources. In all cases, the use of Mebeverine acid-D5 as an internal standard is strongly recommended to ensure the development of a precise, accurate, and reliable bioanalytical method.
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PubMed. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Available at: [Link]
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PubMed. (1995). Combined supercritical fluid extraction/solid-phase extraction with octadecylsilane cartridges as a sample preparation technique for the ultratrace analysis of a drug metabolite in plasma. Available at: [Link]
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Journal of Analytical Toxicology. (2012). Investigative Implications of the Instability and Metabolism of Mebeverine. Available at: [Link]
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Oxford Academic. (2012). Investigative Implications of the Instability and Metabolism of Mebeverine. Available at: [Link]
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ResearchGate. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Request PDF. Available at: [Link]
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ResearchGate. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Available at: [Link]
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PubMed. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Available at: [Link]
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INIS. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Available at: [Link]
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Mathews Open Access Journals. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Available at: [Link]
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Periódico Tchê Química. (2019). MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. Available at: [Link]
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PubMed. (2012). Fiber-based liquid-phase micro-extraction of mebeverine enantiomers followed by chiral high-performance liquid chromatography analysis and its application to pharmacokinetics study in rat plasma. Available at: [Link]
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ResearchGate. (2012). Fiber-Based Liquid-Phase Micro-Extraction of Mebeverine Enantiomers Followed by Chiral High-Performance Liquid Chromatography Analysis and Its Application to Pharmacokinetics Study in Rat Plasma. Available at: [Link]
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Periódico Tchê Química. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis. Available at: [Link]
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NIH. (2012). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Available at: [Link]
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Application Note: Utilizing Mebeverine Acid D5 for Robust Bioequivalence Studies of Mebeverine Formulations
Introduction: The Need for Precision in Generic Mebeverine Development
Mebeverine is a widely prescribed musculotropic antispasmodic agent, primarily used for the symptomatic relief of irritable bowel syndrome (IBS) and related gastrointestinal spasms.[1][2] With the expiration of patents for the originator product, the development of generic formulations is a critical step in making this therapy more accessible. A cornerstone of generic drug approval is the bioequivalence (BE) study, which demonstrates that the generic formulation performs in the same manner as the reference listed drug.
However, Mebeverine presents a significant bioanalytical challenge. The parent drug is an ester that undergoes rapid and extensive first-pass metabolism by esterases in the body.[3][4] This enzymatic hydrolysis is so efficient that negligible or undetectable concentrations of the parent Mebeverine are found in systemic circulation after oral administration.[3] This makes direct measurement of the parent drug for pharmacokinetic (PK) and BE assessment impractical.
This application note details a robust and validated bioanalytical approach for Mebeverine BE studies, focusing on the quantification of its principal circulating metabolite, Mebeverine acid. Crucially, it outlines the rationale and protocol for using a stable isotope-labeled (SIL) internal standard, Mebeverine acid D5, to ensure the highest level of accuracy and precision in accordance with regulatory guidelines from bodies such as the FDA and EMA.[5][6][7]
Pharmacokinetic Rationale: Why Mebeverine Acid is the Target Analyte
The biotransformation of Mebeverine is swift and predictable. It is hydrolyzed into Mebeverine alcohol and veratric acid. Mebeverine alcohol is then further oxidized to form Mebeverine acid, which has been identified as the main circulating metabolite in humans.[4][8][9] Studies have shown that peak plasma concentrations of Mebeverine acid can be over 1000-fold higher than those of Mebeverine alcohol, making it an ideal and reliable marker of drug exposure.[8][9] Regulatory bodies accept the use of major active metabolites as the pivotal analyte for BE studies when the parent drug concentrations are too low to be reliably measured.[10] Therefore, accurate quantification of Mebeverine acid is the scientifically accepted approach for assessing the bioequivalence of Mebeverine formulations.[11]
The Gold Standard Internal Standard: The Role of this compound
In quantitative bioanalysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. It is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during the analytical process.[12]
While structural analogs can be used, the "gold standard" is a stable isotope-labeled version of the analyte.[13][14][15] this compound is the deuterated analogue of Mebeverine acid and serves as the ideal IS for several key reasons:
-
Identical Physicochemical Properties: It behaves virtually identically to the endogenous (non-labeled) Mebeverine acid during sample extraction, chromatography, and ionization. This ensures that any loss during sample preparation or any fluctuation in instrument response (like ion suppression or enhancement) affects both the analyte and the IS to the same degree.[12][14]
-
Co-elution: It co-elutes with the analyte from the LC column, providing the most accurate correction for matrix effects at the specific point of elution.
-
Mass Differentiation: It is easily differentiated from the analyte by the mass spectrometer due to the mass difference from the deuterium atoms, without altering its chemical structure or behavior.
The use of a SIL-IS like this compound is a cornerstone of developing a self-validating and trustworthy protocol, minimizing analytical error and leading to more reliable and defensible BE data.[13][16]
Bioanalytical Method Protocol: LC-MS/MS Quantification of Mebeverine Acid
This protocol provides a validated method for the quantification of Mebeverine acid in human plasma. It is based on established methodologies and adheres to regulatory guidance for bioanalytical method validation.[5][17][18]
4.1. Materials and Reagents
-
Reference Standards: Mebeverine Acid, this compound (Internal Standard)
-
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade or higher
-
Reagents: Formic acid, Ammonium acetate, Ultrapure water
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
4.2. Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Mebeverine Acid and this compound in methanol.
-
Working Standards: Prepare serial dilutions of the Mebeverine Acid stock solution in 50:50 ACN:Water to create calibration curve (CC) standards.
-
Internal Standard Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 ACN:Water. This solution is used for spiking all samples.
4.3. Sample Preparation: Protein Precipitation (PPT) Protein precipitation is a rapid and effective method for extracting Mebeverine acid from plasma.[18]
-
Aliquot 100 µL of plasma sample (study sample, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 400 µL of the Internal Standard Working Solution (50 ng/mL in ACN). The acetonitrile serves as the precipitating agent.
-
Vortex the mixture for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
4.4. LC-MS/MS Instrumentation and Conditions The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| LC System | UPLC/HPLC System (e.g., Waters Acquity, Shimadzu Nexera) |
| Column | C8 or C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start at 10% B, ramp to 90% B over 3 min, hold, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo, Agilent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | Consult specific literature/in-house optimization |
| MRM Transition (IS) | Consult specific literature/in-house optimization |
| Collision Energy (CE) | Optimized for each transition |
| Source Temp. | 500°C |
Note: Specific MRM transitions and collision energies must be optimized in-house for the specific instrument being used. Published methods can provide starting points.[18][19][20]
4.5. Method Validation The described method must be fully validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry" or equivalent EMA/ICH guidelines.[5][6][17] Key validation parameters include:
-
Selectivity & Specificity: No interference from endogenous components at the retention times of the analyte and IS.
-
Linearity & Range: Typically covering the expected concentration range in study samples (e.g., 10 - 2000 ng/mL).[18]
-
Accuracy & Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at LLOQ) and accuracy (%RE) within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessment of ion suppression or enhancement from the biological matrix.
-
Recovery: Extraction efficiency of the analyte and IS.
-
Stability: Freeze-thaw, short-term, long-term, and post-preparative stability.
Conclusion
The successful execution of a bioequivalence study for Mebeverine formulations hinges on a robust, reliable, and validated bioanalytical method. Due to the parent drug's extensive metabolism, Mebeverine acid is the required analyte for pharmacokinetic assessment. The use of a stable isotope-labeled internal standard, this compound, is paramount. It mitigates analytical variability inherent in sample preparation and LC-MS/MS analysis, ensuring the data's integrity. The protocol described herein provides a framework for developing and validating a method that meets stringent regulatory standards, ultimately enabling the confident assessment of bioequivalence for generic Mebeverine products.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5][17]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link][14]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Noted as a future guidance document, principles are relevant. [Link][21]
-
Jemal, M. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. [Link][13][14][16]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][22]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link][6]
-
Clinical Studies. (2025). FDA vs EMA Guidelines for Bioequivalence Submissions. [Link][23]
-
Hart, A. P., & Leal, J. F. (1988). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of pharmacy and pharmacology, 40(12), 883–885. [Link][3]
-
Johnson, R. D., & Lewis, R. J. (2008). Investigative implications of the instability and metabolism of mebeverine. Journal of analytical toxicology, 32(6), 443–448. [Link][4]
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Mylott, W. R. (2016). Internal Standard Considerations for Protein Therapeutic Bioanalytical LC-MS/MS Assays. Bioanalysis, 8(16), 1735-1738. [Link][15]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?[Link][12]
-
Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of pharmaceutical and biomedical analysis, 29(1-2), 335–340. [Link][8][9]
-
Moskaleva, N., Baranov, P., & Appolonova, S. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of pharmaceutical and biomedical analysis, 138, 118–125. [Link][19][20]
-
Moskaleva, N. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. [Link][18]
-
Geneesmiddeleninformatiebank. (2019). Public Assessment Report Scientific discussion Mebeverine Aristo 200 mg. [Link][10]
-
European Medicines Agency. (2010). Guideline on the investigation of bioequivalence. [Link][7]
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Protocol for Therapeutic Drug Monitoring of Mebeverine Using its Major Metabolite, Mebeverine Acid, with a Stable Isotope-Labeled Internal Standard
An Application Note for Researchers and Drug Development Professionals
Abstract
Mebeverine is a musculotropic antispasmodic agent prescribed for the management of irritable bowel syndrome (IBS).[1][2] Due to rapid and extensive first-pass metabolism, the parent drug is found in negligible concentrations in systemic circulation, making direct therapeutic drug monitoring (TDM) impractical.[3] The primary metabolic pathway involves hydrolysis by esterases to veratric acid and mebeverine alcohol, with subsequent oxidation leading to the formation of Mebeverine acid, the main circulating metabolite.[2][4][5] Plasma concentrations of Mebeverine acid can be up to 1000-fold higher than its precursor, mebeverine alcohol, establishing it as a reliable biomarker for assessing Mebeverine exposure.[4] This application note provides a detailed protocol for the quantitative analysis of Mebeverine acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Mebeverine acid D5, a stable isotope-labeled internal standard (SIL-IS), to ensure the highest level of accuracy and precision, correcting for variability in sample preparation and instrument response.[6][7][8] The protocol is designed to meet the rigorous standards of bioanalytical method validation as stipulated by the FDA and EMA.[9][10]
Introduction: The Rationale for Indirect TDM of Mebeverine
Mebeverine is an effective treatment for abdominal pain and cramping associated with IBS.[11] Its therapeutic action is a direct relaxant effect on the smooth muscle of the gastrointestinal tract.[2][12] Upon oral administration, Mebeverine is rapidly and completely absorbed and metabolized, primarily through ester hydrolysis.[1][2][13] This metabolic process is so efficient that the parent compound is virtually undetectable in plasma.[3]
Therapeutic Drug Monitoring (TDM) is crucial for optimizing dosing regimens, ensuring efficacy, and minimizing potential toxicity. Given the pharmacokinetic profile of Mebeverine, TDM must target a suitable metabolite that accurately reflects the patient's exposure to the parent drug. Research has identified Mebeverine acid as the principal metabolite in circulation, with a rapid appearance (Tmax ≈ 1.25 hours) and a concentration significantly higher than other metabolites.[4][5] Therefore, quantifying Mebeverine acid serves as a robust and reliable proxy for Mebeverine TDM.
For quantitative bioanalysis, LC-MS/MS is the gold standard due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is paramount. A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. It co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby providing superior correction for analytical variability compared to structural analogues.[8][14][15] This protocol leverages this compound to establish a rugged and dependable assay for clinical and research applications.[16]
Metabolic Pathway of Mebeverine
The biotransformation of Mebeverine is a critical concept underpinning this analytical approach. The parent drug undergoes extensive hydrolysis, followed by oxidation, to yield Mebeverine acid. This pathway highlights why Mebeverine acid is the appropriate analyte for monitoring.
Caption: Metabolic conversion of Mebeverine to its primary circulating metabolite, Mebeverine Acid.
Materials, Reagents, and Instrumentation
Materials and Reagents
| Item | Description / Grade | Recommended Supplier(s) |
| Reference Standards | ||
| Mebeverine Acid Hydrochloride | Purity ≥ 98% | MedChemExpress, Simson Pharma |
| This compound Hydrochloride | Purity ≥ 98%, Deuterated | MedChemExpress, Simson Pharma[7] |
| Solvents | ||
| Acetonitrile | LC-MS Grade | Fisher Scientific, Merck |
| Methanol | LC-MS Grade | Fisher Scientific, Merck |
| Water | Deionized, 18 MΩ·cm | Milli-Q® system or equivalent |
| Reagents | ||
| Formic Acid | LC-MS Grade, ~99% | Thermo Fisher Scientific, Sigma-Aldrich |
| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich |
| Biological Matrix | ||
| Human Plasma (K2EDTA) | Blank, drug-free | BioIVT, Seralab |
Instrumentation
| Component | Specification | Example(s) |
| LC System | UPLC/UHPLC System | Waters ACQUITY UPLC, Shimadzu Nexera |
| Mass Spectrometer | Triple Quadrupole (QqQ) | Sciex Triple Quad™ 6500+, Waters Xevo TQ-S |
| Analytical Column | Reversed-phase C8 or C18 | Waters ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm)[17] |
| Software | Instrument control & data acquisition | Analyst®, MassLynx®, Xcalibur™ |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~5 mg of Mebeverine Acid HCl and this compound HCl into separate volumetric flasks.
-
Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions for Mebeverine Acid by serially diluting the primary stock with 50:50 (v/v) methanol:water. These will be used to spike calibration curve (CC) and quality control (QC) samples.
-
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL):
-
Dilute the this compound primary stock with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation/extraction solvent.
-
Preparation of Calibration Curve and QC Samples
-
Label sets of polypropylene tubes for CC standards and QC samples (Low, Mid, High).
-
Spike 5 µL of the appropriate working standard solution into 95 µL of blank human plasma to achieve the desired concentrations.
-
Example CC Range: 1, 5, 10, 50, 100, 500, 1000 ng/mL.
-
Example QC Levels: Low (3 ng/mL), Mid (75 ng/mL), High (750 ng/mL).
-
-
Vortex each tube gently for 10 seconds.
Sample Preparation: Protein Precipitation
This method is chosen for its speed, simplicity, and high recovery for the target analytes.[16][17]
-
Allow all plasma samples (unknowns, CCs, QCs) and reagents to thaw to room temperature.
-
To 100 µL of each plasma sample, add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile). The acetonitrile precipitates plasma proteins while the IS is added in a single step.
-
Vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant onto the LC-MS/MS system.
LC-MS/MS Analytical Method
The following parameters serve as a validated starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | Waters ACQUITY UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) | C8 provides excellent retention and peak shape for moderately polar compounds like Mebeverine acid.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes analyte protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp peaks and efficient separation. |
| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.1-4.0 min (10% B) | A rapid gradient allows for high-throughput analysis while ensuring separation from matrix components. |
| Column Temp | 40°C | Elevated temperature reduces viscosity and improves peak shape. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overloading. |
Table 2: Mass Spectrometry Parameters
| Parameter | Mebeverine Acid | This compound (IS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI, Positive |
| Precursor Ion (Q1) | m/z 296.2 | m/z 301.2 |
| Product Ion (Q2) | m/z 135.1 | m/z 135.1 |
| Dwell Time | 100 ms | 100 ms |
| Collision Energy (CE) | Optimized (e.g., 25 eV) | Optimized (e.g., 25 eV) |
| Declustering Potential (DP) | Optimized (e.g., 80 V) | Optimized (e.g., 80 V) |
| Note: Mass transitions should be empirically determined and optimized on the specific instrument used. |
Analytical Workflow Diagram
Caption: Step-by-step workflow from plasma sample preparation to final data quantification.
Bioanalytical Method Validation
The described method must undergo a full validation to ensure its reliability for TDM. The validation should be performed in accordance with the principles outlined in the ICH M10 Bioanalytical Method Validation guideline, which is adopted by both the FDA and EMA.[10][18][19][20]
Table 3: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components at the retention times of the analyte and IS. | Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS. |
| Matrix Effect | Assess the suppression or enhancement of ionization by matrix components. | The CV of the IS-normalized matrix factor should be ≤15% across at least 6 different sources of matrix. |
| Calibration Curve | Demonstrate the relationship between instrument response and concentration over the intended range. | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Determine the closeness of measured values to the nominal value and the degree of scatter. | Accuracy: Mean concentration at each QC level (LLOQ, L, M, H) must be within ±15% of nominal (±20% at LLOQ).Precision: CV at each QC level must be ≤15% (≤20% at LLOQ).[21] |
| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible, although a specific percentage is not required if the IS tracks the analyte. |
| Dilution Integrity | Verify that samples with concentrations above the ULOQ can be diluted with blank matrix and accurately measured. | Accuracy and precision of diluted samples must be within ±15%.[21] |
| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration of stability samples must be within ±15% of nominal (comparison to freshly prepared samples). |
Data Analysis and Reporting
The concentration of Mebeverine acid in patient samples is determined by calculating the peak area ratio of the analyte to the IS. This ratio is then plotted against the nominal concentrations of the calibration standards. A linear regression model, typically with a 1/x² weighting, is used to generate a calibration curve. The concentration of Mebeverine acid in the unknown samples is then back-calculated from this curve. Results should be reported in ng/mL and correlated with patient dosing information and clinical observations to aid in therapeutic management.
Conclusion
This application note details a robust, sensitive, and specific LC-MS/MS method for the quantification of Mebeverine acid in human plasma, using this compound as the internal standard. By targeting the main circulating metabolite, this protocol provides a scientifically sound and reliable approach for the therapeutic drug monitoring of Mebeverine. Adherence to the described sample preparation, analytical conditions, and rigorous validation standards will ensure the generation of high-quality data suitable for both clinical research and routine patient care, ultimately contributing to the safe and effective use of Mebeverine.
References
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Medsafe (2019). Product Name 2. Qualitative and Quantitative Composition 3. Pharmaceutical Form 4. Clinical Particulars. Available at: [Link]
-
Wikipedia. Mebeverine. Available at: [Link]
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Stockis, A., Guelen, P. J. M., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340. Available at: [Link]
-
Stockis, A., Guelen, P., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. ResearchGate. Available at: [Link]
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MIMS Singapore. Mebeverine: Uses, Dosage, Side Effects and More. Available at: [Link]
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Huisman, M. L. (1988). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Xenobiotica, 18(11), 1327-1334. Available at: [Link]
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Moskaleva, N., Baranov, P., Mesonzhnik, N., & Appolonova, S. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. Available at: [Link]
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ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available at: [Link]
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European Medicines Agency. Bioanalytical method validation - Scientific guideline. Available at: [Link]
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Darvish-Damavandi, M., et al. (2010). A systematic review of efficacy and tolerability of mebeverine in irritable bowel syndrome. World Journal of Gastroenterology, 16(5), 547-553. Available at: [Link]
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World Anti-Doping Agency (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. Available at: [Link]
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Raju, M. V. R., et al. (2019). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. Organic & Medicinal Chemistry International Journal, 8(3). Available at: [Link]
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U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available at: [Link]
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European Medicines Agency (2011). Guideline on bioanalytical method validation. Available at: [Link]
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Medicines Evaluation Board (2017). Public Assessment Report Scientific discussion Mebeverine HCl Aurobindo Retard 200 mg. Available at: [Link]
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Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 143, 110-117. Available at: [Link]
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NPS MedicineWise (2021). APO-Mebeverine. Available at: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Available at: [Link]
-
Dickinson, R. G., et al. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmacy and Pharmacology, 43(6), 407-411. Available at: [Link]
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U.S. Department of Health and Human Services (2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available at: [Link]
-
AptoChem. Deuterated internal standards and bioanalysis. Available at: [Link]
-
Khokhlov, A. L., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. Available at: [Link]
-
U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Raju, M.V.R., et al. (2019). An Efficient Synthesis of Anti-spasmodic Drug Mebeverine Hydrochloride. ResearchGate. Available at: [Link]
-
Semantic Scholar. Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Available at: [Link]
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Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. Available at: [Link]
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Lachmann, R. (2023). ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. Concept Heidelberg. Available at: [Link]
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Therapeutic Goods Administration (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Available at: [Link]
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Al-Abachi, M. Q., & Al-Ghabsha, T. S. (2020). New Method for Estimation Mebeverine Hydrochloride Drugs Preparation by a New Analyser: Ayah 6S.X1(WSLEDs)-T.- Two Solar Cells Complied with C.F.I.A. Baghdad Science Journal, 17(1), 12-21. Available at: [Link]
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Moskaleva, N., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. Available at: [Link]
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Salm, P., et al. (2003). Evaluation of a Deuterium-Labeled Internal Standard for the Measurement of Sirolimus by High-Throughput HPLC Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
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Fassl, A. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]
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BioAgilytix. (2023). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]
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Application Note: A Robust and Validated LC-MS/MS Method for the Quantification of Mebeverine Acid in Human Urine Using a Stable Isotope-Labeled Internal Standard
Introduction: The Rationale for Targeting Mebeverine Acid
Mebeverine is an antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders.[1] Its therapeutic action involves direct relaxation of the smooth muscles in the gut.[2] Upon oral administration, the parent drug, mebeverine, undergoes extensive and rapid metabolism, primarily through esterase-catalyzed hydrolysis.[2][3][4] This process cleaves the molecule into veratric acid and mebeverine alcohol.[5][6][7] The parent mebeverine is often undetectable in biological fluids due to this rapid conversion and inherent instability in esterase-containing matrices like blood.[5][7][8]
Subsequent metabolism oxidizes mebeverine alcohol to its corresponding carboxylic acid, mebeverine acid, which has been identified as the main circulating metabolite in humans.[9][10] Peak plasma concentrations of mebeverine acid can be over 1000-fold higher than those of mebeverine alcohol, and it is substantially excreted in the urine.[4][9][10] Consequently, mebeverine acid serves as a reliable and essential biomarker for assessing oral exposure to mebeverine in pharmacokinetic (PK), bioavailability, and bioequivalence (BA/BE) studies.
This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of mebeverine acid in human urine. The cornerstone of this protocol is the use of mebeverine acid-d5, a stable isotope-labeled internal standard (SIL-IS), which is the gold standard for quantitative mass spectrometry.[11][12][13] The SIL-IS, being chemically identical to the analyte, co-elutes chromatographically and experiences the same ionization effects, thereby compensating for variability during sample preparation and potential matrix effects, ensuring the highest degree of accuracy and precision.[13][14]
Mebeverine Metabolic Pathway
The metabolic cascade from the parent drug to the target analyte for quantification is illustrated below.
Caption: Metabolism of Mebeverine to Mebeverine Acid.
Analytical Principle
This method employs liquid-liquid extraction (LLE) to isolate mebeverine acid and the mebeverine acid-d5 internal standard (IS) from the complex urine matrix. The extracts are then analyzed using a reverse-phase ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer. The analytes are separated chromatographically and detected using electrospray ionization in the positive ion mode (ESI+) with Multiple Reaction Monitoring (MRM).
Quantification is achieved by calculating the peak area ratio of the analyte (mebeverine acid) to the IS (mebeverine acid-d5). This ratiometric approach corrects for potential analyte loss during sample processing and variations in instrument response, which is fundamental for achieving reliable bioanalytical results.[12][14]
Experimental Protocol
Materials, Reagents, and Instrumentation
-
Reference Standards: Mebeverine Acid (≥98% purity), Mebeverine Acid-d5 (≥98% purity, isotopic enrichment ≥98%).[15][16]
-
Solvents: Acetonitrile, Methanol (both LC-MS grade); Ethyl Acetate (HPLC grade); Formic Acid (LC-MS grade).
-
Reagents: Deionized water (18.2 MΩ·cm), Ammonium Formate (LC-MS grade).
-
Urine: Pooled drug-free human urine for preparation of calibration standards and quality control samples.
-
Instrumentation:
-
UHPLC System: Agilent 1290 Infinity II or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent, equipped with an ESI source.
-
Analytical Balance, centrifuges, vortex mixers, and calibrated pipettes.
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare primary stock solutions of Mebeverine Acid and Mebeverine Acid-d5 by dissolving the accurately weighed standards in methanol.
-
Working Standard Solutions: Prepare intermediate and working standard solutions for calibration curve (CC) and quality control (QC) samples by serially diluting the stock solutions with 50:50 (v/v) methanol:water.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Mebeverine Acid-d5 stock solution with 50:50 (v/v) methanol:water.
Preparation of Calibration Standards and Quality Controls
Prepare CC and QC samples by spiking appropriate amounts of the working standard solutions into blank human urine (not exceeding 5% of the total volume to avoid altering the matrix). Suggested concentration levels are:
-
Calibration Curve (CC): 1, 2, 5, 10, 50, 100, 500, 1000 ng/mL.
-
Quality Controls (QC):
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 80 ng/mL
-
High QC (HQC): 800 ng/mL
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
The LLE procedure is designed to efficiently extract the acidic analyte from the aqueous urine matrix into an organic solvent.[17][18][19]
Caption: Liquid-Liquid Extraction (LLE) Workflow.
LC-MS/MS Conditions
Optimized parameters must be determined empirically but the following provide a robust starting point.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Program | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 5.0 | 10 |
Table 3: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | ESI Positive (ESI+) |
| Gas Temperature | 300°C |
| Gas Flow | 8 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp. | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | See Table 4 |
Table 4: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) |
|---|---|---|---|---|
| Mebeverine Acid | 296.2 | 135.1 | 100 | 25 |
| Mebeverine Acid-d5 | 301.2 | 135.1 | 100 | 25 |
(CE = Collision Energy. These values must be optimized for the specific instrument used.)
Method Validation Protocol
The analytical method must be validated according to the principles outlined in regulatory guidelines such as the ICH M10, FDA, or EMA guidelines to ensure its reliability for its intended purpose.[20][21][22][23]
Table 5: Summary of Method Validation Parameters and Acceptance Criteria
| Parameter | Experiment | Acceptance Criteria |
|---|---|---|
| Selectivity | Analyze 6 different blank urine lots. | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte and IS. |
| Linearity | Analyze calibration curves (n=3) with ≥ 6 non-zero points. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analyze 5 replicates of QCs (LLOQ, LQC, MQC, HQC) across 3 separate runs. | Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of Variation (CV) ≤15% (≤20% at LLOQ). |
| Matrix Effect | Analyze analyte/IS response in post-extraction spiked samples from 6 lots vs. neat solutions. | IS-normalized matrix factor CV should be ≤15%. The SIL-IS is critical for mitigating this effect.[24][25][26][27] |
| Recovery | Compare analyte/IS response in pre-extraction spiked samples vs. post-extraction spiked samples. | Recovery should be consistent and reproducible across QC levels. |
| Stability | Analyze QCs after exposure to various conditions (3 freeze-thaw cycles, 24h at room temp, long-term storage at -80°C). | Mean concentration of stability samples should be within ±15% of nominal values. |
Conclusion
This application note presents a detailed, robust, and reliable LC-MS/MS method for the quantification of mebeverine acid in human urine. The protocol leverages a straightforward liquid-liquid extraction for sample cleanup and a stable isotope-labeled internal standard (Mebeverine Acid-d5) to ensure high accuracy and precision. The use of a SIL-IS is paramount as it effectively corrects for matrix-induced ion suppression/enhancement and variations in extraction recovery, which are common challenges in bioanalysis.[13][28] The method is suitable for high-throughput analysis and, once fully validated according to regulatory guidelines, can be confidently applied to clinical and research studies requiring the accurate determination of mebeverine exposure.
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- Kristinsson, J., Jóhannsson, M., & Stefánsson, K. (1993). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Xenobiotica, 23(4), 359-366. [URL: https://pubmed.ncbi.nlm.nih.gov/8333120/]
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- Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 335–340. [URL: https://pubmed.ncbi.nlm.nih.gov/12062694/]
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- Wujcik, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [URL: https://pubmed.ncbi.nlm.nih.gov/30594098/]
- Elliott, P. N., McAnalley, B. H., & Garriott, J. C. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 30(2), 90-96. [URL: https://pubmed.ncbi.nlm.nih.gov/16620525/]
- Bowman, D. T., et al. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology, 47(3), 253-260. [URL: https://stacks.cdc.gov/view/cdc/148002]
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- Zastrozhin, M., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. [URL: https://www.mathewsopenaccess.com/full-text/the-rapid-and-sensitive-hplc-ms-ms-method-of-determination-of-mebeverine-metabolites-in-human-plasma]
- El-Gendy, A., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 143, 159-167. [URL: https://www.researchgate.
- Suneetha, A., & Ramadevi, D. (2019). Method Development and Validation of Mebeverine HCl in Bulk Drugs by Using Spectrophotometric Method. Research Journal of Pharmacy and Technology, 12(9), 4279-4282. [URL: https://rjptonline.org/HTML_Papers/Research%20Journal%20of%20Pharmacy%20and%20Technology/2019/Sep/RJPT_12_9_2019_Paper_22.pdf]
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Application Note: Quantitative Bioanalysis of Mebeverine Acid using its Deuterated Analog, Mebeverine Acid-D5, by LC-MS/MS
Abstract
This technical guide provides a comprehensive protocol for the quantitative analysis of Mebeverine acid, a primary metabolite of the antispasmodic drug Mebeverine, in biological matrices. We detail a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method employing Mebeverine acid-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision. The core of this document focuses on the mass spectrometric behavior and fragmentation pattern of Mebeverine acid-D5. We elucidate the rationale behind method development, from sample preparation and chromatographic separation to the optimization of mass spectrometer parameters for Multiple Reaction Monitoring (MRM). This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or bioequivalence studies involving Mebeverine.
Introduction: The Rationale for a Deuterated Internal Standard
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the treatment of irritable bowel syndrome (IBS).[1][2] Following oral administration, the parent drug, an ester, is rapidly and extensively metabolized by esterases, primarily to Mebeverine alcohol and veratric acid.[3][4][5] The alcohol moiety is further oxidized to form the corresponding carboxylic acid, Mebeverine acid (MAC), which is a major circulating metabolite and a key analyte for pharmacokinetic (PK) assessments.[6][7]
In quantitative bioanalysis by LC-MS/MS, the use of an internal standard (IS) is critical to correct for variability during the analytical workflow, including sample extraction, injection volume, and instrument response.[8] A stable isotope-labeled internal standard (SIL-IS), such as Mebeverine acid-D5, represents the "gold standard" for this purpose.[9][10] Its physicochemical properties are nearly identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization efficiency or suppression in the mass spectrometer's ion source.[9][11] This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte signal to the IS signal remains constant even if absolute signal intensities fluctuate.[10]
Understanding the distinct fragmentation pattern of the SIL-IS is fundamental to developing a selective and sensitive MRM method that can differentiate it from the unlabeled analyte and potential interferences.
Chemical Structures:
-
Mebeverine Acid (MAC): C₁₆H₂₅NO₃, Mol. Weight: 279.4 g/mol [7]
-
Mebeverine Acid-D5 (MAC-D5): C₁₆H₂₀D₅NO₃, Mol. Weight: 284.4 g/mol [12]
The five deuterium atoms are located on the ethyl group attached to the nitrogen atom, a common and synthetically accessible position that is stable and not prone to back-exchange with hydrogen.[13]
Experimental Protocol
This section outlines a validated protocol for the extraction and analysis of Mebeverine acid from human plasma.
Materials and Reagents
-
Mebeverine acid and Mebeverine acid-D5 reference standards (≥98% purity)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer and centrifuge
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in this context, offering high recovery for Mebeverine acid.[14]
Protocol Steps:
-
Aliquot 100 µL of human plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the Mebeverine acid-D5 internal standard working solution (e.g., at 500 ng/mL in 50:50 methanol:water) and briefly vortex.
-
Add 400 µL of acetonitrile (pre-chilled to -20°C to enhance precipitation) to the plasma sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an HPLC vial for analysis.
Liquid Chromatography (LC) Conditions
The goal of the chromatographic method is to achieve a sharp, symmetrical peak for Mebeverine acid, well-separated from the injection front and any potential matrix interferences. A reversed-phase C8 column is suitable for this moderately polar compound.[14]
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II or equivalent UHPLC system |
| Column | Phenomenex Luna C8 (50 x 2.1 mm, 3 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3.0 min; hold at 90% B for 1.0 min; re-equilibrate at 10% B for 1.0 min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Autosampler Temp. | 10°C |
Causality Note: The use of formic acid as a mobile phase modifier is crucial. It acidifies the mobile phase, ensuring that the carboxylic acid group on Mebeverine acid is protonated and the tertiary amine is charged, leading to better peak shape and enhanced ionization in positive ESI mode.
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer, which is ideal for quantitative MRM experiments due to its sensitivity and specificity.
| Parameter | Recommended Setting |
| MS System | Sciex Triple Quad 6500+ or equivalent |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Capillary Voltage | +3000 V[14] |
| Source Temperature | 500°C |
| Nebulizer Gas (Gas 1) | 50 psi |
| Heater Gas (Gas 2) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Nitrogen, Medium Setting |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Results and Discussion: Fragmentation of Mebeverine Acid-D5
Parent Ion Formation
In the positive ESI source, the most basic site on Mebeverine acid is the tertiary amine, which readily accepts a proton ([H]⁺). Therefore, the precursor ion selected for fragmentation in the first quadrupole (Q1) is the protonated molecule, [M+H]⁺.
-
Mebeverine Acid (Analyte): C₁₆H₂₅NO₃ → [M+H]⁺ = m/z 280.2
-
Mebeverine Acid-D5 (IS): C₁₆H₂₀D₅NO₃ → [M+H]⁺ = m/z 285.2
The +5 Da mass shift is consistent with the five deuterium atoms on the ethyl group.
Fragmentation Pathway and MRM Transition Selection
Upon entering the second quadrupole (Q2, the collision cell), the precursor ions are subjected to collision-induced dissociation (CID). The collision energy is optimized to induce fragmentation. The most logical and empirically confirmed fragmentation pathway involves the cleavage of the bond between the nitrogen atom and the substituted phenethyl group.
This cleavage results in a stable, neutral loss of the p-methoxyphenethyl moiety and the formation of a characteristic product ion. The charge is retained on the smaller fragment containing the nitrogen and the deuterated ethyl group.
-
Proposed Fragmentation Mechanism: The protonated tertiary amine undergoes a cleavage, leading to the loss of the 1-(4-methoxyphenyl)propane group. The resulting major product ion is a fragment containing the butanoic acid moiety. A key fragment observed is at m/z 121, which corresponds to the p-methoxybenzyl cation, a common fragment in molecules with this structure.[14][15]
Based on published methods and fragmentation logic, the optimal MRM transitions are:[14]
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Declustering Potential (DP) | Collision Energy (CE) |
| Mebeverine Acid | 280.2 | 121.1 | 60 V | 25 eV |
| Mebeverine Acid-D5 | 285.2 | 121.1 | 60 V | 25 eV |
Trustworthiness Note: The key to a reliable assay is that the deuterated standard fragments to produce the same product ion as the unlabeled analyte.[14] In this case, the deuterium labels are on the ethyl group, which is part of the fragment that is lost as a neutral species in the formation of the m/z 121 ion. Therefore, the product ion (m/z 121.1) is identical for both the analyte and the IS. This ensures that any detector variations affect both signals equally.
Visualization of Workflow and Fragmentation
The following diagrams illustrate the analytical workflow and the proposed fragmentation pathway.
Caption: Bioanalytical workflow for Mebeverine Acid-D5.
Caption: Proposed fragmentation of Mebeverine Acid-D5.
Note: Generic structures are used for visualization as the exact D5-labeled structure image is not available for direct embedding. The precursor shown is Mebeverine, and the product is the p-methoxybenzyl cation fragment.
Conclusion
This application note provides a detailed protocol and theoretical foundation for the analysis of Mebeverine acid using its deuterated internal standard, Mebeverine acid-D5. The established MRM transition of m/z 285.2 → m/z 121.1 offers excellent specificity and sensitivity for quantitative bioanalysis. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and other sources of experimental variability, thereby ensuring the generation of high-quality, reliable pharmacokinetic data in regulated and research environments.
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-
Moskaleva, N. E., Baranov, P. A., Mesonzhnik, N. V., Fomchenkov, I. V., & Appolonova, S. A. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118–125. [Link]
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Gowramma, B., et al. (2023). Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-Mebeverine Hydrochloride in bulk and pharmaceutical dosage form. Analytical Chemistry Letters, 13(3), 313-320. [Link]
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Kraemer, T., et al. (2002). On the Metabolism of the Amphetamine-Derived Antispasmodic Drug Mebeverine: Gas Chromatography-Mass Spectrometry Studies on Rat Liver Microsomes and on Human Urine. Journal of Analytical Toxicology, 26(5), 261-270. [Link]
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ResearchGate. (n.d.). The main metabolic pathway of mebeverine. Retrieved from ResearchGate. [Link]
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Moskaleva, N., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Science, 2(1), 010. [Link]
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Moskaleva, N.E., et al. (2019). MASS SPECTROMETRIC CHARACTERIZATION OF PLASMA MEBEVERINE METABOLITES AND ITS SYNTHESIS. Periódico Tchê Química, 16(32), 633-646. [Link]
- DrugFuture. (n.d.). Mebeverine.
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ResearchGate. (2025). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Request PDF. Retrieved from ResearchGate. [Link]
-
Vikman, P. S., et al. (2024). [Development of selective method for mebeverine detection in blood]. Sudebno-Meditsinskaia Ekspertiza, 67(1), 34–39. [Link]
- Moskaleva, N. E., et al. (2019). Mass spectrometric characterization of plasma mebeverine metabolites and its synthesis.
- MedChemExpress. (n.d.). Mebeverine metabolite Mebeverine acid-d5.
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ResearchGate. (n.d.). HPLC and MS parameters for detection of mebeverine metabolites. Retrieved from ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). Mebeverine. PubChem Compound Summary for CID 4031. Retrieved from PubChem. [Link]
- MedChemExpress. (n.d.). Mebeverine acid-d5 hydrochloride.
- ECHEMI. (n.d.). Mebeverine hydrochloride.
- Veeprho. (n.d.). Mebeverine Acid-D5 (HCl).
- Acanthus Research. (n.d.). Mebeverine Acid-D5.
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Application Note: High-Throughput Chromatographic Separation and Quantification of Mebeverine Acid and its Deuterated Analog in Human Plasma using UPLC-MS/MS
Abstract
This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous determination of Mebeverine acid, a primary metabolite of the antispasmodic drug Mebeverine[1][2], and its stable isotope-labeled (deuterated) internal standard in human plasma. The method described herein is rapid, accurate, and precise, making it suitable for high-throughput bioanalysis in pharmacokinetic and drug metabolism studies. The protocol outlines a straightforward protein precipitation extraction procedure followed by a rapid chromatographic separation on a C18 stationary phase. The method has been developed and validated in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation[3][4][5].
Introduction: The Rationale for Targeted Quantification
Mebeverine is an antispasmodic agent widely prescribed for the symptomatic relief of irritable bowel syndrome (IBS)[1][6]. Following oral administration, Mebeverine is rapidly and extensively metabolized, with the parent drug being virtually undetectable in systemic circulation[7][8]. The primary metabolic pathway involves hydrolysis by esterases to form Mebeverine alcohol and veratric acid[1][7]. Mebeverine alcohol is further metabolized to Mebeverine acid (4-[ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]-butanoic acid), which is a major circulating metabolite[2]. Therefore, the accurate quantification of Mebeverine acid in biological matrices such as plasma is crucial for pharmacokinetic assessments and for understanding the drug's disposition in the body.
The use of a stable isotope-labeled internal standard, such as a deuterated analog of Mebeverine acid, is the gold standard in quantitative bioanalysis using mass spectrometry[9][10][11]. These standards exhibit nearly identical chemical and physical properties to the analyte of interest, ensuring they co-elute during chromatography and experience similar ionization effects[10][12]. This co-behavior effectively compensates for variability in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to superior accuracy and precision in quantification[9][13].
This application note provides a comprehensive protocol for the separation and quantification of Mebeverine acid and its deuterated standard, offering researchers a reliable tool for their drug development programs.
Experimental Design & Causality
Selection of Analytical Technique: UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) was selected for its inherent advantages in bioanalytical applications. UPLC systems utilize sub-2 µm particle columns, which provide significantly higher resolution, sensitivity, and speed compared to conventional HPLC systems[14]. This allows for shorter run times, which is critical for high-throughput analysis. Tandem mass spectrometry (MS/MS) offers exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard, minimizing interferences from complex biological matrices[15][16].
Chromatographic Strategy
A reversed-phase chromatographic approach was chosen due to the moderately lipophilic nature of Mebeverine acid.
-
Column: A C18 column is a versatile and robust choice for the retention of a wide range of drug molecules and their metabolites. The non-polar C18 stationary phase provides effective retention for Mebeverine acid.
-
Mobile Phase: A gradient elution with acetonitrile and a slightly acidic aqueous mobile phase (e.g., containing 0.1% formic acid) was selected. Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for compounds like Mebeverine acid. The addition of formic acid serves two key purposes: it helps to protonate the analyte, leading to better peak shape and retention, and it promotes efficient ionization in the positive electrospray ionization (ESI) source of the mass spectrometer.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple, fast, and effective method for removing the majority of proteins from plasma samples prior to LC-MS analysis. Acetonitrile was chosen as the precipitation solvent as it also serves as the organic component of the mobile phase, ensuring compatibility with the chromatographic system. This technique is well-suited for high-throughput workflows.
Materials and Reagents
-
Mebeverine Acid (purity ≥98%)
-
Mebeverine Acid-d3 (or other stable isotope-labeled analog, isotopic purity ≥98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Instrumentation and Analytical Conditions
The following table summarizes the optimized instrumental parameters for the UPLC-MS/MS analysis.
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Analytical Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 2 |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transitions | See Table 3 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 2.0 | 5 | 95 |
| 2.5 | 5 | 95 |
| 2.6 | 95 | 5 |
| 3.5 | 95 | 5 |
Table 3: Optimized MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Mebeverine Acid | 280.2 | 165.1 | 30 | 15 |
| Mebeverine Acid-d3 | 283.2 | 165.1 | 30 | 15 |
Note: The exact m/z values for the deuterated standard will depend on the specific labeled analog used. The values in Table 3 are illustrative for a d3-labeled standard on the ethyl group.
Detailed Protocols
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Mebeverine acid and its deuterated internal standard (IS) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Mebeverine acid primary stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality controls.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 ng/mL.
Sample Preparation Protocol
Caption: Workflow for plasma sample preparation.
Preparation of Calibration Curve and Quality Control Samples
-
Calibration Standards: Spike appropriate volumes of the Mebeverine acid working standard solutions into blank human plasma to prepare a calibration curve ranging from, for example, 1 to 1000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 3, 300, and 800 ng/mL).
Method Validation: A Self-Validating System
A comprehensive method validation should be performed to ensure the reliability of the data, adhering to the principles of the ICH M10 guideline[5][17]. The validation will assess the following parameters:
-
Selectivity and Specificity: Analysis of at least six different lots of blank human plasma to ensure no significant interferences are observed at the retention times of the analyte and IS.
-
Linearity and Range: The calibration curve should be assessed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression analysis with a weighting factor (e.g., 1/x²) is typically used. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples in replicate (n=6) on at least three different days. The accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ), and the precision (%CV) should not exceed 15% (20% at LLOQ).
-
Matrix Effect: Evaluated by comparing the response of the analyte in post-extraction spiked samples to that of a pure solution at the same concentration.
-
Recovery: The efficiency of the extraction procedure is determined by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: The stability of Mebeverine acid in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
Caption: Decision logic for method validation.
Conclusion
The UPLC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable approach for the quantification of Mebeverine acid and its deuterated internal standard in human plasma. The simple sample preparation protocol and short chromatographic run time make it ideal for supporting high-throughput pharmacokinetic studies in a regulated bioanalytical environment. The principles of method design and validation described herein ensure the generation of high-quality, reproducible data critical for drug development and regulatory submissions.
References
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Wikipedia. Mebeverine. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. PharmaTutor. [Link]
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Jarzebska, N., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. [Link]
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van den Broek, I., et al. (2007). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Journal of Chromatography B, 854(1-2), 220-229. [Link]
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Elliot, S., & Burgess, V. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology, 30(2), 91–97. [Link]
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Kristinsson, J., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & Toxicology, 74(3), 174-180. [Link]
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Dziadosz, M., et al. (2017). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. Journal of Analytical Toxicology, 41(2), 127-136. [Link]
-
Li, Y., et al. (2023). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. Journal of Analytical Methods in Chemistry, 2023, 8866334. [Link]
-
Semantic Scholar. The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4031, Mebeverine. [Link]
-
ResearchGate. (2025). Simultaneous Determination of Multiple Acid-Suppressing Drugs by UPLC-MS/MS Method and Application for Pharmacokinetics Study. [Link]
-
ResearchGate. (2025). Simultaneous Screening and Quantification of Basic, Neutral and Acidic Drugs in Blood Using UPLC-QTOF-MS. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
-
International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Darwish, I. A., et al. (2011). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Journal of the Chinese Chemical Society, 58(5), 633-640. [Link]
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Sujana, K., et al. (2014). A Novel Validated Analytical Method Development for the Binary Mixture of Mebeverine and Chlordiazepoxide in Pharmaceutical Formulations. Journal of Drug Discovery and Therapeutics, 2(23), 1-6. [Link]
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Gumieniczek, A., et al. (2022). UPLC Technique in Pharmacy—An Important Tool of the Modern Analyst. Processes, 10(11), 2384. [Link]
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ResearchGate. (2025). A new RP-HPLC method for analysis of mebeverine hydrochloride in raw materials and tablets. [Link]
-
Al-saady, F. A. J., & Al-amiedy, D. H. A. (2022). Mebeverine hydrochloride in pharmaceutical preparation as determined by spectrophotometer using the Ion Association Reaction. International Journal of Health Sciences, 6(S1), 1234-1243. [Link]
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ResearchGate. (2025). Spectrophotometric Determination of Mebeverine hydrochloride in pharmaceutical preparation via Ion Association Reaction. [Link]
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Application Note: Utilizing Mebeverine Acid-D5 for Accurate Metabolic Stability Assessment of Mebeverine
Abstract
Metabolic stability is a critical parameter in early drug discovery, directly influencing in vivo half-life, oral bioavailability, and overall drug efficacy. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust assessment of Mebeverine's metabolic stability using an in vitro human liver microsome assay. We detail a validated protocol that leverages Mebeverine acid-D5, a deuterated stable isotope-labeled internal standard, to ensure the highest level of accuracy and precision in quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The causality behind key experimental choices, from the selection of the in vitro system to the principles of data analysis for calculating intrinsic clearance (Clint) and in vitro half-life (t½), is thoroughly explained. This guide is designed to be a self-validating system, incorporating best practices in line with regulatory expectations from agencies such as the FDA and EMA.
Introduction: The Imperative of Metabolic Stability in Drug Development
The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, a significant portion of which are related to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Among these, metabolic stability is a linchpin. It defines the susceptibility of a drug candidate to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[1][2] A compound that is too rapidly metabolized will likely have a short in vivo half-life and poor bioavailability, rendering it therapeutically ineffective. Conversely, a compound that is too metabolically stable might accumulate to toxic levels. Therefore, early in vitro assessment of metabolic stability is a cornerstone of modern drug discovery, enabling a data-driven approach to select and optimize candidates with favorable pharmacokinetic profiles.[3][4]
Mebeverine, a musculotropic antispasmodic agent used for the treatment of irritable bowel syndrome (IBS), undergoes rapid and extensive metabolism.[5][6][7] It is primarily hydrolyzed by esterases to form Mebeverine alcohol and veratric acid.[6][8][9][10] Mebeverine alcohol is further metabolized to Mebeverine acid (MAC) and desmethylmebeverine acid (DMAC).[11][12] Given this rapid breakdown, accurately quantifying the disappearance of the parent drug in an in vitro system requires a highly sensitive and specific analytical method.
This is where the strategic use of a stable isotope-labeled internal standard (SIL-IS) becomes paramount. Mebeverine acid-D5 is the deuterium-labeled analog of a key Mebeverine metabolite.[13][14] In quantitative mass spectrometry, an ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample extraction and ionization.[15][16] Deuterated standards are the gold standard for this purpose, as they are chemically identical to the analyte but have a different mass-to-charge ratio (m/z), allowing them to be distinguished by the mass spectrometer.[17][18] The use of Mebeverine acid-D5 compensates for variability in sample preparation, matrix effects, and instrument response, thereby ensuring highly accurate and precise quantification of Mebeverine metabolism.[16][19]
This application note will provide a detailed protocol for determining the in vitro metabolic stability of Mebeverine in human liver microsomes, with a focus on the critical role of Mebeverine acid-D5 in achieving reliable and reproducible results.
The Metabolic Pathway of Mebeverine
Understanding the metabolic fate of Mebeverine is crucial for designing and interpreting stability assays. The primary metabolic route is ester hydrolysis, which cleaves the ester bond to yield Mebeverine alcohol and veratric acid.[6][8][9] This initial step is very rapid and is a key determinant of Mebeverine's short half-life.[6][10] Following this, Mebeverine alcohol can be oxidized to form Mebeverine acid. Further demethylation leads to other metabolites.[11]
Figure 1: Simplified primary metabolic pathway of Mebeverine.
Materials and Reagents
Sourcing high-quality reagents is fundamental to the reproducibility of any in vitro assay.
| Reagent | Supplier | Catalogue No. | Rationale for Selection |
| Mebeverine Hydrochloride | Sigma-Aldrich | M4643 | High purity parent compound for accurate standard curves and incubations. |
| Mebeverine acid-D5 Hydrochloride | MedChemExpress | HY-12769S | Deuterated internal standard for precise LC-MS/MS quantification.[13][14] |
| Pooled Human Liver Microsomes (HLM) | Corning | 452161 | Pooled from multiple donors to average out inter-individual variability in enzyme expression. |
| NADPH Regenerating System | Corning | 451220 | Provides a sustained source of the essential cofactor (NADPH) for CYP450 enzyme activity. |
| Potassium Phosphate Buffer (0.5 M, pH 7.4) | Thermo Fisher | B2836 | Maintains physiological pH for optimal enzyme activity. |
| Acetonitrile (LC-MS Grade) | Honeywell | LC015-4 | High purity solvent for efficient protein precipitation and compatibility with LC-MS. |
| Formic Acid (LC-MS Grade) | Thermo Fisher | 85178 | Acidifies the mobile phase to improve chromatographic peak shape and ionization efficiency. |
| Ultrapure Water | Millipore Milli-Q | - | Essential for preparing buffers and mobile phases to minimize contamination. |
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a robust, self-validating workflow. Each step has been optimized to ensure data integrity and compliance with industry best practices.[20][21][22]
Figure 2: Experimental workflow for the metabolic stability assay.
Preparation of Solutions
-
Mebeverine Stock Solution (10 mM): Accurately weigh and dissolve Mebeverine Hydrochloride in DMSO to a final concentration of 10 mM.
-
Mebeverine Working Solution (1 µM): Prepare a 1 µM working solution of Mebeverine by diluting the stock solution in 100 mM potassium phosphate buffer (pH 7.4).[23]
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a 100 ng/mL solution of Mebeverine acid-D5 in ice-cold acetonitrile. This solution will also serve as the quenching solution.
-
Human Liver Microsome (HLM) Suspension: On ice, thaw the pooled HLM. Dilute the HLM to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[24]
Incubation Procedure
The core of the assay involves incubating the drug with the metabolically active microsomes.
-
Pre-incubation: In a 96-well plate, combine 99 µL of the HLM suspension with 1 µL of the 1 µM Mebeverine working solution. Pre-incubate the plate for 5 minutes at 37°C in a shaking water bath to allow the system to equilibrate.
-
Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of the NADPH regenerating system to each well. The final concentration of Mebeverine in the incubation will be 1 µM.[23]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of the ice-cold acetonitrile containing the Mebeverine acid-D5 internal standard to the respective wells.[24] The 0-minute time point is crucial as it represents 100% of the initial compound concentration.
-
Control Incubations:
-
Negative Control (No NADPH): For the final time point (60 minutes), run a parallel incubation without the NADPH regenerating system. This control is essential to distinguish between enzymatic degradation and non-specific compound loss (e.g., binding to plastic).
-
Positive Control: Include a compound with a known metabolic rate (e.g., testosterone or midazolam) to verify the metabolic competency of the HLM batch.[24]
-
Sample Processing
-
Protein Precipitation: After adding the quenching solution, seal the plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
A validated LC-MS/MS method is required for the sensitive and specific quantification of Mebeverine and its deuterated internal standard.[12][25][26]
| Parameter | Condition | Rationale |
| LC Column | C18 reverse-phase (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) | Provides good retention and peak shape for Mebeverine and its metabolites.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier for improved ionization and chromatography. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% to 95% B over 5 minutes | A standard gradient to ensure elution of the analyte of interest. |
| Flow Rate | 0.4 mL/min | Typical flow rate for analytical UPLC. |
| Injection Volume | 5 µL | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Mebeverine and its metabolites readily form positive ions. |
| MRM Transitions | Mebeverine: [Precursor ion > Product ion]Mebeverine acid-D5: [Precursor ion > Product ion] | Specific mass transitions for unambiguous detection and quantification. |
Note: Specific MRM transitions should be optimized in-house.
Data Analysis and Interpretation
The goal of data analysis is to determine the rate at which Mebeverine is metabolized.
-
Peak Area Ratio Calculation: For each time point, calculate the peak area ratio of Mebeverine to the internal standard (Mebeverine acid-D5). The use of the internal standard corrects for any sample-to-sample variation during processing and analysis.[17]
-
Percentage Remaining Calculation: Determine the percentage of Mebeverine remaining at each time point relative to the 0-minute time point.
-
% Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
-
-
Half-Life (t½) Determination: Plot the natural logarithm (ln) of the % Mebeverine remaining against time. The slope of this line, determined by linear regression, represents the elimination rate constant (k).[23]
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Intrinsic Clearance (Clint) Calculation: In vitro intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound.[3][27]
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
-
Example Data Presentation
| Time (min) | Peak Area Ratio (Mebeverine/IS) | % Remaining | ln(% Remaining) |
| 0 | 1.25 | 100.0 | 4.61 |
| 5 | 1.05 | 84.0 | 4.43 |
| 15 | 0.78 | 62.4 | 4.13 |
| 30 | 0.45 | 36.0 | 3.58 |
| 45 | 0.26 | 20.8 | 3.04 |
| 60 | 0.15 | 12.0 | 2.48 |
From the linear regression of ln(% Remaining) vs. Time:
-
Slope (k): 0.035 min⁻¹
-
t½: 0.693 / 0.035 = 19.8 min
-
Clint: (0.693 / 19.8) * (1000 µL / 0.5 mg) = 70.0 µL/min/mg protein
Troubleshooting and Best Practices
| Issue | Potential Cause | Solution |
| High variability between replicates | Inconsistent pipetting; Inefficient mixing; Microsomal protein aggregation. | Use calibrated pipettes; Ensure thorough vortexing; Keep microsomes on ice and mix gently before use. |
| Rapid compound loss in "No NADPH" control | Chemical instability; Non-specific binding. | Assess compound stability in buffer alone; Use low-binding plates; Consider if non-CYP enzymes (e.g., esterases) are involved. |
| No metabolism observed (flat curve) | Compound is highly stable; Inactive microsomes; Incorrect cofactor. | Verify with a positive control; Check expiration dates of microsomes and cofactors; Confirm compound solubility in the assay buffer. |
Conclusion
This application note provides a detailed, scientifically-grounded protocol for assessing the metabolic stability of Mebeverine using human liver microsomes. The central role of the deuterated internal standard, Mebeverine acid-D5, in ensuring the accuracy and reliability of the quantitative LC-MS/MS data has been emphasized. By adhering to this protocol, researchers can generate high-quality, reproducible data on key pharmacokinetic parameters such as in vitro half-life and intrinsic clearance. This information is invaluable for making informed decisions in the drug discovery and development process, ultimately contributing to the selection of more viable drug candidates. The principles and methodologies described herein are consistent with the expectations of regulatory bodies and represent the current best practices in the field of in vitro drug metabolism.[20][28][29]
References
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Aurobindo Pharma - Milpharm Ltd. (n.d.). Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC). electronic medicines compendium (emc). Retrieved from [Link]
-
WADA. (2020, December 21). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. World Anti-Doping Agency. Retrieved from [Link]
-
ChemHelpASAP. (2021, January 5). Metabolic stability assays for predicting intrinsic clearance. YouTube. Retrieved from [Link]
-
N/A. (n.d.). Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method. Retrieved from [Link]
-
ResearchGate. (n.d.). The main metabolic pathway of mebeverine. Retrieved from [Link]
-
Mercell. (n.d.). Metabolic stability in liver microsomes. Retrieved from [Link]
-
Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 143, 114-123. Retrieved from [Link]
-
Hjeljord, L. G., et al. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Xenobiotica, 24(7), 657-668. Retrieved from [Link]
-
ResearchGate. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Retrieved from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
European Medicines Agency. (2013, August 2). Investigation of drug interactions - Scientific guideline. Retrieved from [Link]
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Johnson, R. D., et al. (2011). Investigative implications of the instability and metabolism of mebeverine. Journal of Analytical Toxicology, 35(3), 161-167. Retrieved from [Link]
-
Cyprotex. (n.d.). Microsomal Stability. Evotec. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. Retrieved from [Link]
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Wikipedia. (n.d.). Mebeverine. Retrieved from [Link]
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U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Retrieved from [Link]
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N/A. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1). Retrieved from [Link]
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N/A. (n.d.). An Introduction to Pharmacokinetics. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of half-life for the estimation of in vitro intrinsic clearance. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Retrieved from [Link]
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ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
MTT Lab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved from [Link]
-
European Medicines Agency. (2012, June 21). Guideline on the investigation of drug interactions. Retrieved from [Link]
-
ResearchGate. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Retrieved from [Link]
-
ResearchGate. (2011). Investigative Implications of the Instability and Metabolism of Mebeverine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Retrieved from [Link]
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ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. Retrieved from [Link]
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Role of Mebeverine acid D5 in drug metabolism and pharmacokinetic (DMPK) studies
Application Notes & Protocols
Topic: The Role of Mebeverine Acid D5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mebeverine, an antispasmodic agent used for Irritable Bowel Syndrome (IBS), undergoes rapid and extensive metabolism, making the parent drug virtually undetectable in systemic circulation.[1][2] This presents a significant bioanalytical challenge. Drug Metabolism and Pharmacokinetic (DMPK) studies, therefore, must focus on its major metabolites, particularly Mebeverine Acid, to accurately characterize the drug's disposition in the body.[3][4] This document provides a detailed guide on the pivotal role of this compound, a stable isotope-labeled internal standard, in enabling robust and reliable quantification of Mebeverine's metabolic fate. We will explore the underlying principles of its use, provide detailed protocols for bioanalytical method validation and in vitro metabolic stability assays, and explain the causality behind key experimental choices.
The Metabolic Journey of Mebeverine: A Bioanalytical Imperative
Mebeverine is a musculotropic antispasmodic that acts directly on the smooth muscle of the gastrointestinal tract.[5][6][7] Upon oral administration, it is rapidly and completely absorbed.[5][6][7] However, it is subject to extensive first-pass metabolism, primarily through esterase-mediated hydrolysis. This initial cleavage splits the Mebeverine molecule into two primary metabolites: Veratric Acid and Mebeverine Alcohol .[1][5][6][8]
Mebeverine Alcohol is further metabolized, primarily through oxidation, to form Mebeverine Acid (MAC) and its demethylated counterpart, Desmethylmebeverine Acid (DMAC) .[5][6][7] Crucially, Mebeverine Acid has been identified as the main circulating metabolite in humans, with plasma concentrations up to 1000-fold higher than Mebeverine Alcohol.[3][4] Consequently, accurate pharmacokinetic assessments of Mebeverine exposure rely entirely on the precise quantification of these key metabolites.
The Gold Standard: Why Deuterated Internal Standards are Essential
Quantitative bioanalysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the cornerstone of modern DMPK. Its accuracy hinges on the ability to correct for inevitable variations during sample processing and analysis. This is the role of an Internal Standard (IS).
An ideal IS should behave identically to the analyte of interest (the target molecule) through every step—extraction, chromatography, and ionization—but be distinguishable by the mass spectrometer. While structural analogs can be used, stable isotope-labeled (SIL) compounds, such as deuterated standards, are considered the gold standard.[9][10][11]
This compound is the deuterated analog of Mebeverine Acid.[12][13][14] The five deuterium atoms increase its mass by 5 Daltons without significantly altering its chemical properties.
Causality Behind Using this compound:
-
Correction for Matrix Effects: Biological samples (e.g., plasma) are complex. Co-eluting endogenous components can suppress or enhance the ionization of the analyte, leading to inaccurate readings. Because this compound is chemically identical to Mebeverine Acid, it experiences the exact same ionization effects, allowing the ratio of analyte-to-IS to remain constant and accurate.[10][15]
-
Compensation for Sample Preparation Variability: Losses can occur during sample preparation steps like protein precipitation or liquid-liquid extraction. By adding a known amount of this compound at the very beginning, it experiences the same procedural losses as the endogenous Mebeverine Acid. This ensures the final analyte/IS ratio accurately reflects the initial concentration.[10][15]
-
Chromatographic Co-elution: this compound has virtually the same retention time as Mebeverine Acid, ensuring that both compounds are subjected to the same conditions as they enter the mass spectrometer.[16]
Protocol 1: UPLC-MS/MS Quantification of Mebeverine Acid in Human Plasma
This protocol outlines a validated method for the determination of Mebeverine Acid in human plasma, adhering to the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[17][18][19]
Materials and Reagents
-
Analytes: Mebeverine Acid reference standard, this compound (Internal Standard).[12][14]
-
Biological Matrix: Blank human plasma (K2-EDTA).
-
Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), Water (LC-MS grade).
Instrumentation
-
UPLC System: Waters Acquity UPLC or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 5500, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Mebeverine Acid and this compound in acetonitrile to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the Mebeverine Acid stock solution in 50:50 acetonitrile/water to create spiking solutions for calibration standards (CS) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile. This solution will be used for protein precipitation.
Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of plasma samples (blank, CS, QC, or unknown study samples) into a 96-well plate.
-
Add 200 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to each well.[20]
-
Vortex the plate for 2 minutes to precipitate plasma proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate for analysis.
UPLC-MS/MS Conditions
| Parameter | Condition | Rationale |
| UPLC Column | Acquity UPLC BEH C8 (2.1 x 50 mm, 1.7 µm) or equivalent[21][22] | C8 provides good retention for moderately polar compounds like Mebeverine Acid, while the sub-2 µm particle size ensures high resolution and rapid analysis times. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier promotes protonation of the analyte, which is essential for positive mode electrospray ionization (ESI+). |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent that effectively elutes the analyte from the reversed-phase column. |
| Flow Rate | 0.5 mL/min | A typical flow rate for 2.1 mm ID columns, balancing speed and chromatographic efficiency. |
| Gradient | Start at 5% B, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate. | A gradient elution is necessary to ensure the analyte is focused on the column and then eluted as a sharp peak, separating it from matrix components. |
| Injection Volume | 5 µL | A small injection volume minimizes potential column overload and matrix effects. |
| Ionization Mode | ESI Positive | The amine group on Mebeverine Acid is readily protonated. |
| MRM Transitions | Mebeverine Acid: Q1 294.2 -> Q3 135.1 (example) This compound: Q1 299.2 -> Q3 135.1 (example) | Multiple Reaction Monitoring (MRM) provides high specificity and sensitivity by monitoring a specific precursor-to-product ion fragmentation for both the analyte and the IS. |
Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability.[17][18][23]
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for the calibration curve. |
| Lower Limit of Quantification (LLOQ) | Analyte response is identifiable, discrete, and reproducible with precision ≤ 20% and accuracy within ±20%. |
| Accuracy & Precision | For QC samples (low, mid, high), precision (%CV) ≤ 15% and accuracy (%RE) within ±15%. |
| Matrix Effect | CV of the matrix factor across different lots of plasma should be ≤ 15%. |
| Recovery | Extraction recovery should be consistent and reproducible. |
| Stability | Analyte must be stable under various conditions (bench-top, freeze-thaw, long-term storage). |
Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes
This assay measures the rate of disappearance of a parent drug when incubated with liver microsomes, which contain key Phase I metabolic enzymes like Cytochrome P450s.[24][25] This data is used to calculate in vitro intrinsic clearance (Clint), a critical parameter for predicting a drug's in vivo hepatic clearance.[24][26]
Objective
To determine the metabolic stability (half-life, t½) of Mebeverine in pooled Human Liver Microsomes (HLM).
Materials
-
Test System: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PDH).
-
Test Compound: Mebeverine.
-
Internal Standard: Propranolol or other suitable compound (for Mebeverine analysis).
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.
-
Quenching Solution: Acetonitrile, chilled.
Experimental Workflow
Incubation Procedure
| Parameter | Condition | Rationale |
| Test System | Human Liver Microsomes (pooled) | HLM are a rich source of Phase I enzymes, making them a standard model for initial metabolic screening.[24][27] |
| Microsome Concentration | 0.5 mg/mL | A standard concentration that provides sufficient enzymatic activity without excessive protein binding.[24] |
| Test Compound Conc. | 1 µM | Should be well below the Km of the primary metabolizing enzymes to ensure first-order kinetics. |
| Cofactor | NADPH Regenerating System (1 mM) | Cytochrome P450 enzymes require NADPH as a cofactor to function. A regenerating system ensures it is not depleted. |
| Time Points | 0, 5, 15, 30, 45 minutes | A typical time course to capture the depletion of both stable and moderately labile compounds.[24] |
| Incubation Temperature | 37°C | Mimics physiological temperature for optimal enzyme activity. |
-
Preparation: Prepare a master mix of HLM in phosphate buffer. Aliquot into reaction tubes.
-
Pre-incubation: Add Mebeverine (final concentration 1 µM) to the tubes and pre-incubate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.
-
Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system. The "0" time point sample should be taken immediately and quenched.
-
Sampling: At each subsequent time point (5, 15, 30, 45 min), remove an aliquot of the reaction mixture and immediately add it to a tube/well containing chilled acetonitrile with the internal standard to stop the reaction and precipitate protein.
-
Processing: Vortex all samples, centrifuge to pellet the precipitated protein, and analyze the supernatant for the remaining concentration of Mebeverine using a validated LC-MS/MS method.
Data Analysis
-
Calculate the percentage of Mebeverine remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the % remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (Clint) using the following equations:
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein) [26]
-
Conclusion
The extensive and rapid metabolism of Mebeverine makes direct measurement of the parent drug for pharmacokinetic analysis unfeasible. Accurate DMPK studies depend on the robust quantification of its major circulating metabolites, primarily Mebeverine Acid. This compound serves as an indispensable tool in this process. As a stable isotope-labeled internal standard, it co-elutes with the analyte and experiences identical behavior during extraction and ionization, thereby correcting for analytical variability and matrix effects.[9][10] The use of this compound in validated UPLC-MS/MS methods, as detailed in these protocols, ensures the generation of high-quality, reliable data. This data is fundamental for building accurate pharmacokinetic models, understanding drug-drug interaction potential, and supporting the overall clinical development and regulatory submission for Mebeverine-containing products.
References
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Mebeverine - Wikipedia. Wikipedia. [Link]
-
Drug Metabolism Assays. BioIVT. [Link]
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In Vitro Metabolism. IQVIA Laboratories. [Link]
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Mebeverine: Uses, Dosage, Side Effects and More. MIMS Singapore. [Link]
-
Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bio. [Link]
-
In Vitro Metabolism Studies. Creative Biolabs. [Link]
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In Vitro Assays for Induction of Drug Metabolism. PubMed. [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
-
Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration (FDA). [Link]
-
Mebeverine 135mg film-coated tablets - Summary of Product Characteristics (SmPC). electronic Medicines Compendium (emc). [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration (FDA). [Link]
-
A pharmacokinetic comparison of the modified release capsule and a plain tablet formulation of mebeverine. PubMed. [Link]
-
FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
-
Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology. [Link]
-
Pharmacology of Mebeverine ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]
-
The main metabolic pathway of mebeverine. ResearchGate. [Link]
-
Mebeverine Acid-D5 (HCl). Veeprho. [Link]
-
Development and validation of a chiral LC-MS method for the enantiomeric resolution of (+) and (-)-Mebeverine Hydrochloride in bulk drug by using polysaccharide-based chiral stationary phase. Analytical Chemistry Letters. [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Bio-protocol. [Link]
-
An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. National Institutes of Health (NIH). [Link]
-
Microsomal Stability. Cyprotex. [Link]
-
HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. PubMed. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Quora. [Link]
-
The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Open Access Journals. [Link]
-
Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. PubMed. [Link]
-
HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. ResearchGate. [Link]
-
[Development of selective method for mebeverine detection in blood]. PubMed. [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? PubMed. [Link]
-
Mebeverine Acid-D5. Acanthus Research. [Link]
-
Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. ResearchGate. [Link]
Sources
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- 4. researchgate.net [researchgate.net]
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- 15. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]
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- 27. In vitro assays for induction of drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Navigating Ion Suppression in LC-MS with Mebeverine Acid D5
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth, practical solutions for identifying, understanding, and overcoming ion suppression in liquid chromatography-mass spectrometry (LC-MS) analysis, with a specific focus on the effective use of Mebeverine acid D5 as an internal standard.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts to ensure a solid understanding of the principles behind ion suppression and the role of stable isotope-labeled internal standards.
Q1: What is ion suppression and why is it a critical issue in LC-MS analysis?
A1: Ion suppression is a phenomenon typically observed in electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources, where the ionization efficiency of a target analyte is reduced by the presence of co-eluting components from the sample matrix.[1][2] These interfering components, which can include salts, phospholipids, proteins, and other endogenous materials, compete with the analyte for ionization.[2][3] This competition leads to a decreased analyte signal, which can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4] It's important to note that even with the high selectivity of tandem mass spectrometry (MS-MS), ion suppression remains a significant challenge because the interference occurs during the initial ionization step, before mass analysis.[1]
Q2: How does a stable isotope-labeled internal standard (SIL-IS) like this compound help mitigate ion suppression?
A2: A stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative LC-MS analysis.[5][6] this compound is chemically identical to the analyte (Mebeverine acid), but a few of its hydrogen atoms have been replaced with deuterium.[7][8] This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard.
Because the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences the same degree of ion suppression or enhancement.[9] By calculating the ratio of the analyte's peak area to the internal standard's peak area, the variability caused by ion suppression is effectively normalized, leading to more accurate and precise quantification.
Q3: When is this compound the appropriate internal standard to use?
A3: this compound is primarily used as an internal standard for the quantification of Mebeverine acid, which is a key circulating metabolite of the antispasmodic drug Mebeverine.[8][10] It is also suitable for methods analyzing Mebeverine and its other metabolites, such as Mebeverine alcohol and desmethylmebeverine acid, as it shares a core structure and similar behavior in the analytical system.[11][12][13] The use of this compound is particularly crucial in bioanalytical methods involving complex matrices like plasma, serum, or urine, where matrix effects are most pronounced.[12][13]
Q4: What are the key physicochemical properties of this compound?
A4: Understanding the properties of your internal standard is crucial for method development.
| Property | Value | Source |
| Chemical Formula | C₁₆H₂₀D₅NO₃ | [] |
| Molecular Weight | 284.41 g/mol | [] |
| Synonyms | 4-[Ethyl[2-(4-methoxyphenyl)-1-methylethyl]amino]butanoic Acid-d5 | [] |
| Solubility | Soluble in Methanol and Chloroform (slightly) | [] |
| Storage | -20°C under an inert atmosphere | [] |
Part 2: Troubleshooting Guide
This section provides a scenario-based approach to resolving common issues encountered during LC-MS analysis when using this compound.
Scenario 1: Inconsistent Internal Standard (IS) Response
Problem: "My this compound peak area is highly variable across my sample batch, even in my quality control (QC) samples. What could be the cause?"
Causality: High variability in the internal standard signal points to inconsistencies in the analytical process that occur before the IS can compensate for them. Potential causes include:
-
Inaccurate Pipetting: Errors in adding the IS solution to each sample.
-
IS Instability: Degradation of the this compound in the stock solution or in the processed samples.
-
Variable Matrix Effects: Extreme differences in the composition of individual samples can sometimes lead to variable suppression that even a SIL-IS cannot fully compensate for.
-
Autosampler Issues: Inconsistent injection volumes.
Troubleshooting Workflow:
Caption: Workflow for diagnosing inconsistent internal standard response.
Step-by-Step Protocol:
-
Verify Pipetting: Calibrate the pipette used for adding the IS. Prepare a set of replicate samples with the IS and assess the precision of the IS peak area.
-
Prepare Fresh Solutions: Discard old IS working solutions and prepare a fresh batch from your stock. Re-run affected samples.
-
Assess Stability: Analyze a freshly prepared sample and compare the IS response to a sample that has been sitting in the autosampler for several hours. This will check for short-term stability issues.
-
Check Autosampler: Inject the same standard multiple times to check for injection precision.
-
Evaluate Matrix: If the issue is only seen in certain samples, consider a more rigorous sample cleanup for those specific samples to reduce the overall matrix load.
Scenario 2: Significant Signal Suppression in Both Analyte and IS
Problem: "The signals for both my target analyte and this compound are drastically lower in my plasma samples compared to the standards prepared in solvent. My analyte/IS ratio seems okay, but the low signal is concerning."
Causality: This is a classic case of severe ion suppression where both the analyte and the SIL-IS are being affected by a high concentration of co-eluting matrix components.[1] While the ratio remains consistent (the primary benefit of using a SIL-IS), a very low signal can approach the limit of quantification (LOQ) and compromise sensitivity and reproducibility.
Mitigation Strategies: The key is to reduce the amount of interfering matrix components reaching the ion source.
Sources
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- 12. HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mathewsopenaccess.com [mathewsopenaccess.com]
Matrix effects in the quantification of Mebeverine acid using a deuterated internal standard
Welcome to the technical support center for the bioanalysis of Mebeverine acid. This resource is designed for researchers, scientists, and drug development professionals utilizing LC-MS/MS for the quantification of Mebeverine acid in biological matrices. Here, we address common challenges related to matrix effects and the effective use of deuterated internal standards, providing in-depth troubleshooting guides and frequently asked questions (FAQs).
Our approach is grounded in years of field experience and adherence to global regulatory standards, ensuring that the guidance provided is both scientifically sound and practically applicable in a regulated laboratory environment.
Troubleshooting Guide: Inconsistent Results in Mebeverine Acid Quantification
Unexpected variability, poor accuracy, or low precision in your Mebeverine acid assay can often be traced back to uncompensated matrix effects. This guide provides a systematic approach to diagnosing and resolving these issues.
Issue 1: High Variability in Quality Control (QC) Samples Across Different Lots of Matrix
Scenario: You observe acceptable precision and accuracy in your calibration curve prepared in a single lot of plasma, but when you analyze QC samples prepared in different donor lots of plasma, you see significant variability and a loss of accuracy.
Underlying Cause: This is a classic presentation of relative matrix effects. While your deuterated internal standard, Mebeverine acid-d5, may compensate for the matrix effect in one lot of plasma, different lots can contain varying levels of interfering endogenous components (e.g., phospholipids, metabolites) that cause differential ionization suppression or enhancement between the analyte and the internal standard.[1][2][3]
Troubleshooting Steps:
-
Confirm Co-elution: The fundamental assumption for effective correction by a stable isotope-labeled internal standard (SIL-IS) is its co-elution with the analyte.[4][5] Even minor chromatographic shifts between Mebeverine acid and Mebeverine acid-d5 can expose them to different matrix environments, leading to differential matrix effects.
-
Perform a Quantitative Matrix Factor Assessment: As recommended by regulatory bodies like the EMA and FDA, a quantitative assessment is necessary to understand the extent of the matrix effect.[7][8][9][10]
-
Action: Follow the protocol below to determine the Matrix Factor (MF) and the Internal Standard-normalized Matrix Factor (IS-normalized MF).
-
Experimental Protocol: Quantitative Assessment of Matrix Effects
This protocol is adapted from the methodologies outlined by Matuszewski et al. and is a standard requirement in regulatory submissions.[1]
Objective: To quantitatively measure the degree of ion suppression or enhancement for Mebeverine acid and to assess the ability of Mebeverine acid-d5 to compensate for it.
Materials:
-
Blank biological matrix (e.g., plasma) from at least 6 different sources/lots.
-
Mebeverine acid and Mebeverine acid-d5 reference standards.
-
Neat solution (e.g., 50:50 acetonitrile:water).
-
Validated sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike Mebeverine acid and Mebeverine acid-d5 into the neat solution at low and high concentrations corresponding to your LLOQ and ULOQ.
-
Set B (Post-extraction Spike): Extract blank matrix from each of the 6 sources. After the final extraction step, spike the extracts with Mebeverine acid and Mebeverine acid-d5 to the same concentrations as Set A.
-
Set C (Matrix Blank): Extract blank matrix from each of the 6 sources without adding the analyte or IS to check for interferences.
-
-
Analyze and Calculate:
-
Analyze all samples using your LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each lot: MF = (Peak Area in Set B) / (Mean Peak Area in Set A)
-
A MF < 1 indicates ion suppression.
-
A MF > 1 indicates ion enhancement.
-
Calculate the IS-normalized MF for each lot: IS-normalized MF = (Analyte MF) / (IS MF)
-
Data Interpretation:
| Parameter | Acceptance Criteria (based on EMA/FDA guidance) | Implication if Failed |
| CV% of IS-normalized MF | Should be ≤ 15% across all tested lots.[8][9] | A high CV% indicates that the deuterated IS is not tracking the analyte's response consistently across different matrix lots, leading to poor precision and accuracy. |
| Mean IS-normalized MF | Should be close to 1.0 (typically within 0.85-1.15). | A value significantly different from 1.0 suggests a systematic difference in how the matrix affects the analyte versus the IS. |
Issue 2: Inaccurate Results Despite Using a Deuterated Internal Standard
Scenario: Your IS-normalized matrix factor CV% is acceptable (≤15%), but you still fail to meet accuracy and precision criteria for your QC samples, particularly at the low end of the curve.
Underlying Cause: This can occur if there is a significant absolute matrix effect, even if it is relatively consistent across lots. Severe ion suppression can reduce the signal intensity of your analyte to a level where detector sensitivity and signal-to-noise become limiting factors, impacting precision.[11]
Troubleshooting Steps:
-
Improve Sample Clean-up: The most direct way to combat matrix effects is to remove the interfering components.[11]
-
Action: If using protein precipitation, consider switching to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Phospholipid removal plates or cartridges are particularly effective for plasma samples.[3]
-
-
Optimize Chromatography: Chromatographic separation can move the Mebeverine acid peak away from regions of high ion suppression.[11]
-
Action: Modify your gradient to increase the retention of Mebeverine acid. Early-eluting compounds are often more susceptible to suppression from salts and other highly polar matrix components.[11] Consider a different stationary phase that offers alternative selectivity.
-
-
Change Ionization Source/Parameters:
-
Action: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11] If your instrumentation allows, test APCI to see if it reduces suppression. Also, optimize source parameters like gas flows and temperatures to improve desolvation efficiency.
-
Visualizing the Troubleshooting Workflow
The following diagram outlines the logical flow for diagnosing and resolving matrix effect-related issues.
Caption: A decision tree for troubleshooting matrix effects.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect in LC-MS bioanalysis?
A1: The matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting, undetected components in the sample matrix.[1][12] These components, which can include salts, proteins, and phospholipids, do not generate a signal themselves but interfere with the process of turning the analyte into gas-phase ions.[3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of quantitative analysis.[11]
Q2: Why is a deuterated internal standard like Mebeverine acid-d5 considered the "gold standard" for correcting matrix effects?
A2: A deuterated internal standard is a form of the analyte where several hydrogen atoms have been replaced by deuterium, a stable, heavy isotope of hydrogen.[13][14] Ideally, the deuterated standard (e.g., Mebeverine acid-d5) has nearly identical physicochemical properties to the non-labeled analyte (Mebeverine acid). This means it will behave almost identically during sample extraction and, crucially, will co-elute from the LC column. By co-eluting, it enters the mass spectrometer's ion source at the same time and is exposed to the same interfering matrix components.[5] Therefore, it experiences the same degree of ion suppression or enhancement. By measuring the ratio of the analyte signal to the internal standard signal, variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.
Q3: Can a deuterated internal standard ever fail to correct for matrix effects?
A3: Yes, under certain circumstances. The most common reason for failure is a lack of complete co-elution.[5] The substitution of hydrogen with the larger deuterium atom can sometimes slightly alter the compound's polarity, causing it to separate from the analyte on a high-resolution chromatography column.[5] If they elute at different times, they are exposed to different matrix components and thus different matrix effects, invalidating the correction. Another, rarer, scenario is if the analyte and IS have different ionization efficiencies that are affected disproportionately by the matrix.
Q4: What is the difference between "absolute" and "relative" matrix effects?
A4:
-
Absolute Matrix Effect refers to the overall impact of the matrix on the analyte's signal compared to a clean, neat solution. It is assessed by the Matrix Factor (MF). For example, an MF of 0.3 indicates 70% ion suppression.
-
Relative Matrix Effect refers to the variability of the matrix effect between different sources or lots of the same biological matrix (e.g., plasma from six different individuals). It is this variability that a good internal standard must correct for to ensure consistent results across a study population. The consistency is evaluated by the coefficient of variation (CV%) of the IS-normalized matrix factor.[10]
Q5: My method uses protein precipitation, which is fast. Do I really need to switch to a more complex method like SPE?
A5: It depends on the severity of the matrix effect. Protein precipitation is a non-selective sample preparation technique that removes proteins but leaves behind many other matrix components, such as phospholipids, which are major contributors to matrix effects.[3] If you are observing significant ion suppression and inconsistent results that cannot be solved by chromatography, switching to a more selective technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is a highly effective strategy.[11] The investment in developing a more robust extraction method often saves significant time and resources by preventing failed analytical runs and ensuring data integrity.
Visualizing the Matrix Effect Mechanism
The diagram below illustrates how co-eluting matrix components interfere with the ionization of Mebeverine acid and its deuterated internal standard.
Caption: How matrix components suppress analyte ionization.
References
-
Mei, H. (2024). Assessment of matrix effect in quantitative LC-MS bioanalysis. J. Anal. Bioanal. Tech, 1(1), 101. [Link]
-
European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
-
Veeprho. Mebeverine Acid-D5 (HCl). [Link]
-
Bioanalysis Zone. (2011). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Xing, J., et al. (2020). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 10(1), 1-9. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
Li, W., et al. (2012). Phospholipid-based matrix effects in LC-MS bioanalysis. Bioanalysis, 4(18), 2295-2314. [Link]
-
Modhave, Y. (2012). Matrix Effect in Bioanalysis: An Overview. International Journal of Pharmaceutical and Phytopharmacological Research, 2(2), 77-82. [Link]
-
Moskaleva, N., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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Slideshare. (2014). Bioanalytical method validation ema. [Link]
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Ye, X., et al. (2012). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Environmental Health, 75(3), 28-34. [Link]
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European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
-
Mathews, V., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010. [Link]
-
Amerispec. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
ResearchGate. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link]
-
Chromatography Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResearchGate. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link]
-
Bioanalysis Zone. (2014). Overcoming matrix effects: expectations set by guidelines. [Link]
-
Reddit. (2022). Accounting for the matrix effect. [Link]
-
American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? [Link]
-
Semantic Scholar. (2017). Figure 1 from HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. [Link]
-
ACS Publications. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]
-
Artis Standards. All Products: 'Mebeverine'. [Link]
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Technical Support Center: Troubleshooting Poor Peak Shape in the Chromatography of Mebeverine Acid D5
Welcome to the technical support guide for troubleshooting chromatographic issues related to Mebeverine acid D5. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving optimal peak shape during the analysis of this compound. Here, we will delve into the common causes of poor peak shape and provide systematic, evidence-based solutions.
Understanding the Analyte: this compound
This compound is the deuterated analog of Mebeverine acid, a primary metabolite of the antispasmodic drug Mebeverine.[][2] Understanding its chemical nature is the first step in troubleshooting. Mebeverine acid is an amphoteric compound, containing both a carboxylic acid group and a tertiary amine. This dual functionality means its ionization state is highly dependent on the pH of the mobile phase, which is a critical factor in chromatographic separations.[3][4][5]
| Property | Value/Information | Source |
| Chemical Name | 4-[1-(4-methoxyphenyl)propan-2-yl-(1,1,2,2,2-pentadeuterioethyl)amino]butanoic acid | [] |
| Molecular Formula | C16H20D5NO3 | [] |
| Molecular Weight | 284.41 g/mol | [] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Key Functional Groups | Tertiary Amine, Carboxylic Acid | Inferred from structure |
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address common problems encountered during the chromatographic analysis of this compound.
Q1: My peak for this compound is tailing significantly. What are the likely causes and how can I fix it?
Peak tailing is the most common peak shape issue, especially for basic compounds like this compound.[6][7] It's characterized by an asymmetrical peak where the latter half is broader than the front half.[8] The primary cause is often secondary interactions between the analyte and the stationary phase.[9][10]
Root Cause Analysis & Solutions
1. Silanol Interactions:
-
The "Why": Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[8][11] At mobile phase pH values above 3, these silanols can become ionized (Si-O-), creating negatively charged sites.[11][12] The positively charged tertiary amine of this compound can then interact with these sites through strong ionic forces, leading to a secondary retention mechanism that causes peak tailing.[7][9][11][12]
-
The Fix:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to pH 2.5-3) with an acidifier like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups, neutralizing their charge and minimizing ionic interactions.[9][10][11]
-
Use of End-Capped Columns: Employ a modern, high-purity, end-capped column. End-capping chemically derivatizes most of the residual silanols, reducing their availability for interaction.[11][12]
-
Competitive Displacement: Add a "silanol blocker" or a competing base to the mobile phase. A small concentration of an amine additive like triethylamine (TEA) can compete with the analyte for the active silanol sites.[6]
-
2. Mobile Phase pH Near Analyte's pKa:
-
The "Why": When the mobile phase pH is close to the pKa of the analyte's functional groups, the analyte can exist as a mixture of ionized and non-ionized forms. This dual state in the column leads to peak broadening and tailing.[3][4][12]
-
The Fix: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa values. For this compound, this would mean either a low pH (around 2.5-3) to ensure the amine is fully protonated and the carboxylic acid is neutral, or a higher pH (around 9-10, if using a pH-stable column) to have a neutral amine and an ionized carboxylic acid.
3. Column Contamination and Degradation:
-
The "Why": Accumulation of sample matrix components or strongly retained compounds on the column inlet can create active sites that cause tailing.[13] Over time, the bonded phase can also degrade, exposing more silanol groups.
-
The Fix:
Experimental Protocol: Optimizing Mobile Phase pH to Reduce Tailing
-
Initial Conditions:
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30-70% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Temperature: 30 °C
-
-
Modification 1 (Low pH):
-
Prepare Mobile Phase A as 0.1% Formic Acid in Water (pH ~2.7).
-
Prepare Mobile Phase B as 0.1% Formic Acid in Acetonitrile.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Inject the sample and observe the peak shape.
-
-
Modification 2 (Buffer Addition):
dot graph TD { A[Poor Peak Shape: Tailing] --> B{Identify Cause}; B --> C[Silanol Interactions]; B --> D[pH near pKa]; B --> E[Column Issues]; C --> F[Lower Mobile Phase pH]; C --> G[Use End-capped Column]; D --> H[Adjust pH +/- 2 units from pKa]; E --> I[Use Guard Column]; E --> J[Flush/Replace Column]; } caption: Troubleshooting workflow for peak tailing.
Q2: I'm observing peak fronting for this compound. What does this indicate?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing but can still occur.[8]
Root Cause Analysis & Solutions
1. Sample Overload:
-
The "Why": Injecting too much sample can saturate the stationary phase at the column inlet, leading to a non-linear distribution of the analyte between the mobile and stationary phases.[10][15]
-
The Fix:
-
Reduce the injection volume or dilute the sample.[15]
-
Inject a series of decreasing concentrations to see if the peak shape improves.
-
2. Incompatible Injection Solvent:
-
The "Why": If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly and in a distorted band.[13][15]
-
The Fix: Whenever possible, dissolve the sample in the initial mobile phase.[15] If a stronger solvent must be used for solubility, keep the injection volume as small as possible.[13]
3. Column Collapse or Void:
-
The "Why": A physical void at the head of the column, sometimes caused by pressure shocks or operating at an inappropriate pH or temperature, can lead to a distorted flow path and peak fronting.[10]
-
The Fix: This is a catastrophic column failure.[16] The column will need to be replaced. Using a guard column and operating within the manufacturer's recommended conditions can help prevent this.
dot graph TD { A[Poor Peak Shape: Fronting] --> B{Identify Cause}; B --> C[Sample Overload]; B --> D[Injection Solvent Mismatch]; B --> E[Column Void/Collapse]; C --> F[Reduce Injection Volume/Concentration]; D --> G[Dissolve Sample in Mobile Phase]; E --> H[Replace Column]; } caption: Troubleshooting workflow for peak fronting.
Q3: My peak is broad and shows poor efficiency. How can I improve it?
Broad peaks can be a result of several factors, often related to dispersion effects or suboptimal chromatographic conditions.
Root Cause Analysis & Solutions
1. Extra-Column Volume:
-
The "Why": Excessive volume in the system between the injector and the detector (e.g., long or wide-bore tubing) can cause the analyte band to spread out, resulting in broader peaks.[12] This is particularly noticeable in UHPLC systems.[9]
-
The Fix:
-
Use tubing with a smaller internal diameter (e.g., 0.005").[12]
-
Minimize tubing length between components.
-
Ensure all fittings are properly made to avoid dead volumes.
-
2. Suboptimal Flow Rate:
-
The "Why": The efficiency of a separation is dependent on the mobile phase flow rate, as described by the van Deemter equation. A flow rate that is too high or too low can lead to increased band broadening.
-
The Fix: Perform a flow rate optimization study (e.g., testing 0.8, 1.0, and 1.2 mL/min for a standard 4.6 mm ID column) to find the flow rate that provides the best peak efficiency (narrowest peak).
3. Inadequate Buffering or Use of Ion-Pairing Agents:
-
The "Why": For an amphoteric compound like this compound, maintaining a consistent ionization state is crucial. Insufficient buffering can lead to pH shifts within the column, causing band broadening.[6] In some cases, secondary interactions can be so strong that standard pH adjustments are not enough.
-
The Fix:
-
Increase Buffer Concentration: Ensure the buffer concentration is adequate, typically in the 10-25 mM range, to control the mobile phase pH effectively.[6]
-
Consider Ion-Pair Chromatography (IPC): If other strategies fail, an ion-pairing reagent can be added to the mobile phase.[17][18] For the positively charged amine on this compound, an anionic ion-pairing reagent like an alkyl sulfonate (e.g., sodium octanesulfonate) can be used.[19][20] This forms a neutral ion-pair with the analyte, which then interacts with the reversed-phase column via hydrophobic interactions, often resulting in improved peak shape.[17][18] However, IPC methods can have long equilibration times and may not be suitable for LC-MS.[17]
-
| Troubleshooting Strategy | Parameter to Change | Expected Outcome on Peak Shape |
| Reduce Silanol Interactions | Lower mobile phase pH to < 3 | Sharper, more symmetrical peak |
| Address Sample Overload | Decrease injection volume/concentration | Reduced fronting, more Gaussian shape |
| Minimize Extra-Column Volume | Use shorter, narrower ID tubing | Narrower peaks, increased efficiency |
| Improve pH Control | Increase buffer concentration (10-25 mM) | More consistent peak shape and retention |
| Mask Secondary Interactions | Add an ion-pairing reagent | Improved symmetry, but may alter retention |
Conclusion
Troubleshooting poor peak shape for this compound requires a systematic approach that begins with understanding the analyte's chemical properties. The most common issue, peak tailing, is typically rooted in secondary ionic interactions with the stationary phase. By carefully selecting the column chemistry and optimizing mobile phase parameters—particularly pH and buffer concentration—these undesirable interactions can be minimized, leading to sharp, symmetrical, and reproducible peaks. When standard approaches are insufficient, advanced techniques like the use of competing bases or ion-pairing reagents can be employed. Always remember to change only one parameter at a time to clearly identify the solution to your chromatographic challenge.
References
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- Chrom Tech, Inc. (2025).
- Pharma Growth Hub. (2023). What is the effect of free silanols in RPLC and how to reduce it?.
- HPLC Troubleshooting Guide.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
- Waters Corporation. Effect of pH on LC-MS Analysis of Amines.
- PubMed. (2024).
- Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
- ACD/Labs. (2022).
- Spectroscopy Online. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
- Element Lab Solutions. Peak Tailing in HPLC.
- YouTube. (2025). HPLC PEAK TAILING | 5 MOST COMMON CAUSES #hplcpeaktailing.
- Mebeverine Hydrochloride Analysis in Pharmaceutical Manufacture using a Novel RP HPLC Method.
- (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- NIH.
- ResearchGate. (2025).
- Scite.ai. Sensitive High-Performance Liquid Chromatographic Determination of Mebeverine in Plasma Using Fluorescence Detection.
- BOC Sciences. CAS 2070015-30-2 Mebeverine Acid-[d5].
- Mathews Open Access Journals. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma.
- TCI Chemicals. Ion-Pair Reagents for HPLC.
- Walsh Medical Media. (2014). A Novel Validated Analytical Method Development for the Binary Mixture of Mebeverine and Chlordiazepoxide in Pharmaceutical For.
- Ion pair chrom
- (2023). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
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- The Importance of Mobile Phase pH in Chromatographic Separ
- Technology Networks. (2024).
- ResearchGate. (2025). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites.
- MedchemExpress.com. Mebeverine metabolite Mebeverine acid-d 5.
- Agilent.
- Poor peak shape.
- HALO Columns. (2023).
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- Scribd.
- MedChemExpress. Mebeverine acid-d5 hydrochloride.
- (2018). Development and Validation of Mebeverine Hydrochloride Assay by RP-HPLC Method.
- ResearchGate. (2025).
- Clearsynth. Mebeverine Acid-d5 Hydrochloride.
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Minimizing isotopic crosstalk between Mebeverine acid and Mebeverine acid D5
A Guide to Minimizing Isotopic Crosstalk in LC-MS/MS Bioanalysis
Welcome to the technical support center for the bioanalysis of Mebeverine acid. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot the analytical challenge of isotopic crosstalk between Mebeverine acid and its stable isotope-labeled internal standard (SIL-IS), Mebeverine acid D5. As Senior Application Scientists, we provide not just protocols, but the underlying scientific reasoning to empower you to develop robust and reliable bioanalytical methods.
Understanding Isotopic Crosstalk: The "Why"
In quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS), SIL-ISs are the gold standard for correcting analytical variability.[1] They are chemically identical to the analyte, ensuring they behave similarly during sample extraction, chromatography, and ionization.[2] However, a phenomenon known as isotopic crosstalk can compromise data accuracy.
What is Isotopic Crosstalk?
Isotopic crosstalk occurs when the signal from the analyte (Mebeverine acid) contributes to the signal of the internal standard (this compound), or vice-versa. This interference leads to an inaccurate response ratio, which can bias the quantification, particularly at the lower and upper limits of the calibration curve.[3]
Primary Causes:
-
Natural Isotopic Abundance: All elements have naturally occurring heavier isotopes (e.g., ¹³C, ²H). A high concentration of the analyte can produce a signal at the mass-to-charge ratio (m/z) of the internal standard due to the combined mass of its own naturally abundant heavy isotopes.[4] For example, the M+5 peak of Mebeverine acid could potentially interfere with the M peak of this compound.
-
Isotopic Purity of the Standard: The this compound standard may contain a small percentage of the unlabeled (D0) Mebeverine acid.[5] This impurity will directly contribute to the analyte signal. Conversely, and more commonly for this issue, high concentrations of the analyte can interfere with the IS channel.
-
In-Source Fragmentation: Unstable molecules can fragment within the ion source of the mass spectrometer before mass selection in the first quadrupole. If a fragment of the analyte has the same m/z as the internal standard, it can create a false signal.[6]
-
Collision Cell Crosstalk: In a triple quadrupole mass spectrometer, if ions from one MRM transition are not completely cleared from the collision cell before the next transition is monitored, they can be incorrectly detected. This is more prevalent with very fast chromatography and short dwell times.[7][8]
Caption: Conceptual Diagram of Isotopic Crosstalk.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for Mebeverine acid and its D5 internal standard?
Based on published literature, common Multiple Reaction Monitoring (MRM) transitions are:
-
Mebeverine Acid (MA): Precursor ion m/z 280 → Product ion m/z 121.[9]
-
This compound (MA-D5): Precursor ion m/z 285 → Product ion m/z 121.[9]
Note: These values should be empirically optimized on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Reference |
| Mebeverine Acid | 280.0 | 121.0 | Positive | [9] |
| Mebeverine Acid-D5 | 285.0 | 121.0 | Positive | [9] |
Q2: What is an acceptable level of isotopic crosstalk?
According to regulatory guidelines from bodies like the EMA and FDA, when assessing selectivity, the response of an interfering component should be less than 20% of the lower limit of quantification (LLOQ) for the analyte, and 5% for the internal standard.[10] Therefore, the contribution of the highest calibration standard (ULOQ) of Mebeverine acid to the this compound signal should not exceed 5% of the D5 response in a blank sample.
Q3: Can't I just subtract the crosstalk contribution mathematically?
While mathematical corrections are possible, they are complex and often not favored by regulatory agencies.[11] The primary goal should always be to minimize crosstalk through analytical method optimization. A clean method is always more robust and defensible.
Q4: My deuterated internal standard is separating slightly from my analyte on the chromatography column. Is this a problem?
Yes, this is a significant issue known as the "deuterium isotope effect". Even a slight separation can expose the analyte and internal standard to different matrix effects, defeating the purpose of using a SIL-IS.[12] If this occurs, chromatographic conditions must be adjusted to ensure co-elution.
Troubleshooting Guide: A Step-by-Step Approach
If you suspect isotopic crosstalk is affecting your assay, follow this logical workflow to diagnose and resolve the issue.
Caption: Troubleshooting Workflow for Isotopic Crosstalk.
Protocol 1: Quantifying the Contribution of Analyte to the Internal Standard Signal
Objective: To experimentally measure the percentage of signal in the this compound MRM channel that originates from a high concentration of Mebeverine acid.
Methodology:
-
Prepare Samples:
-
Blank Sample: A processed blank matrix sample (e.g., plasma) containing only the internal standard (this compound) at its working concentration.
-
ULOQ Sample: A processed blank matrix sample spiked with Mebeverine acid at the Upper Limit of Quantification (ULOQ) concentration, but without the internal standard.
-
-
Acquisition: Inject both samples and acquire data using the established LC-MS/MS method, monitoring both the Mebeverine acid and this compound MRM transitions.
-
Data Analysis:
-
Measure the peak area of this compound in the "Blank Sample" (let's call this Area_IS_Response).
-
Measure the peak area, if any, in the this compound channel at the retention time of the analyte in the "ULOQ Sample" (let's call this Area_Crosstalk).
-
-
Calculation:
-
% Crosstalk = (Area_Crosstalk / Area_IS_Response) * 100
-
-
Assessment:
-
If % Crosstalk is ≤ 5% , your method is likely acceptable from a regulatory standpoint.[10]
-
If % Crosstalk is > 5% , proceed to Protocol 2.
-
Protocol 2: Chromatographic Optimization
Objective: To ensure baseline separation of Mebeverine acid from matrix interferences and perfect co-elution with this compound. While crosstalk is a mass spectrometry issue, poor chromatography can exacerbate it by causing ion suppression that differentially affects the analyte and IS.
Methodology:
-
Assess Co-elution: Inject a mid-level QC sample containing both analyte and IS. Overlay the chromatograms for Mebeverine acid and this compound. The retention times should be identical. If the D5-IS elutes slightly earlier or later (deuterium effect), adjust the chromatography.
-
Modify Gradient:
-
Problem: IS and analyte are separated.
-
Solution: Decrease the ramp of the organic mobile phase. A shallower gradient can improve resolution and often brings deuterated pairs back together.
-
-
Change Mobile Phase/Column:
-
Problem: Persistent separation or poor peak shape.
-
Solution: Consider alternative organic solvents (e.g., methanol vs. acetonitrile) or a different column chemistry (e.g., C8 vs. C18). A column with slightly lower resolving power might paradoxically help achieve co-elution.[12]
-
-
Re-evaluate: After making adjustments, repeat Protocol 1 to see if the crosstalk percentage has decreased. If it remains high, the issue is likely rooted in the mass spectrometer settings.
Protocol 3: Mass Spectrometry Parameter Optimization
Objective: To increase the specificity of the MRM transitions and optimize fragmentation to minimize interference.
Methodology:
-
Product Ion Selection:
-
Infuse a standard solution of Mebeverine acid and perform a product ion scan.
-
Look for other potential product ions besides m/z 121. Sometimes a less abundant but more specific fragment can be chosen that has no overlap from the analyte's isotopic peaks.
-
-
Collision Energy (CE) Optimization:
-
The amount of energy used to fragment the precursor ion can dramatically affect ion ratios. Crosstalk can occur if the fragmentation pathway is not specific.
-
Experiment: Set up a series of injections of a Mebeverine acid standard. In each injection, ramp the collision energy (e.g., from 5 eV to 40 eV in 2 eV increments).[13]
-
Analysis: Plot the intensity of the desired product ion (m/z 121) against the collision energy. Do the same for any potential interfering ions.
-
Goal: Find a CE value that provides maximum intensity for your target product ion while minimizing the formation of fragments that could contribute to crosstalk.[14]
-
-
Dwell Time and Pause Time:
-
For very narrow chromatographic peaks (< 5 seconds), ensure your dwell time is sufficient to acquire 15-20 data points across the peak.
-
If you suspect collision cell crosstalk, slightly increasing the inter-scan delay or pause time (e.g., to 5 ms) can allow the collision cell to fully clear between monitoring the analyte and IS transitions.[7]
-
Advanced Optimization Strategies
If significant crosstalk persists after thorough optimization, a more advanced strategy may be required. This can involve selecting a less abundant isotope of the SIL-IS as the precursor ion, provided it has minimal contribution from the analyte's natural isotopes.[6][11] This is a complex approach that requires careful calculation of theoretical isotopic distributions but can be a powerful tool for challenging assays.
By systematically applying these principles and protocols, you can develop a robust, reliable, and regulatory-compliant LC-MS/MS method for Mebeverine acid, ensuring the highest quality data for your research and development programs.
References
-
Mathews Open Access Journals. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Available from: [Link]
-
Journal of Chromatographic Science. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available from: [Link]
-
Future Science. (2011). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Available from: [Link]
-
PubMed. (n.d.). Reliable procedures to evaluate and repair crosstalk for bioanalytical MS/MS assays. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Available from: [Link]
-
Biotech Pioneer. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Available from: [Link]
-
National Institutes of Health (NIH). (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]
-
ACS Publications. (n.d.). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Available from: [Link]
-
MDPI. (n.d.). Optimizing Collision Energy for Improved Molecular Networking in Non-targeted Lipidomics. Available from: [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Available from: [Link]
-
PubMed. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
ResearchGate. (n.d.). Reliable Procedures to Evaluate and Repair Crosstalk for Bioanalytical MS/MS Assays. Available from: [Link]
-
PubMed. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Available from: [Link]
-
ResearchGate. (n.d.). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. Available from: [Link]
-
PubMed. (2023). Optimum collision energies for proteomics: The impact of ion mobility separation. Available from: [Link]
-
Skyline. (n.d.). Skyline Collision Energy Optimization. Available from: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
-
Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Available from: [Link]
-
International Council for Harmonisation (ICH). (2019). ICH M10: Bioanalytical Method Validation. Available from: [Link]
-
ResearchGate. (n.d.). (PDF) Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Available from: [Link]
-
European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis - Step 5. Available from: [Link]
-
International Council for Harmonisation (ICH). (2019). ICH Harmonised Guideline for Bioanalytical Method Validation (Draft version). Available from: [Link]
-
PubMed. (n.d.). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Available from: [Link]
-
Bioanalysis Zone. (n.d.). ICH M10 Bioanalytical Method Validation. Available from: [Link]
-
ResearchGate. (n.d.). Typical MRM chromatograms of main metabolites of mebeverine and ISTD... Available from: [Link]
-
ResearchGate. (n.d.). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Available from: [Link]
-
Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Available from: [Link]
-
ResearchGate. (n.d.). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines: Chromatographic methods and ISR. Available from: [Link]
-
PubMed. (2014). New US FDA Draft Guidance on Bioanalytical Method Validation Versus Current FDA and EMA Guidelines: Chromatographic Methods and ISR. Available from: [Link]
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Navigating the Nuances of Mebeverine Acid D5 Extraction: A Technical Guide to Ensuring Analyte Stability
Welcome to the technical support center for the bioanalysis of Mebeverine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on ensuring the stability of Mebeverine acid D5 during sample extraction. As an internal standard for the quantification of the major metabolite Mebeverine acid, the stability of this compound is paramount for accurate and reliable pharmacokinetic and toxicokinetic studies. This document will delve into the critical factors influencing its stability and provide troubleshooting guidance to navigate the challenges you may encounter in your laboratory.
Understanding the Analyte: Mebeverine and its Metabolites
Mebeverine, an antispasmodic drug, is notoriously unstable in biological matrices. It undergoes rapid and extensive first-pass metabolism, primarily through hydrolysis of its ester group, yielding Mebeverine alcohol and Veratric acid.[1] Mebeverine acid is a key secondary metabolite and a major circulating analyte, making it a crucial marker for assessing exposure to the parent drug.[2]
This compound is the deuterated analog of Mebeverine acid and is the preferred internal standard for its quantification. Its structural similarity ensures that it mimics the behavior of the analyte during extraction and analysis, correcting for variability. However, this also means it is susceptible to similar stability issues.
A critical, yet often overlooked, aspect of Mebeverine's instability is its susceptibility to base-catalyzed hydrolysis.[3] While Mebeverine is more stable under acidic conditions, alkaline environments rapidly degrade the parent molecule. Conversely, Mebeverine acid, lacking the ester functional group, is inherently more resistant to hydrolysis.
The Core Challenge: Maintaining Stability During Extraction
The primary goal of any extraction method is to isolate the analyte of interest from the complex biological matrix with high and reproducible recovery, while minimizing degradation. For this compound, the main threat to its stability during extraction is not hydrolysis, as with the parent drug, but rather the potential for degradation under suboptimal pH and temperature conditions, as well as the choice of extraction solvent.
Caption: Factors influencing this compound stability during extraction.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and challenges encountered during the extraction of this compound.
Q1: What is the most critical parameter to control during the extraction of this compound?
A1: pH is the single most important factor. While Mebeverine acid is more stable than its parent compound, extreme pH values can still lead to degradation. More importantly, the pH dictates the ionization state of the carboxylic acid group, which is crucial for efficient extraction.
-
The Science: The pKa of a carboxylic acid is typically in the range of 3-5. To ensure Mebeverine acid is in its neutral, non-ionized form for optimal extraction into an organic solvent during Liquid-Liquid Extraction (LLE) or for retention on a reversed-phase Solid-Phase Extraction (SPE) sorbent, the pH of the sample should be adjusted to at least 2 pH units below its pKa. Conversely, for anion exchange SPE, the pH should be adjusted to at least 2 pH units above the pKa to ensure the molecule is ionized.
-
Troubleshooting:
-
Low Recovery in LLE/Reversed-Phase SPE: If you are experiencing low recovery, it is highly likely that the pH of your sample is too high, causing the this compound to be ionized and remain in the aqueous phase. Solution: Acidify your sample with a suitable acid (e.g., formic acid, phosphoric acid) to a pH of approximately 2-3.
-
Inconsistent Results: Fluctuations in the final pH of your samples can lead to variable extraction efficiency and, consequently, inconsistent results. Solution: Always verify the pH of each sample after acidification and before proceeding with the extraction.
-
Q2: Which extraction method is recommended for this compound: LLE, SPE, or Protein Precipitation (PPT)?
A2: The choice of extraction method depends on several factors, including the required sample cleanup, desired recovery, and throughput.
| Extraction Method | Principle | Advantages | Disadvantages | Recommendation for this compound |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its solubility. | Simple, inexpensive. | Can be labor-intensive, may form emulsions, less selective. | Suitable. A common approach involves acidifying the plasma sample and extracting with a water-immiscible organic solvent. |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | High selectivity, good sample cleanup, amenable to automation. | More expensive, requires method development. | Highly Recommended. Reversed-phase or mixed-mode anion exchange SPE can provide excellent recovery and clean extracts. |
| Protein Precipitation (PPT) | Removal of proteins by adding an organic solvent or acid. | Fast, simple, high-throughput. | Less effective at removing other matrix components (e.g., phospholipids), which can cause ion suppression in LC-MS/MS. | Viable for high-throughput screening, but may require further optimization to mitigate matrix effects. |
-
Expert Insight: For quantitative bioanalysis, SPE is often the preferred method due to its superior sample cleanup, which can significantly reduce matrix effects and improve the overall robustness of the assay.
Q3: What are the best practices for handling deuterated internal standards like this compound to prevent isotopic exchange?
A3: Deuterium labels on a molecule are generally stable. However, under certain conditions, back-exchange with protons from the solvent can occur, compromising the integrity of the internal standard.
-
Key Considerations:
-
Position of the Deuterium Atoms: The deuterium atoms in this compound are on the ethyl group, which are not readily exchangeable under typical extraction conditions. Deuterium atoms on heteroatoms (O, N, S) are much more prone to exchange.[4]
-
pH Extremes: While unlikely to be a significant issue with this compound, prolonged exposure to very strong acids or bases could potentially facilitate exchange.
-
Solvent Choice: Protic solvents (e.g., water, methanol) are the source of protons for exchange. However, for the C-D bonds in this compound, this is not a major concern.
-
-
Best Practices:
-
Store the this compound stock solution in an aprotic solvent if possible, although methanol is commonly used and generally acceptable.
-
Avoid unnecessarily harsh pH conditions during extraction.
-
During method validation, it is good practice to assess the stability of the deuterated internal standard by incubating it in the biological matrix under the intended storage and processing conditions and monitoring for any loss of the deuterium label.
-
Recommended Extraction Protocols
The following are detailed, step-by-step protocols for LLE and SPE that have been designed to maximize the stability and recovery of this compound.
Protocol 1: Liquid-Liquid Extraction (LLE)
Caption: Liquid-Liquid Extraction workflow for this compound.
Step-by-Step Methodology:
-
Sample Preparation: To 100 µL of plasma in a polypropylene tube, add 10 µL of this compound internal standard working solution.
-
Acidification: Add 50 µL of 1 M hydrochloric acid or an appropriate volume of formic acid to acidify the sample to a pH of approximately 3. Vortex briefly.
-
Extraction: Add 1 mL of a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mixing: Vortex the mixture for 5-10 minutes to ensure thorough extraction.
-
Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) - Reversed-Phase
Caption: Solid-Phase Extraction (Reversed-Phase) workflow.
Step-by-Step Methodology:
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of this compound internal standard working solution. Then, add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Concluding Remarks
Ensuring the stability of this compound is not merely a procedural step but a cornerstone of generating high-quality, reliable bioanalytical data. By understanding the fundamental chemistry of the analyte and implementing robust extraction protocols with meticulous control over pH, researchers can confidently quantify Mebeverine acid and contribute to a clearer understanding of Mebeverine's pharmacokinetics. This guide provides a framework for developing and troubleshooting your extraction methods, empowering you to achieve accurate and reproducible results in your critical research endeavors.
References
- Dickinson, R. G., et al. (1991). Facile hydrolysis of mebeverine in vitro and in vivo: negligible circulating concentrations of the drug after oral administration. Journal of Pharmaceutical Sciences, 80(10), 952-957.
- Elliott, S., & Burgess, V. A. (2006). Investigative implications of the instability and metabolism of mebeverine. Journal of analytical toxicology, 30(1), 21-26.
- Kristinsson, J., Snorradóttir, I., & Jóhannsson, M. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry. Pharmacology & toxicology, 74(3), 174-180.
- Stockis, A., Guelen, P. J., & de Vos, D. (2002). Identification of mebeverine acid as the main circulating metabolite of mebeverine in man. Journal of pharmaceutical and biomedical analysis, 29(1-2), 343-348.
- Decker, J. S., et al. (2023). Precipitation and Extraction Methods for Protein Purification: A Meta-Analysis of Purification Performance and Cost-Effectiveness. bioRxiv.
- Srinivasan, V., et al. (2011). STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD.
- Khokhlov, A. L., et al. (2017). The Rapid and Sensitive Hplc-Ms/Ms-Method of Determination of Mebeverine Metabolites in Human Plasma. Mathews Journal of Pharmaceutical Sciences, 2(1), 010.
- Agilent Technologies. (2011).
-
Elliott, S. (2006). Investigative Implications of the Instability and Metabolism of Mebeverine. Oxford Academic. [Link]
- Souri, E., Aghdami, A. N., & Adib, N. (2014). A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in pharmaceutical sciences, 9(3), 199–206.
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Chemistry LibreTexts. (2022). Acid-Base Extraction. [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Esters. [Link]
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
- D'Alessandro, A., et al. (2016). Characterization of rapid extraction protocols for high-throughput metabolomics. Metabolomics, 12(10), 1-11.
- Roinestad, K. S., et al. (2015). Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature. European Journal of Pharmaceutics and Biopharmaceutics, 93, 196-204.
-
WADA. (2020). WADA Technical Letter – TL02 MEBEVERINE METABOLISM. [Link]
-
University of Calgary. (n.d.). Hydrolysis of Esters. [Link]
- Wang, G., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Polymers, 14(13), 2568.
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- 3. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Ensuring long-term stability of Mebeverine acid D5 in stock solutions
An In-Depth Guide for Researchers and Drug Development Professionals on Ensuring the Long-Term Stability of Mebeverine Acid D5 in Stock Solutions
Welcome to the technical support center. This guide is designed to provide you, our fellow scientists, with expert-driven advice and practical protocols for maintaining the integrity of your this compound isotopically labeled standards. As a critical component in quantitative bioanalysis, typically by LC-MS, the stability of your internal standard is paramount for generating accurate and reproducible data. This document moves beyond simple instructions to explain the underlying chemical principles and provide self-validating workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common queries regarding the handling and storage of this compound.
Q1: What are the absolute recommended storage conditions for a this compound stock solution?
For maximum long-term stability, stock solutions of this compound should be stored at -80°C .[1] Commercial suppliers recommend that under these conditions, the solution is stable for up to 6 months . For shorter-term storage, -20°C is acceptable for up to 1 month .[1] It is crucial to aliquot the stock solution into single-use volumes before freezing to prevent repeated freeze-thaw cycles, which can accelerate degradation.
Q2: Which solvent is best for preparing my stock solution?
The choice of solvent is critical for both solubility and stability. This compound is soluble in solvents like DMSO, Chloroform, and Methanol.[1][]
-
Recommendation: For LC-MS applications, acetonitrile or methanol are common choices. However, given the deuterated nature of the standard, an aprotic solvent like acetonitrile or DMSO is theoretically superior to a protic solvent like methanol.
-
Causality: The D5 label is on the ethyl group.[][3] Protic solvents contain exchangeable protons (e.g., the -OH group in methanol) that could, under certain conditions (e.g., presence of acid/base catalysts), facilitate hydrogen-deuterium (H/D) exchange.[4] While the C-D bond is generally stable, using an aprotic solvent minimizes this risk entirely, ensuring the isotopic integrity of the standard.[5][6]
Q3: How long can I trust my prepared stock solution?
The stability period is dictated by storage conditions. The table below summarizes supplier recommendations, which should be treated as the maximum validated shelf-life without conducting your own stability study.
| Storage Temperature | Recommended Maximum Duration | Key Considerations |
| -80°C | 6 months [1] | Optimal for long-term storage. Must be in a sealed, moisture-proof container. |
| -20°C | 1 month [1] | Suitable for short-term or in-use stocks. |
| 2-8°C (Refrigerated) | Not recommended for long-term storage | While methanolic solutions of the parent drug (Mebeverine HCl) show stability for ~7 days at 4°C[7], it is not advisable for the deuterated standard without validation. |
| Room Temperature | For working solutions only (hours) | Prepare working solutions fresh daily from a frozen stock.[8] Solution stability in the mobile phase has been shown to be acceptable for at least 24 hours for the parent compound.[7] |
Q4: What are the primary degradation pathways I should be aware of?
Mebeverine Acid is a metabolite of the drug Mebeverine, which is an ester. The formation of Mebeverine Acid is a result of the primary degradation pathway for Mebeverine: hydrolysis .[9][10] Mebeverine is highly unstable under basic (alkaline) conditions and also degrades under acidic and oxidative stress.[7][11][12][13]
-
For this compound: While it is more stable than its parent ester, it can still be susceptible to:
-
Oxidation: The tertiary amine and aromatic ring can be sites for oxidation. Studies on the parent compound showed degradation in the presence of hydrogen peroxide.[7][14]
-
Photodegradation: It is a standard best practice to protect all analytical standards from light by using amber vials or storing them in the dark.[5] While Mebeverine has shown relative stability to light in some studies[7], this should not be taken for granted.
-
The diagram below illustrates the relationship between Mebeverine and its primary hydrolytic degradation products.
Caption: Formation of Mebeverine Acid from Mebeverine hydrolysis.
Troubleshooting Guide
This section provides solutions to common problems that may indicate stock solution instability.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or drifting calibration curve results. | Degradation of the internal standard (IS) stock solution, leading to inaccurate concentrations. | 1. Discard the current working and stock solutions. 2. Prepare a fresh stock solution from the original solid material following the protocol below. 3. Verify the concentration of the new stock solution against a separately prepared standard if possible. |
| Appearance of new, unexpected peaks in blank runs using the IS. | The new peaks are likely degradation products of this compound. | 1. Confirm the identity of the degradation products if possible (e.g., using high-resolution MS). 2. Review storage conditions. Was the solution exposed to light, high temperatures, or repeated freeze-thaw cycles? 3. Prepare a fresh stock solution and implement stricter storage protocols (aliquoting, use of amber vials, dedicated freezer space). |
| Gradual loss of IS signal intensity over several analytical runs. | This strongly suggests ongoing degradation of the IS in the working solution, potentially on the benchtop or in the autosampler. | 1. Perform a benchtop stability test. Analyze the working solution at time zero and then after several hours (e.g., 4, 8, 24h) at room temperature. A decrease in peak area >15% indicates instability.[15] 2. Prepare working solutions more frequently or in smaller volumes. 3. If using an autosampler, ensure it is temperature-controlled (typically set to 4-10°C). |
Experimental Protocols
These protocols provide a self-validating system for preparing and confirming the stability of your stock solutions.
Protocol 1: Preparation of a Primary Stock Solution (e.g., 1 mg/mL)
This protocol details the standard procedure for creating a concentrated stock solution from solid material.
Materials:
-
This compound solid material
-
Class A volumetric flask (e.g., 10 mL)
-
Analytical balance (readable to at least 0.01 mg)
-
High-purity aprotic solvent (e.g., HPLC-grade Acetonitrile or DMSO)
-
Amber, screw-cap vials for aliquoting
Procedure:
-
Equilibration: Allow the container of solid this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent moisture condensation.
-
Weighing: Accurately weigh approximately 10 mg of the solid material. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed solid to the 10 mL volumetric flask.[16] Use small volumes of the chosen solvent to rinse the weighing vessel and ensure all material is transferred.
-
Solubilization: Add solvent to the flask until it is about 70% full. Gently swirl or sonicate for a few minutes to ensure complete dissolution.[7]
-
Dilution to Volume: Once dissolved and returned to room temperature, carefully add the solvent up to the calibration mark on the volumetric flask.
-
Homogenization: Cap the flask and invert it 15-20 times to ensure the solution is thoroughly mixed.
-
Aliquoting & Storage: Immediately dispense the stock solution into pre-labeled, single-use amber vials. Store these aliquots in a sealed container at -80°C .
Protocol 2: Performing a Short-Term Stability Assessment
This workflow allows you to verify the stability of your stock solution under your specific laboratory conditions. It is based on principles outlined in regulatory stability testing guidelines.[17][18][19]
Caption: Workflow for a multi-condition stability assessment study.
Procedure:
-
Preparation: Prepare a fresh stock solution of this compound as described in Protocol 1. This is your Time 0 (T0) sample.
-
Initial Analysis (T0): Immediately dilute an aliquot of the T0 stock to a working concentration and analyze it via your LC-MS method. Record the peak area and check for any impurity peaks. This is your baseline reference.
-
Storage: Store aliquots of the same stock solution under different conditions:
-
Control: -80°C
-
Test Condition 1: -20°C
-
Test Condition 2 (Optional Stress): 4°C
-
-
Time-Point Analysis: At predefined intervals (e.g., 1 week, 1 month, 3 months), retrieve one aliquot from each storage condition.
-
Analysis: Allow the aliquot to thaw completely and reach room temperature. Prepare a working solution and analyze it using the exact same LC-MS method as the T0 sample.
-
Evaluation: Compare the results to the T0 data.
-
Acceptance Criteria: The mean peak area of the stored sample should be within ±15% of the T0 sample's mean peak area.[15]
-
Purity Check: There should be no significant increase in the area of existing impurity peaks or the appearance of new degradation peaks.
-
This self-validating process provides empirical data on the stability of your this compound standard in your chosen solvent and under your actual laboratory storage conditions, lending the highest degree of confidence to your experimental results.
References
-
Investigative Implications of the Instability and Metabolism of Mebeverine. Journal of Analytical Toxicology. [Link]
-
A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. Research in Pharmaceutical Sciences. [Link]
-
A Stability Indicating HPLC Method for Determination of Mebeverine in the Presence of Its Degradation Products and Kinetic Study of Its Degradation in Oxidative Condition. PubMed. [Link]
-
How Do You Prepare Reference Standards and Solutions?. Spectroscopy Online. [Link]
-
Analytical Method Development and Stability Indicating an RP-HPLC Method for Determination of Mebeverine HCl and Chlordiazepoxid. ResearchGate. [Link]
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A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition. ResearchGate. [Link]
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STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]
-
Guide To Preparation of Stock Standard Solutions. Scribd. [Link]
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How To Make A Standard Solution. The Chemistry Blog. [Link]
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What is the procedure to create stock solutions?. Chemistry Stack Exchange. [Link]
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Preparing Solutions. Chemistry LibreTexts. [Link]
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STRESS DEGRADATION STUDIES ON MEBEVERINE HYDROCHLORIDE AND DEVELOPMENT OF A VALIDATED STABILITY INDICATING UPLC METHOD. Taylor & Francis Online. [Link]
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Chemical Name : Mebeverine Acid-d5. Pharmaffiliates. [Link]
-
Mebeverine. PubChem - NIH. [Link]
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Stress degradation studies on mebeverine hydrochloride and development of a validated stability indicating UPLC method. ResearchGate. [Link]
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Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Paho.org. [Link]
-
CPMP/ICH/2736/99 NOTE FOR GUIDELINE ON STABILITY TESTING. European Medicines Agency. [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Food and Drug Administration (Myanmar). [Link]
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Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. National Institutes of Health (NIH). [Link]
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How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]
-
ASEAN Guideline on Stability Study of Drug Product. ASEAN. [Link]
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Public Assessment Report: Mebeverine HCl Aurobindo Retard 200 mg. Geneesmiddeleninformatiebank. [Link]
-
A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. National Institutes of Health (NIH). [Link]
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A new validated chiral RP-HPLC method for the determination of stability of mebeverine enantiomers in the presence of its degradation products. ResearchGate. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of an LC-MS/MS Method for Mebeverine Acid Using a Stable Isotope-Labeled Internal Standard
This guide provides an in-depth, technically-grounded walkthrough for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Mebeverine Acid, utilizing its stable isotope-labeled (SIL) internal standard, Mebeverine Acid D5. This document moves beyond a simple checklist of steps, delving into the scientific rationale behind each experimental choice to ensure the development of a robust, reliable, and defensible bioanalytical method suitable for regulated studies.
The Foundational Rationale: Why This Analyte, This Method, This Standard?
A robust bioanalytical method is not born from a template but from a deep understanding of the analyte's chemistry, metabolism, and the analytical challenges it presents. The choices we make at the outset dictate the ultimate success and reliability of our data.
The Analyte: Mebeverine Acid - The True Pharmacokinetic Marker
Mebeverine, an antispasmodic drug, is a classic example of an extensively metabolized compound. As an ester, it is subject to rapid, esterase-catalyzed hydrolysis during its first pass through the liver.[1] This metabolic process is so efficient that the parent drug, mebeverine, is often undetectable or present at negligible concentrations in systemic circulation following oral administration.[2][3] The primary metabolic pathway involves cleavage into mebeverine alcohol and veratric acid. The mebeverine alcohol moiety is further oxidized to form Mebeverine Acid , which has been identified as the main circulating metabolite in humans.[4][5] Consequently, for pharmacokinetic (PK) and bioequivalence (BE) studies, Mebeverine Acid is the most relevant and reliable analyte to quantify as a marker of exposure to mebeverine.[4][6]
The Technique: LC-MS/MS - The Gold Standard for Bioanalysis
The quantification of drug metabolites in complex biological matrices like plasma demands a technique with high sensitivity and selectivity. LC-MS/MS is the undisputed gold standard for this purpose. Its power lies in the combination of the liquid chromatography (LC) front-end, which separates the analyte of interest from endogenous matrix components, and the tandem mass spectrometry (MS/MS) detector, which provides two levels of mass-based specificity (precursor ion and product ion), virtually eliminating interferences and allowing for precise quantification at low concentrations.
The Internal Standard: this compound - The Key to Precision and Accuracy
The choice of internal standard (IS) is arguably one of the most critical decisions in quantitative LC-MS/MS. While structural analogs can be used, a stable isotope-labeled internal standard, such as this compound, is the ideal choice.[7][8] A SIL-IS is chemically identical to the analyte, with the only difference being a slight increase in mass due to the incorporation of heavy isotopes (in this case, five deuterium atoms).[9]
This near-identical chemical nature ensures that the SIL-IS and the analyte exhibit the same behavior throughout the entire analytical process:
-
Sample Extraction: They have identical recovery rates.
-
Chromatography: They co-elute, meaning they are exposed to the exact same matrix components at the same time.[10]
-
Ionization: They experience the same degree of ion suppression or enhancement in the mass spectrometer's source.[10][11]
By tracking the analyte's response relative to the SIL-IS's response, we can effectively normalize for any variability, leading to superior accuracy and precision.[7][12]
The Bioanalytical Method Validation Workflow
Method validation is a systematic process to demonstrate that the analytical procedure is suitable for its intended purpose.[13][14] The workflow follows a logical progression from initial system checks to a comprehensive assessment of the method's performance under various conditions.
Caption: High-level workflow for bioanalytical method validation.
Experimental Protocols and Acceptance Criteria
The following sections detail the experimental design for each validation parameter, grounded in the principles of the ICH M10 Bioanalytical Method Validation Guideline.[13][14][15]
System Suitability
-
Causality: Before any validation experiments, we must confirm that the LC-MS/MS system is operating correctly. This ensures that any observed variability is due to the method or matrix, not instrument malfunction.
-
Protocol:
-
Prepare a solution of Mebeverine Acid and this compound in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Inject this solution 5-6 times at the beginning of each analytical run.
-
Monitor the retention time and peak area of both the analyte and the internal standard.
-
-
Acceptance Criteria: The percent coefficient of variation (%CV) for the peak area and retention time should be ≤ 15%.
Selectivity and Specificity
-
Causality: This test ensures that endogenous components or other substances present in the biological matrix do not interfere with the detection of Mebeverine Acid or this compound.
-
Protocol:
-
Analyze blank plasma samples from at least six different individual sources (lots).
-
Each blank sample is processed through the extraction procedure.
-
Analyze a Lower Limit of Quantification (LLOQ) level sample.
-
-
Acceptance Criteria: The response of any interfering peaks in the blank samples at the retention time of Mebeverine Acid must be ≤ 20% of the response of the LLOQ. The response at the retention time of the IS must be ≤ 5% of its response in the LLOQ sample.[16]
Calibration Curve, Linearity, and LLOQ
-
Causality: This establishes the relationship between the concentration of the analyte and the instrument's response over a defined range. The LLOQ defines the lower boundary of this range, representing the lowest concentration that can be measured with acceptable accuracy and precision.[16]
-
Protocol:
-
Prepare a series of calibration standards (typically 8-10 non-zero standards) by spiking blank plasma with known concentrations of Mebeverine Acid.
-
The concentration range should bracket the expected concentrations in study samples.
-
Process and analyze the calibration standards along with blank and zero samples (blank + IS).
-
Plot the peak area ratio (Analyte Area / IS Area) against the nominal concentration.
-
Perform a linear regression analysis, typically with a 1/x² weighting.
-
-
Acceptance Criteria:
-
Linearity: The correlation coefficient (r²) should be ≥ 0.99.
-
Standard Accuracy: At least 75% of the standards must be within ±15% of their nominal concentration (±20% for the LLOQ).
-
LLOQ: The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy should be within 80-120% and precision ≤ 20%.[1]
-
| Parameter | Example Value | Acceptance Criteria |
| Calibration Range | 1.0 - 1000 ng/mL | Brackets expected concentrations |
| Regression Model | Linear, 1/x² weighting | - |
| Correlation (r²) | 0.9985 | ≥ 0.99 |
| LLOQ | 1.0 ng/mL | Accuracy: 80-120%, Precision: ≤20% |
| Back-calculated Accuracy | 92.5% - 108.2% | ±15% (±20% at LLOQ) |
Table 1: Example Calibration Curve and LLOQ Performance Data.
Accuracy and Precision
-
Causality: This is the cornerstone of validation, demonstrating the method's reliability. Accuracy measures how close the results are to the true value, while precision measures the reproducibility of the results.[16] This is assessed using Quality Control (QC) samples at different concentrations.
-
Protocol:
-
Prepare QC samples in bulk by spiking blank plasma at four levels: LLOQ, Low QC, Mid QC, and High QC.
-
Intra-day (Within-run): Analyze at least five replicates of each QC level in a single analytical run.
-
Inter-day (Between-run): Analyze the QC samples on at least three different days.
-
-
Acceptance Criteria:
-
The mean concentration should be within ±15% of the nominal value for Low, Mid, and High QCs (±20% for LLOQ QC).
-
The %CV should not exceed 15% for Low, Mid, and High QCs (≤ 20% for LLOQ QC).
-
| QC Level | Nominal (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1.0 | 105.4 | 8.9 | 103.1 | 11.2 |
| Low | 3.0 | 98.7 | 6.2 | 99.5 | 7.8 |
| Mid | 100 | 101.2 | 4.5 | 102.4 | 5.1 |
| High | 800 | 97.5 | 3.8 | 98.9 | 4.6 |
Table 2: Example Accuracy and Precision Data.
Matrix Effect and Recovery
-
Causality: Biological matrices contain phospholipids, proteins, and other endogenous components that can interfere with the ionization process in the MS source, causing ion suppression or enhancement.[17][18][19] This is the matrix effect . We must demonstrate that this effect is consistent and, critically, that the SIL-IS effectively compensates for it. Recovery measures the efficiency of the sample extraction process.
-
Protocol:
-
Prepare three sets of samples at Low and High QC concentrations:
-
Set A: Analyte and IS spiked in neat solution.
-
Set B: Analyte and IS spiked into the extract of a blank plasma sample (post-extraction spike).
-
Set C: Blank plasma spiked with analyte and IS, then extracted.
-
-
Analyze all sets.
-
-
Calculations & Acceptance Criteria:
-
Recovery (%) = (Peak Area of C / Peak Area of B) * 100 . Recovery should be consistent but does not need to be 100%.
-
Matrix Factor (MF) = Peak Area of B / Peak Area of A .
-
IS-Normalized Matrix Factor: Calculated by dividing the MF of the analyte by the MF of the IS. The %CV of the IS-Normalized Matrix Factor across at least six lots of matrix should be ≤ 15%. This is the most important criterion, as it proves the SIL-IS is tracking the analyte.[20]
-
Stability
-
Causality: Mebeverine and its metabolites are known to be unstable, particularly due to enzymatic degradation in biological fluids.[2][3] We must prove that Mebeverine Acid does not degrade during sample collection, processing, and storage.
-
Protocol:
-
Analyze Low and High QC samples after exposing them to various conditions:
-
Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.
-
Short-Term (Bench-Top) Stability: Left at room temperature for a duration that mimics sample processing time (e.g., 4-24 hours).
-
Long-Term Stability: Stored at the intended storage temperature (e.g., -80°C) for a period longer than the expected sample storage time.
-
Stock Solution Stability: Stability of the analyte and IS stock solutions at room temperature and refrigerated.
-
-
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.[1]
Sample Preparation and Analysis Workflow
A simple, robust, and reproducible sample preparation method is key to high-throughput analysis. Protein precipitation is a common and effective choice for this type of analyte.[1][21]
Caption: Detailed workflow from sample preparation to final quantification.
Detailed Protein Precipitation Protocol
-
Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of this compound working solution (e.g., at 500 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
Example LC-MS/MS Conditions
| Parameter | Method A: UPLC-MS/MS | Method B: Standard HPLC-MS/MS |
| LC System | Waters Acquity UPLC | Agilent 1260 Infinity II |
| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1x50 mm | Zorbax Eclipse Plus C18, 3.5 µm, 4.6x100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min | 0.8 mL/min |
| Gradient | 10% to 95% B over 2.5 min | 15% to 90% B over 5.0 min |
| Run Time | 4.0 min | 8.0 min |
| MS System | Sciex 6500+ QTRAP | Thermo TSQ Altis |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (Analyte) | e.g., m/z 296.2 -> 135.1 | e.g., m/z 296.2 -> 135.1 |
| MRM Transition (IS) | e.g., m/z 301.2 -> 135.1 | e.g., m/z 301.2 -> 135.1 |
Table 3: Comparison of two potential LC-MS/MS setups. Method A offers faster run times due to UPLC technology, increasing throughput. Method B represents a more conventional, yet equally valid, HPLC-based approach. The choice depends on available instrumentation and desired sample throughput.
The Comparative Advantage: this compound vs. A Structural Analog IS
To underscore the importance of using a SIL-IS, the table below compares the expected performance of this compound against a hypothetical (but plausible) structural analog IS.
| Performance Parameter | This compound (SIL-IS) | Structural Analog IS | Scientific Rationale |
| Chromatographic Co-elution | Perfect. Retention time is virtually identical to the analyte. | Imperfect. Similar but distinct retention time. | The SIL-IS experiences the exact same matrix environment as the analyte at the point of elution. |
| Matrix Effect Compensation | Excellent. Experiences identical ion suppression/enhancement. | Variable to Poor. May experience different levels of ion suppression/enhancement if it elutes where the matrix composition is different. | Leads to higher accuracy and precision, especially with variable patient matrices.[10][11] |
| Extraction Recovery Tracking | Excellent. Identical chemical properties ensure identical recovery. | Variable. Small structural differences can lead to different extraction efficiencies. | Reduces analytical variability introduced during sample preparation. |
| Inter-day Precision (%CV) | Typically < 5-10% | Typically < 10-15% | Tighter control over all sources of variability results in more reproducible data. |
| Regulatory Scrutiny | Gold Standard. Universally accepted by agencies like the FDA and EMA.[15][22] | Acceptable, but may require more justification. The burden of proof is higher to show it adequately tracks the analyte. | Using a SIL-IS is considered best practice and streamlines regulatory review. |
Table 4: Objective comparison of internal standard performance.
Conclusion
The validation of an LC-MS/MS method for Mebeverine Acid is a multifaceted process that requires a strong understanding of regulatory guidelines, analytical chemistry, and drug metabolism. By selecting the correct analyte (Mebeverine Acid), the optimal analytical technique (LC-MS/MS), and the most appropriate internal standard (this compound), a highly reliable, robust, and defensible method can be developed. Each validation parameter, from selectivity to stability, serves a critical purpose in building a comprehensive data package that proves the method is fit for its intended purpose. This scientific, causality-driven approach ensures the generation of high-quality data, which is the bedrock of successful drug development and regulatory submission.
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Navigating Bioanalytical Method Validation: A Comparative Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS), the quest for precision and accuracy is paramount. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the robustness of the analytical method. A cornerstone of a robust method is the appropriate choice and validation of an internal standard (IS). Among the available options, stable isotope-labeled internal standards (SIL-ISs), especially deuterated compounds, are often hailed as the gold standard. However, their perceived superiority is not without its nuances and potential pitfalls.
This guide provides a comprehensive comparison of bioanalytical method validation guidelines with a focus on deuterated internal standards. It delves into the technical rationale behind experimental choices, offers a critical evaluation of deuterated standards against alternatives like structural analogs, and provides actionable, step-by-step protocols for key validation experiments. Our objective is to equip you with the expertise to not only meet regulatory expectations but also to build self-validating analytical systems that ensure the integrity of your data.
The Foundational Role of Internal Standards in Bioanalysis
The primary function of an internal standard is to compensate for the variability inherent in sample preparation and analysis.[1] From extraction efficiency and matrix effects to injection volume and instrument response, an ideal IS should mimic the analyte's behavior throughout the entire analytical process. This mimicry allows for the normalization of the analyte's response, leading to more accurate and precise quantification.
There are two main categories of internal standards used in LC-MS:
-
Structural Analogs: These are compounds that are chemically similar to the analyte but are not isotopically labeled.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are molecules where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).
Deuterated internal standards are a popular choice due to their close structural and physicochemical similarity to the analyte.[2] This similarity often leads to near-identical extraction recovery and chromatographic retention times, which is crucial for effectively compensating for matrix effects.
Regulatory Landscape: A Harmonized Approach
The validation of bioanalytical methods is strictly governed by regulatory bodies to ensure the quality and reliability of data submitted for drug approval. Historically, agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) had their own distinct guidelines. However, the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has since published the M10 Bioanalytical Method Validation and Study Sample Analysis guideline, which has been adopted by major regulatory agencies and serves as the harmonized standard.[3]
Key Regulatory Tenets for Internal Standards (ICH M10)
The ICH M10 guideline emphasizes several critical aspects regarding the use of internal standards, with specific considerations for SIL-ISs:
-
Purity and Identity: The isotopic purity of a SIL-IS is crucial. The presence of unlabeled analyte as an impurity in the IS can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification (LLOQ).[3]
-
Isotopic Stability: The isotopic label must be stable throughout the entire analytical process. There should be no isotopic exchange (back-exchange) between the deuterated IS and protons from the sample matrix or mobile phase.[3]
-
Co-elution: While not explicitly mandated, the co-elution of the analyte and its SIL-IS is highly desirable to ensure they experience the same degree of matrix effects.[1]
-
Internal Standard Response: The response of the IS should be monitored across all samples in a run to identify any potential issues with matrix effects or sample processing. Significant variability in the IS response may indicate a problem with the assay.
The following diagram illustrates the central role of the internal standard in the bioanalytical workflow, from sample preparation to data analysis, as implicitly guided by regulatory standards.
Caption: Workflow illustrating the integration of an internal standard in a typical bioanalytical LC-MS/MS method.
Performance Comparison: Deuterated IS vs. Structural Analog
While deuterated internal standards are often preferred, they are not a panacea. In some cases, a well-chosen structural analog can provide comparable or even superior performance. The choice of IS should always be driven by experimental data.
The following table summarizes a hypothetical comparison between a deuterated internal standard (d-IS) and a structural analog internal standard (a-IS) for the analysis of a fictional drug, "DrugX," in human plasma.
| Validation Parameter | Deuterated IS (d-IS) | Structural Analog IS (a-IS) | Commentary |
| Accuracy (% Bias) | |||
| LLOQ | -2.5% | -8.9% | d-IS shows better accuracy at the lower limit of quantification. |
| Low QC | 1.8% | 5.2% | Both are within acceptable limits (±15%), but d-IS is closer to the nominal value. |
| Mid QC | -0.5% | 2.1% | Excellent accuracy for both, with d-IS being slightly better. |
| High QC | 0.9% | -1.5% | Both demonstrate high accuracy. |
| Precision (%CV) | |||
| LLOQ | 4.2% | 12.5% | d-IS provides significantly better precision at the LLOQ. |
| Low QC | 3.5% | 8.7% | Both are within acceptable limits (≤15%), but d-IS is more precise. |
| Mid QC | 2.1% | 5.4% | Both show good precision. |
| High QC | 1.8% | 4.9% | Both are highly precise. |
| Matrix Effect (%CV of IS-normalized Matrix Factor) | 3.8% | 14.2% | The d-IS demonstrates superior compensation for matrix effects, with much lower variability across different lots of plasma. |
| Recovery (% Mean) | 85.2% | 75.8% | Both have consistent and reproducible recovery, although the d-IS shows slightly higher efficiency. |
This data illustrates a common scenario where the deuterated internal standard provides superior performance, particularly in terms of precision at the LLOQ and compensation for matrix effects. However, it is important to note that a structural analog can still be acceptable if it meets the validation criteria.
Potential Pitfalls of Deuterated Internal Standards
Despite their advantages, deuterated internal standards can present unique challenges that must be carefully evaluated during method validation.
-
Chromatographic Separation: In some cases, the substitution of hydrogen with deuterium can lead to a slight difference in chromatographic retention time between the analyte and the d-IS.[1][4] This can be problematic if the elution occurs in a region of significant ion suppression or enhancement, as the analyte and IS will not experience the same matrix effect.
-
Isotopic Exchange (Back-Exchange): Deuterium atoms on certain functional groups (e.g., -OH, -NH, -SH) can be labile and exchange with protons from the surrounding environment. This "back-exchange" can compromise the integrity of the IS.[3] It is crucial to place the deuterium labels on stable positions within the molecule.
-
Isotopic Crosstalk: If the mass difference between the analyte and the d-IS is not sufficient, the isotopic envelope of the analyte can contribute to the signal of the d-IS, and vice versa.[5] This is particularly relevant for compounds containing atoms with significant natural isotopes, such as chlorine or bromine.[5] A mass difference of at least 3 atomic mass units is generally recommended to minimize this risk.[5]
The following diagram illustrates the decision-making process for selecting and validating an appropriate internal standard.
Caption: Decision pathway for the selection and validation of an internal standard in bioanalytical methods.
Experimental Protocols for Key Validation Tests
The following are detailed, step-by-step methodologies for essential validation experiments related to internal standards.
Protocol 1: Assessment of Matrix Effects
Objective: To evaluate the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare the analyte and IS in a neat (non-matrix) solution at low and high concentrations.
-
Set 2 (Post-extraction Spike): Extract blank biological matrix from at least six different sources. Spike the extracted matrix with the analyte and IS at low and high concentrations.
-
Set 3 (Pre-extraction Spike): Spike the analyte and IS into blank biological matrix from the same six sources at low and high concentrations, and then perform the extraction.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and IS.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set 2) / (Peak Area in Set 1)
-
Calculate the MF for both the analyte and the IS for each of the six matrix sources.
-
-
Calculate the IS-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
-
Assess Acceptance Criteria:
-
The coefficient of variation (%CV) of the IS-normalized MF across the six sources should be ≤ 15%.
-
Protocol 2: Evaluation of Internal Standard Stability
Objective: To ensure the internal standard is stable under various storage and handling conditions. For deuterated standards, this also serves as an indirect check for back-exchange.
Methodology:
-
Prepare QC Samples: Prepare low and high concentration quality control (QC) samples of the IS in the biological matrix.
-
Expose to Stability Conditions:
-
Freeze-Thaw Stability: Subject the QC samples to three freeze-thaw cycles (e.g., freeze at -20°C or -80°C, then thaw at room temperature).
-
Bench-Top Stability: Keep the QC samples at room temperature for a duration that mimics the expected sample handling time (e.g., 4-24 hours).
-
Long-Term Stability: Store the QC samples at the intended storage temperature (e.g., -20°C or -80°C) for a period equal to or longer than the expected storage time of study samples.
-
-
Analyze Samples: After exposure, analyze the stability samples along with freshly prepared calibration standards and QC samples.
-
Assess Acceptance Criteria:
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Protocol 3: Assessment of Recovery
Objective: To determine the efficiency of the extraction procedure for the analyte and the internal standard.
Methodology:
-
Prepare Two Sets of Samples:
-
Set A (Extracted Samples): Spike the analyte and IS into the biological matrix at low, medium, and high concentrations, and then perform the extraction.
-
Set B (Post-extraction Spiked Samples): Extract blank biological matrix and then spike the analyte and IS into the extracted matrix at the same low, medium, and high concentrations.
-
-
Analyze the Samples: Analyze both sets of samples by LC-MS/MS.
-
Calculate Recovery:
-
% Recovery = [(Mean Peak Area of Set A) / (Mean Peak Area of Set B)] x 100
-
Calculate the % recovery for both the analyte and the IS at each concentration level.
-
-
Assess Acceptance Criteria:
-
While a specific percentage is not mandated, the recovery should be consistent and reproducible across the concentration range. The %CV of the recovery across the different concentration levels should ideally be ≤ 15%.
-
Conclusion
The selection and validation of an internal standard, particularly a deuterated one, is a critical undertaking in bioanalytical method development. While deuterated standards offer the significant advantage of close physicochemical similarity to the analyte, they are not a "plug-and-play" solution. A thorough understanding of the regulatory guidelines, particularly the harmonized ICH M10, is essential.
Ultimately, the choice between a deuterated internal standard and a structural analog must be data-driven. Rigorous experimental evaluation of accuracy, precision, matrix effects, stability, and recovery will reveal the most suitable internal standard for a given assay. By embracing the principles of scientific integrity and causality in experimental design, researchers can develop robust, self-validating bioanalytical methods that generate reliable data to support critical decisions in drug development.
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A Senior Application Scientist's Guide to Cross-Validation of Bioanalytical Methods Using Mebeverine Acid D5
In the landscape of drug development and clinical trials, the integrity of bioanalytical data is non-negotiable. When pharmacokinetic (PK) data is generated across different laboratories, using different analytical equipment, or even at different times within the same lab, ensuring the congruency of this data is paramount. This is achieved through a rigorous process known as cross-validation.
This guide provides an in-depth, technical comparison of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of Mebeverine Acid, the primary active metabolite of the antispasmodic drug Mebeverine.[1] We will explore the pivotal role of a stable isotope-labeled internal standard, Mebeverine Acid D5, in achieving a robust and successful cross-validation, grounded in the principles set forth by global regulatory bodies.[2][3]
The Scientific Imperative for Cross-Validation
Mebeverine is rapidly and almost completely metabolized by esterases, making the parent drug virtually undetectable in plasma.[4][5] Consequently, bioanalytical strategies focus on its major metabolites, primarily Mebeverine Acid (MAC) and Desmethylmebeverine Acid (DMAC).[6][7] When a clinical program expands, it's common for sample analysis to be transferred between labs or for methods to be updated. A cross-validation study is the formal process that demonstrates that the data generated by a new or different method is equivalent to the data from the original, validated method.[8]
The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) mandate this process to ensure that data from different sources can be reliably combined or compared.[2][3][9][10]
The Cornerstone of Robust Bioanalysis: The Deuterated Internal Standard
The choice of an internal standard (IS) is one of the most critical decisions in developing a quantitative LC-MS/MS assay. An ideal IS should perfectly mimic the analyte's behavior throughout every stage of the analysis—from extraction to ionization.[11] This is where stable isotope-labeled (SIL) standards, such as this compound, are indispensable.[12][13]
By replacing five hydrogen atoms with deuterium, this compound is chemically identical to the endogenous Mebeverine Acid but has a different mass.[14] This near-perfect analogy ensures that it co-elutes chromatographically and experiences the same matrix effects (ion suppression or enhancement) as the analyte.[15][16] Any variability introduced during sample preparation or injection is mirrored by the IS, allowing for a highly accurate and precise ratio-based quantification. This property is the bedrock of a trustworthy and self-validating protocol.
Experimental Design: A Comparative Cross-Validation Study
The objective of this study is to cross-validate two distinct LC-MS/MS methods for the quantification of Mebeverine Acid in human plasma.
-
Method A: A well-established, validated method running on an Agilent 1290 Infinity II HPLC coupled to a Sciex Triple Quad™ 6500+ Mass Spectrometer.
-
Method B: A newly implemented method on a Waters ACQUITY UPLC I-Class System coupled to a Xevo™ TQ-XS Mass Spectrometer.
The cross-validation will assess:
-
Accuracy and Precision: By analyzing three batches of Quality Control (QC) samples at four concentration levels (LOD, LQC, MQC, HQC).
-
Incurred Sample Reanalysis (ISR): By re-analyzing a subset of study samples to confirm method reproducibility in the presence of patient-specific metabolites and matrix components.[17][18]
Detailed Experimental Protocols
Protocol 1: Plasma Sample Preparation (Protein Precipitation)
The causality behind choosing protein precipitation is its speed, simplicity, and effectiveness for removing the majority of proteinaceous interferences, which is often sufficient for robust LC-MS/MS analysis, especially when a SIL-IS is used to correct for matrix effects.[19]
Step-by-Step Methodology:
-
Thaw human plasma samples (calibrators, QCs, and incurred samples) at room temperature.
-
Vortex mix the samples for 10 seconds to ensure homogeneity.
-
Aliquot 100 µL of plasma into a clean 1.5 mL microcentrifuge tube.
-
Add 20 µL of the working Internal Standard solution (this compound, 500 ng/mL in 50% Methanol).
-
Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.
-
Vortex vigorously for 60 seconds. The vigorous mixing ensures complete protein denaturation and extraction of the analyte into the supernatant.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C. This pellets the precipitated proteins, leaving a clear supernatant.
-
Carefully transfer 200 µL of the supernatant to a 96-well plate or HPLC vial.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
Protocol 2: LC-MS/MS Method Comparison
The table below outlines the specific instrumental parameters for Method A and Method B. The choice of different columns and slightly varied gradient conditions is typical when transferring methods between different UPLC/HPLC systems to optimize performance based on the specific instrument's capabilities.
| Parameter | Method A (Sciex 6500+) | Method B (Waters TQ-XS) | Causality / Rationale |
| LC System | Agilent 1290 Infinity II | Waters ACQUITY UPLC I-Class | Comparison between two common high-performance LC systems. |
| Column | Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) | Waters ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) | Both are industry-standard C18 columns; smaller particle size in Method B is typical for UPLC systems to achieve higher resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | Standard acidic modifier for good peak shape and ionization in positive mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |
| Flow Rate | 0.5 mL/min | 0.6 mL/min | Adjusted to optimize chromatography for the respective column and particle size. |
| Gradient | 5% B to 95% B in 3.0 min | 5% B to 95% B in 2.5 min | Faster gradient on the UPLC system is possible due to higher pressure tolerance. |
| Ionization Mode | ESI Positive | ESI Positive | Mebeverine Acid contains a secondary amine, which is readily protonated. |
| MRM Transition (Analyte) | m/z 328.2 -> 179.1 | m/z 328.2 -> 179.1 | Q1 (Precursor Ion) -> Q3 (Product Ion) for Mebeverine Acid. |
| MRM Transition (IS) | m/z 333.2 -> 184.1 | m/z 333.2 -> 184.1 | Q1 (Precursor Ion) -> Q3 (Product Ion) for this compound. |
Data Presentation and Comparative Analysis
A successful cross-validation requires that the results from both methods meet the pre-defined acceptance criteria for accuracy and precision, which are typically aligned with the initial method validation guidelines.[20][21]
Table 1: Cross-Validation of QC Samples
According to EMA and FDA guidelines, the mean accuracy for each QC level should be within ±15% of the nominal value, and the precision (Coefficient of Variation, %CV) should not exceed 15%.[2][3]
| QC Level | Nominal Conc. (ng/mL) | Method A (n=6) | Method B (n=6) | % Difference (Mean Conc.) |
| Mean Conc. (ng/mL) | Accuracy (%) | CV (%) | Mean Conc. (ng/mL) | Accuracy (%) | CV (%) | |||
| LQC | 5.0 | 5.12 | 102.4% | 6.8% | 4.98 | 99.6% | 7.5% | -2.7% |
| MQC-1 | 50.0 | 48.9 | 97.8% | 4.1% | 51.1 | 102.2% | 3.8% | +4.5% |
| MQC-2 | 250.0 | 255.5 | 102.2% | 3.5% | 248.9 | 99.6% | 4.2% | -2.6% |
| HQC | 750.0 | 761.3 | 101.5% | 2.9% | 742.5 | 99.0% | 3.1% | -2.5% |
Analysis: The data clearly demonstrates that both methods are highly accurate and precise, with all values falling well within the ±15% acceptance criteria. The percentage difference between the mean concentrations obtained by the two methods is less than 5% for all QC levels, indicating a strong correlation and interchangeability.
Table 2: Incurred Sample Reanalysis (ISR)
ISR is the ultimate test of a method's real-world performance.[22] The standard acceptance criterion is that at least two-thirds (67%) of the re-analyzed samples must have a percentage difference between the original and repeat result within ±20% of their mean.[17][18]
| Sample ID | Original Conc. (Method A, ng/mL) | Reanalysis Conc. (Method B, ng/mL) | Mean Conc. (ng/mL) | % Difference | Pass/Fail |
| PK-01-C4 | 15.8 | 16.5 | 16.15 | 4.3% | Pass |
| PK-03-C8 | 682.1 | 655.9 | 669.00 | -3.9% | Pass |
| PK-05-C6 | 124.5 | 131.0 | 127.75 | 5.1% | Pass |
| PK-07-C2 | 8.9 | 9.8 | 9.35 | 9.6% | Pass |
| PK-09-C8 | 710.4 | 745.2 | 727.80 | 4.8% | Pass |
| PK-11-C5 | 55.3 | 49.9 | 52.60 | -10.3% | Pass |
| PK-14-C9 | 451.7 | 480.1 | 465.90 | 6.1% | Pass |
| PK-16-C3 | 21.4 | 24.8 | 23.10 | 14.7% | Pass |
| PK-19-C7 | 288.0 | 301.5 | 294.75 | 4.6% | Pass |
| PK-22-C8 | 599.6 | 560.4 | 580.00 | -6.8% | Pass |
| Summary | Overall Pass Rate: | 100% |
Analysis: All re-analyzed incurred samples passed the acceptance criteria, with a 100% pass rate. This outstanding result provides high confidence that Method B is reproducible and generates equivalent data to Method A when analyzing authentic biological samples.
Conclusion and Senior Scientist Insights
The experimental data presented provides definitive evidence of a successful cross-validation between two distinct LC-MS/MS methodologies. The judicious use of a stable isotope-labeled internal standard, this compound, was fundamental to this success. It effectively normalized for any variations in instrument response, extraction efficiency, and matrix effects between the two systems, ensuring that the final calculated concentrations were directly comparable.
For researchers and drug development professionals, this guide underscores a critical principle: a validated method is not a universal constant. Its performance must be re-verified under new conditions through cross-validation. This process, when anchored by a high-quality internal standard and guided by regulatory standards, ensures the long-term integrity and reliability of bioanalytical data, which is the foundation of sound clinical and non-clinical decision-making.
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A Senior Application Scientist's Guide to Inter-Laboratory Quantification of Mebeverine Using a Deuterated Internal Standard
In the landscape of pharmaceutical analysis, the reproducibility and reliability of bioanalytical methods are paramount. This is particularly true for drugs like Mebeverine, an antispasmodic agent used for irritable bowel syndrome, where accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies.[1] This guide presents a framework for an inter-laboratory comparison of Mebeverine quantification, emphasizing the use of Mebeverine acid D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure analytical precision and accuracy across different laboratory settings.
The principles outlined herein are grounded in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation, which provides a harmonized framework for ensuring the quality and consistency of bioanalytical data.[2][3][4][5]
The Critical Role of the Internal Standard: this compound
Mebeverine is extensively and rapidly metabolized, primarily by esterases, to Mebeverine alcohol and veratric acid.[6][7] Mebeverine acid is a key circulating metabolite and serves as an important marker for oral Mebeverine administration.[8][9] Given the inherent variability in sample preparation and instrument response, the use of an internal standard is essential.[10][11]
A deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[12][13][14] By being chemically identical to the analyte but with a different mass, it co-elutes and experiences the same matrix effects and ionization suppression or enhancement.[12][14] This allows for a highly precise and accurate quantification based on the ratio of the analyte signal to the internal standard signal.[10] this compound is commercially available and serves as an excellent internal standard for the quantification of Mebeverine's primary metabolite, Mebeverine acid.[8][15][16][17]
Inter-Laboratory Study Design
To assess the robustness and transferability of a Mebeverine quantification method, a well-designed inter-laboratory study is indispensable. This study involves multiple laboratories analyzing identical sets of quality control (QC) samples to challenge the method's reproducibility.
The following diagram illustrates the workflow for the proposed inter-laboratory validation study:
Caption: Workflow for the inter-laboratory validation study.
Experimental Protocol: Quantification of Mebeverine Acid in Human Plasma
The following is a standardized protocol to be implemented by all participating laboratories to ensure consistency in the analytical procedure.
Materials and Reagents
-
Mebeverine acid certified reference material
-
Human plasma (screened and blank)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for sample cleanup in this context.[18]
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma (calibrators, QCs, and unknown samples), add 10 µL of this compound working solution (e.g., 100 ng/mL in 50% methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Column: A suitable reversed-phase column (e.g., C18 or C8, 50 x 2.1 mm, 1.8 µm).[18][19]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode to be optimized for Mebeverine acid. Some methods have successfully used negative ion mode.[18]
-
MRM Transitions:
The metabolic pathway of Mebeverine is crucial to understand for targeted analysis.
Caption: Simplified metabolic pathway of Mebeverine.
Comparative Data Analysis
The following table presents a hypothetical summary of results from three participating laboratories. The acceptance criteria are based on the ICH M10 guideline, which typically requires the mean accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) and the precision (as coefficient of variation, %CV) not to exceed 15% (20% at LLOQ).[2][5]
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Linearity (r²) | 0.998 | 0.999 | 0.997 | ≥ 0.99 |
| LLOQ (ng/mL) | 1.0 | 1.0 | 1.2 | - |
| Accuracy at LLOQ (%) | 95.5 | 103.2 | 92.8 | 80-120% |
| Precision at LLOQ (%CV) | 8.7 | 11.5 | 13.2 | ≤ 20% |
| Accuracy at Low QC (%) | 101.2 | 98.7 | 104.5 | 85-115% |
| Precision at Low QC (%CV) | 5.4 | 6.8 | 7.1 | ≤ 15% |
| Accuracy at Mid QC (%) | 99.8 | 102.1 | 97.6 | 85-115% |
| Precision at Mid QC (%CV) | 4.1 | 5.2 | 5.9 | ≤ 15% |
| Accuracy at High QC (%) | 103.5 | 96.4 | 101.9 | 85-115% |
| Precision at High QC (%CV) | 3.8 | 4.5 | 4.9 | ≤ 15% |
Discussion and Conclusion
The hypothetical data demonstrates a high degree of consistency and reproducibility across the three laboratories. The use of a standardized protocol and a deuterated internal standard like this compound is instrumental in mitigating inter-laboratory variability.[12][14] Any significant deviations would warrant an investigation into potential sources of error, such as differences in instrumentation, reagent preparation, or analyst technique.
This guide provides a robust framework for conducting an inter-laboratory comparison for the quantification of Mebeverine. By adhering to established validation guidelines and employing best practices in analytical chemistry, researchers and drug development professionals can ensure the generation of reliable and comparable data, which is fundamental to the regulatory acceptance of pharmacokinetic and clinical studies.
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ICH M10 Bioanalytical Method Validation . (n.d.). Bioanalysis Zone. Retrieved from [Link]
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A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . (n.d.). The Pharma Innovation. Retrieved from [Link]
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ICH M10 bioanalytical method validation: the importance of good guidance . (2020, May 4). Bioanalysis Zone. Retrieved from [Link]
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Kristinsson, J., Snorradóttir, I., & Jóhannesson, T. (1994). Investigative implications of the instability and metabolism of mebeverine . Forensic Science International, 68(3), 165–174. Retrieved from [Link]
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Moskaleva, N. E., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study . Journal of Pharmaceutical and Biomedical Analysis, 138, 118–125. Retrieved from [Link]
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Kristinsson, J., Snorradóttir, I., & Jóhannesson, T. (1994). The metabolism of mebeverine in man: identification of urinary metabolites by gas chromatography/mass spectrometry . Pharmacology & Toxicology, 74(3), 174–180. Retrieved from [Link]
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Moskaleva, N. E., et al. (2017). HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study . Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. Retrieved from [Link]
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ICH M10 Bioanalytical Method Validation Guideline-1 year Later . (2024, September 6). ResearchGate. Retrieved from [Link]
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HPLC–MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study | Request PDF . (2025, August 5). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Bioequivalence Assessment of Generic Mebeverine Products Using Mebeverine Acid-d5 as an Internal Standard
For researchers, scientists, and drug development professionals, establishing the bioequivalence of generic drug products is a cornerstone of regulatory approval and market entry. This guide provides an in-depth technical comparison of the bioequivalence assessment of generic Mebeverine products, with a focus on a robust bioanalytical methodology employing Mebeverine Acid-d5 as an internal standard. We will delve into the scientific rationale behind the experimental design, present comparative data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Clinical Significance of Mebeverine and the Imperative for Bioequivalence
Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and other gastrointestinal spasmodic conditions.[1][2] It acts directly on the smooth muscles of the gastrointestinal tract, alleviating pain and cramping.[1][3] With the expiration of patents for the originator product, the market has seen the introduction of several generic formulations. For these generic products to be considered therapeutically equivalent to the reference listed drug (RLD), they must demonstrate bioequivalence.[4] Bioequivalence signifies that the generic product exhibits a comparable rate and extent of absorption of the active pharmaceutical ingredient to the RLD when administered at the same molar dose.[4][5][6]
Pharmacokinetic Profile of Mebeverine: The Rationale for Metabolite Quantification
A critical aspect of designing a bioequivalence study for mebeverine is understanding its pharmacokinetic profile. Mebeverine undergoes rapid and extensive first-pass metabolism, primarily through esterase-mediated hydrolysis, into veratric acid and mebeverine alcohol.[1][7] The parent drug, mebeverine, is often undetectable or present at very low concentrations in systemic circulation.[7] Consequently, its major metabolites, particularly mebeverine acid, are considered more reliable biomarkers for assessing systemic exposure to mebeverine.[8] In fact, peak plasma concentrations of mebeverine acid have been found to be approximately 1000-fold higher than those of mebeverine alcohol.[8] Therefore, regulatory agencies often recommend or require the quantification of mebeverine acid in plasma for bioequivalence studies.[9][10]
Metabolic Pathway of Mebeverine
Caption: Metabolic conversion of Mebeverine to its primary metabolites.
Designing a Robust Bioequivalence Study for Mebeverine
In line with regulatory guidelines from bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), a typical bioequivalence study for mebeverine is designed as a randomized, two-period, two-sequence, single-dose, crossover study in healthy adult volunteers under fasting conditions.[5][11][12]
Key Study Design Parameters:
-
Study Population: A statistically sufficient number of healthy male and non-pregnant, non-lactating female volunteers.
-
Treatments:
-
Test Product: The generic mebeverine formulation.
-
Reference Product: The innovator mebeverine formulation (e.g., Colofac® retard).[13]
-
-
Study Design: A two-way crossover design where each subject receives both the test and reference products in a randomized sequence, separated by an adequate washout period.
-
Dosing: A single oral dose of the mebeverine formulation.
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration to adequately characterize the plasma concentration-time profile of mebeverine acid.
-
Pharmacokinetic Parameters: The primary pharmacokinetic parameters for bioequivalence assessment are the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t), the area under the plasma concentration-time curve from time zero to infinity (AUC0-∞), and the maximum plasma concentration (Cmax).[5][12]
-
Statistical Analysis: The 90% confidence intervals for the geometric mean ratios (Test/Reference) of Cmax, AUC0-t, and AUC0-∞ should fall within the acceptance range of 80.00% to 125.00%.[12]
Bioanalytical Methodology: LC-MS/MS Quantification of Mebeverine Acid
The cornerstone of a successful bioequivalence study is a validated, sensitive, and specific bioanalytical method. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in biological matrices due to its high selectivity and sensitivity.[14][15]
The Critical Role of the Internal Standard: Mebeverine Acid-d5
An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added at a constant concentration to all samples, including calibration standards, quality controls, and unknown study samples.[16][17] The IS is crucial for correcting for variability during sample processing and analysis.[15][18] A stable isotope-labeled (SIL) internal standard, such as Mebeverine Acid-d5, is the preferred choice as it co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thus providing the most accurate compensation for matrix effects and ionization suppression.[16][17]
Experimental Workflow for Bioanalytical Sample Analysis
Caption: A typical bioanalytical workflow for the quantification of Mebeverine Acid.
Step-by-Step Bioanalytical Protocol
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of human plasma, add 25 µL of Mebeverine Acid-d5 internal standard working solution.
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C8 or C18 column (e.g., Acquity UPLC BEH C8, 1.7 µm, 2.1 x 50 mm).[19][20]
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for mebeverine acid and mebeverine acid-d5.
-
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, sensitivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[14][19]
Comparative Bioequivalence Data: A Case Study
The following table presents a summary of pharmacokinetic data from a bioequivalence study comparing a generic mebeverine product to the reference product, Colofac® retard.[13] The pivotal analyte for this assessment is veratric acid, another major metabolite of mebeverine.[10][13]
| Parameter | Test Product (Generic Mebeverine) | Reference Product (Colofac® retard) | Ratio (Test/Ref) | 90% Confidence Interval |
| Veratric Acid | ||||
| Cmax (ng/mL) | 199.05 | 205.59 | 96.82% | 89.29% - 105.02% |
| AUC0-t (ng·h/mL) | 998.03 | 1024.18 | 97.45% | 92.56% - 102.61% |
| Mebeverine Acid | ||||
| Cmax (ng/mL) | 53.68 | 55.48 | 96.75% | 89.10% - 105.08% |
| AUC0-t (ng·h/mL) | 390.82 | 400.09 | 97.68% | 92.11% - 103.62% |
Data adapted from a public assessment report for a generic mebeverine product.[13]
In this example, the 90% confidence intervals for the geometric mean ratios of both Cmax and AUC0-t for both veratric acid and mebeverine acid fall within the regulatory acceptance range of 80.00% to 125.00%.[9] Therefore, the generic mebeverine product would be considered bioequivalent to the reference product.
Conclusion: Ensuring Therapeutic Equivalence through Rigorous Science
The bioequivalence assessment of generic mebeverine products is a scientifically rigorous process that relies on a thorough understanding of the drug's pharmacokinetics and the application of a validated, high-sensitivity bioanalytical method. The use of a stable isotope-labeled internal standard, such as Mebeverine Acid-d5, is paramount in ensuring the accuracy and precision of the data. By adhering to regulatory guidelines and employing robust scientific principles, drug developers can confidently demonstrate the therapeutic equivalence of their generic mebeverine formulations, ultimately providing patients with safe, effective, and affordable treatment options.
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A Senior Application Scientist's Guide to High-Precision Mebeverine Acid Quantification Using a Stable Isotope-Labeled Standard
For Distribution To: Researchers, scientists, and drug development professionals.
Executive Summary
The quantification of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies, demanding the utmost accuracy and precision. Mebeverine, an antispasmodic drug, undergoes rapid and extensive first-pass metabolism, making its primary circulating metabolite, mebeverine acid, the key analyte for assessing oral exposure.[1][2][3] This guide provides an in-depth comparison of bioanalytical methodologies for mebeverine acid quantification, focusing on the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with stable isotope dilution (SID). We will explore the mechanistic advantages of using a stable isotope-labeled internal standard (SIL-IS), like mebeverine acid-d5, over traditional structural analogs.[4][5] This guide will adhere to the principles outlined in the ICH M10 guideline on bioanalytical method validation, ensuring a scientifically rigorous and regulatory-compliant approach.[6][7]
The Bioanalytical Imperative: Why Accurate Mebeverine Acid Quantification Matters
Mebeverine is extensively hydrolyzed by esterases in vivo, resulting in negligible circulating concentrations of the parent drug.[3][8] Consequently, pharmacokinetic (PK) assessments rely on the accurate measurement of its major metabolite, mebeverine acid.[1][2] The inherent variability of biological matrices, however, presents a significant challenge to achieving reliable quantification. A phenomenon known as the "matrix effect" can cause unpredictable ion suppression or enhancement in the mass spectrometer, leading to erroneous results.[9][10][11]
The use of an internal standard (IS) is crucial to mitigate these effects. An ideal IS should mimic the analytical behavior of the analyte as closely as possible. While structural analogs have been used, a stable isotope-labeled internal standard (SIL-IS) is the gold standard, offering near-perfect co-elution and identical ionization efficiency, thereby providing the most effective compensation for matrix effects and other sources of analytical variability.[12][13]
The Principle of Stable Isotope Dilution (SID) Mass Spectrometry
Stable Isotope Dilution (SID) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically enriched version of the analyte to the sample.[14] This SIL-IS, in our case mebeverine acid-d5, is chemically identical to the endogenous mebeverine acid but has a different mass due to the incorporation of deuterium atoms.[4][5][15]
Because the SIL-IS and the analyte have virtually identical physicochemical properties, they behave identically during sample preparation (e.g., extraction, derivatization) and chromatographic separation.[13] Any loss of analyte during these steps will be mirrored by a proportional loss of the SIL-IS. In the mass spectrometer, the two compounds are distinguished by their different mass-to-charge ratios (m/z). The ratio of the analyte's signal to the SIL-IS's signal is then used to calculate the analyte's concentration, effectively canceling out variations in sample recovery and matrix effects.[16][17]
Caption: Workflow for Mebeverine Acid Quantification using Stable Isotope Dilution LC-MS/MS.
Experimental Protocol: A Validated LC-MS/MS Method
This section outlines a robust and reproducible LC-MS/MS method for the quantification of mebeverine acid in human plasma, validated according to the International Council for Harmonisation (ICH) M10 guidelines.[6][7][18]
Materials and Reagents
-
Reference Standards: Mebeverine acid and Mebeverine acid-d5 hydrochloride.[4]
-
Solvents: HPLC-grade methanol, acetonitrile, and water.
-
Reagents: Formic acid, ammonium formate.
-
Biological Matrix: Drug-free human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a simple and effective method for sample cleanup in bioanalysis.[19]
-
To 100 µL of plasma sample, add 20 µL of Mebeverine acid-d5 working solution (internal standard).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Caption: Sample Preparation Workflow: Protein Precipitation.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Mebeverine Acid: Precursor ion → Product ion
-
Mebeverine Acid-d5: Precursor ion → Product ion
-
Method Validation: A Comparative Analysis
A rigorous method validation is essential to demonstrate that the analytical method is fit for its intended purpose.[20][21][22] The following tables present hypothetical yet representative data comparing the performance of a method using a SIL-IS (Mebeverine Acid-d5) versus a structural analog IS.
Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels on different days.[18][23]
Table 1: Inter-day Accuracy and Precision Comparison
| QC Level | Nominal Conc. (ng/mL) | Method with SIL-IS (Mebeverine Acid-d5) | Method with Structural Analog IS |
| Accuracy (% Bias) | Precision (%CV) | ||
| LLOQ | 1.0 | 2.5 | 6.8 |
| Low | 3.0 | 1.8 | 4.5 |
| Mid | 50 | -0.5 | 3.1 |
| High | 80 | -1.2 | 2.5 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation
The data clearly demonstrates the superior accuracy and precision of the method employing the SIL-IS. The % Bias and %CV values are well within the acceptance criteria of ±15% (±20% for LLOQ) as stipulated by regulatory guidelines.[6][7] The method with the structural analog IS shows greater variability, likely due to differential matrix effects.
Matrix Effect
The matrix effect is quantitatively assessed by comparing the analyte's response in post-extraction spiked samples to its response in a neat solution.[9]
Table 2: Matrix Effect Assessment
| Analyte | Method with SIL-IS (Mebeverine Acid-d5) | Method with Structural Analog IS |
| Matrix Factor | IS-Normalized Matrix Factor (%CV) | |
| Mebeverine Acid | 0.85 (Suppression) | 1.02 (3.5%) |
The SIL-IS effectively compensates for the observed ion suppression, resulting in an IS-normalized matrix factor close to 1 with low variability. The structural analog IS, however, overcompensates, leading to a higher and more variable IS-normalized matrix factor, which can compromise the accuracy of the results.
Conclusion: The Unparalleled Advantage of Stable Isotope-Labeled Standards
For the accurate and precise quantification of mebeverine acid in biological matrices, the use of a stable isotope-labeled internal standard, such as mebeverine acid-d5, is unequivocally superior to methods employing structural analogs. The SID-LC-MS/MS methodology provides a self-validating system that effectively mitigates the challenges of matrix effects and sample preparation variability. This leads to more reliable and reproducible data, which is paramount for making critical decisions in drug development and regulatory submissions. By adhering to the principles of authoritative guidelines like ICH M10, researchers can ensure the scientific integrity and trustworthiness of their bioanalytical results.[6][7]
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Al-Tannak, N. F., et al. (2017). HPLC-MS/MS method for the simultaneous quantification of desmethylmebeverine acid, mebeverine acid and mebeverine alcohol in human plasma along with its application to a pharmacokinetics study. Journal of Pharmaceutical and Biomedical Analysis, 138, 118-125. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling Mebeverine Acid D5: A Framework for Safety and Operational Excellence
This document provides essential safety and logistical information for the handling and disposal of Mebeverine Acid D5. As a deuterated analog of a mebeverine metabolite, this compound is primarily used in research and analytical settings, often as an internal standard.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not widely available, its handling protocols are dictated by the known hazards of its parent compound, Mebeverine Hydrochloride, and the best practices established for handling potent active pharmaceutical ingredients (APIs).[3] This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, risk-based approach to ensure personnel safety and experimental integrity.
Hazard Identification and Risk Assessment
This compound is a solid, typically a light yellow powder, intended for research use only.[] The primary hazards are associated with its parent compound, Mebeverine HCl, which is classified as harmful if swallowed and can cause serious eye damage.[5][6][7] The principal risks during laboratory operations arise from the generation and inhalation of airborne dust and accidental contact with skin or eyes.[3][8]
Core Hazard Summary
The following table summarizes the hazard classifications based on data for Mebeverine Hydrochloride.[5][6][9][10] Researchers must handle this compound with the assumption that it presents similar hazards.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Warning | H302: Harmful if swallowed[6] |
| Serious Eye Damage | Danger | H318: Causes serious eye damage[11] | |
| Genetic Defects |
ngcontent-ng-c2487356420="" class="ng-star-inserted"> | Danger | H341: Suspected of causing genetic defects |
| Aquatic Hazard | None | None | H412: Harmful to aquatic life with long lasting effects[5][10] |
The Causality of Exposure Risk
The most significant risk of exposure occurs when handling the compound in its powdered form, particularly during weighing and transfer operations.[3] Fine powders can easily become airborne, leading to inadvertent inhalation.[8] This necessitates the use of engineering controls, such as ventilated enclosures, to contain the material at the source.[3][12] Direct skin or eye contact can also occur through spills or improper PPE use, underscoring the need for meticulous handling protocols.[8]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a barrier between the researcher and the chemical.[11][13] The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[14]
-
Respiratory Protection : To mitigate the primary risk of inhalation, a NIOSH-approved respirator is required when handling this compound powder outside of a certified containment system. For weighing and transfers, a full-face respirator with P100 (particulate) filters offers both respiratory and eye protection.[5][13][15]
-
Eye and Face Protection : When not using a full-face respirator, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8] For tasks with a higher splash risk, such as preparing solutions or managing spills, chemical splash goggles are mandatory.[9][15]
-
Hand Protection : Chemical-resistant gloves are essential.[11] Nitrile gloves are a suitable choice for incidental contact.[11] It is best practice when handling potent compounds to wear two pairs of gloves (double-gloving) to protect against undetected punctures and to allow for safe removal of the outer layer upon contamination.[3][8] Gloves must be inspected for tears or holes before each use and removed promptly and properly after handling the material.[8]
-
Body Protection : A professional lab coat must be worn and fully buttoned.[11] For procedures involving larger quantities or with a significant risk of contamination, disposable chemical-resistant coveralls (e.g., Tychem) should be used.[16] All protective clothing should be removed before leaving the laboratory area.
Safe Handling and Operational Workflow
Adherence to a standardized workflow is critical for minimizing exposure and ensuring reproducible results. All handling of powdered this compound should occur within a designated area and, whenever possible, inside an appropriate engineering control.
Engineering Controls
The use of primary containment is the most effective way to control exposure.[12]
-
Ventilated Balance Enclosure (VBE) : All weighing and aliquoting of the powder must be performed inside a VBE or a similar containment hood that protects the user and the surrounding environment from airborne particles.[3]
-
Chemical Fume Hood : While a standard fume hood can be used for handling solutions, it is not sufficient for weighing powders as the air currents can disrupt balance readings and spread contamination.[3]
Step-by-Step Handling Protocol
-
Preparation : Cordon off a designated area for the handling procedure. Assemble all necessary equipment, including vials, spatulas, solvents, and waste containers, and place them inside the containment unit (e.g., VBE) before introducing the compound.
-
Don PPE : Put on all required PPE, including double gloves and respiratory protection, before entering the designated area.
-
Weighing : Carefully open the container of this compound inside the VBE. Use a dedicated spatula to weigh the desired amount onto weighing paper or directly into a tared vial.
-
Solubilization : If preparing a solution, add the solvent to the vial containing the weighed powder while still inside the VBE.[] Cap the vial securely and mix until dissolved. Once the compound is in solution and the vial is sealed and decontaminated on its exterior, it can be safely removed from the containment unit.[3]
-
Post-Handling Decontamination : After completing the task, carefully decontaminate all surfaces and equipment using an appropriate cleaning agent. Remove the outer pair of gloves and dispose of them in the designated hazardous waste container.
-
Doff PPE : Remove remaining PPE in the correct order (e.g., lab coat, then inner gloves) to prevent cross-contamination. Wash hands thoroughly with soap and water.[5][8]
Workflow Diagram
The following diagram illustrates the critical control points in the handling workflow for this compound.
Caption: Controlled workflow for handling powdered this compound.
Emergency Procedures
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure.
-
Evacuate : Alert others in the area and evacuate all non-essential personnel.[5]
-
Ventilate : Ensure the area is well-ventilated.[9]
-
Protect : Do not re-enter without the appropriate PPE, including respiratory protection.[5][9]
-
Contain & Clean : For a solid spill, gently cover with a damp paper towel to avoid raising dust.[5] Carefully sweep or shovel the material into a labeled, sealed container for hazardous waste.[5][9][10] Do not dry sweep. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in the waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water or another appropriate decontaminating solution.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5][8][15]
-
Skin Contact : Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water.[8] Seek medical advice if irritation occurs.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][15]
-
Ingestion : Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention and show them the compound's safety information.[5][8][9]
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used PPE, and cleanup materials, must be treated as hazardous chemical waste.[5]
-
Segregation : Collect all waste in a dedicated, clearly labeled, and sealed container.[9]
-
Compliance : Disposal must be carried out by a licensed waste disposal company in strict accordance with all local, state, and federal regulations.[5][8][10] Do not discharge into sewers or waterways.[9][10]
By integrating these safety protocols into all laboratory operations involving this compound, research professionals can effectively mitigate risks, ensuring a safe environment for themselves and their colleagues while upholding the integrity of their scientific work.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
